(R)-Dihydrolipoic acid

Catalog No.
S541135
CAS No.
119365-69-4
M.F
C8H16O2S2
M. Wt
208.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Dihydrolipoic acid

CAS Number

119365-69-4

Product Name

(R)-Dihydrolipoic acid

IUPAC Name

(6R)-6,8-bis(sulfanyl)octanoic acid

Molecular Formula

C8H16O2S2

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m1/s1

InChI Key

IZFHEQBZOYJLPK-SSDOTTSWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(R)-Dihydrolipoic acid

Canonical SMILES

C(CCC(=O)O)CC(CCS)S

Isomeric SMILES

C(CCC(=O)O)C[C@H](CCS)S

The exact mass of the compound (R)-dihydrolipoic acid is 208.0592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of dihydrolipoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Identity and Biological Significance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of R-DHLA and its relationship with R-ALA.

Feature R-Dihydrolipoic Acid (R-DHLA) R-Alpha-Lipoic Acid (R-ALA)
Chemical Status Reduced form (dithiol) Oxidized form (disulfide)
Relationship Metabolic product of R-ALA Precursor to R-DHLA
Primary Biological Role Potent antioxidant; enzyme cofactor Cofactor in mitochondrial complexes; antioxidant precursor
Key Antioxidant Strength Stronger direct free radical scavenger [1] Effective, but less potent than DHLA
Metal Chelation Chelates Fe³⁺, Cd²⁺, Hg²⁺, Cu²⁺, Zn²⁺ [2] [1] Chelates Cu²⁺, Zn²⁺, Pb²⁺ [2] [1]
Solubility Amphiphilic (soluble in water and lipids) [1] Amphiphilic (soluble in water and lipids) [3]

R-DHLA's fundamental role is as an essential cofactor in mitochondrial multi-enzyme complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are critical for the citric acid cycle and cellular energy production [4] [5]. Beyond its metabolic role, R-DHLA is a powerful redox regulator that influences cellular signaling and transcription factors through thiol/disulfide exchange reactions [6].

Mechanisms of Action and Therapeutic Pathways

R-DHLA's therapeutic potential is largely attributed to its multifaceted mechanisms for combating oxidative stress and modulating cellular signaling.

  • Direct Antioxidant Activity: R-DHLA is highly effective at directly scavenging a wide range of reactive oxygen and nitrogen species, including hydroxyl radicals, peroxynitrite, and hypochlorous acid [1].
  • Antioxidant Regeneration: R-DHLA plays a key role in regenerating other crucial endogenous antioxidants, such as vitamin C, vitamin E, and coenzyme Q10, helping to maintain the overall antioxidant network [2] [5] [1].
  • Metal Ion Chelation: By chelating redox-active metal ions like iron and copper, R-DHLA prevents them from catalyzing reactions that generate highly damaging free radicals, thus protecting against metal-induced toxicity [2] [1].
  • Anti-inflammatory Signaling: R-DHLA exerts anti-inflammatory effects by modulating critical signaling pathways. It can inhibit the activation of the NF-κB pathway, a key driver of inflammation [1]. Studies also show that DHLA can activate the ERK/Nrf2/HO-1 pathway, leading to reduced expression of the NLRP3 inflammasome and downstream inflammatory cytokines like IL-1β [7].

The following diagram illustrates the central role of R-DHLA in antioxidant regeneration and its key signaling pathways:

G R_DHLA R-DHLA Oxidized_Antioxidants Oxidized Antioxidants (Vitamin E, Vitamin C) R_DHLA->Oxidized_Antioxidants Reduces ROS Reactive Oxygen Species (ROS) R_DHLA->ROS Scavenges NFkB Inhibition of NF-κB Pathway R_DHLA->NFkB Inhibits ERK ERK Activation R_DHLA->ERK Activates Regenerated_Antioxidants Regenerated Antioxidants Oxidized_Antioxidants->Regenerated_Antioxidants NLRP3 Reduced NLRP3 Inflammasome Nrf2 Nrf2 Activation ERK->Nrf2 Activates HO1 HO-1 Expression Nrf2->HO1 Induces HO1->NLRP3 Suppresses

Experimental Evidence and Research Models

Substantial preclinical data supports R-DHLA's biological significance across various disease models.

Neurodegenerative Diseases

The table below summarizes key experimental findings in models of Alzheimer's and Parkinson's disease.

Disease Model Experimental System Treatment Regimen Key Findings & Mechanisms Source
Alzheimer's Disease BV2 microglial cells 100 µM ALA, 24h ↓ BAX, Caspase-3, NF-κB; ↑ BCL-2, IκB-α, p-GSK3β [2]

| Parkinson's Disease | PC12 cells; Mice | Cells: 10 µM ALA, 24h; Mice: 50 mg/kg/day, i.p., 14 days | ↑ FTH1, GPX4, SIRT1, NRF2; ↓ DMT1, ROS | [2] |

Depression and Neuroinflammation

A detailed study provides a protocol for investigating DHLA's preventive effects in a depression model [7]:

  • Animal Model: Adult male Sprague-Dawley rats.
  • Induction of Sickness Behavior: Lipopolysaccharide (LPS) injected intraperitoneally (500 μg/kg) every 2 days.
  • DHLA Treatment: DHLA (15, 30, or 60 mg/kg) injected intraperitoneally daily for 14 days. The 30 mg/kg dose was selected for subsequent mechanistic studies.
  • Behavioral Assessments: Forced Swim Test (FST) and Open Field Test (OFT) were used to assess depression-like behavior and spontaneous activity.
  • Key Mechanistic Findings: DHLA treatment increased expression of p-ERK, Nrf2, and HO-1, while decreasing ROS levels and reducing expression of the NLRP3 inflammasome, caspase-1, and IL-1β. These effects were abolished by the ERK inhibitor PD98059 or Nrf2 siRNA, confirming the pathway's critical role [7].

The experimental workflow for this study is summarized below:

G LPS LPS Injection (500 μg/kg, every 2 days) Behavior Behavioral Tests (FST, OFT) LPS->Behavior Induces DHLA DHLA Treatment (30 mg/kg, daily, i.p.) Mechanism Mechanistic Analysis DHLA->Mechanism DHLA->Behavior Prevents Inhibitor PD98059 (ERK inhibitor) or Nrf2 siRNA Inhibitor->Mechanism Abolishes Mechanism->Behavior Explains

Therapeutic Applications and Drug Development

R-DHLA's mechanisms underpin its potential in treating various conditions, particularly those involving oxidative stress and inflammation.

  • Metabolic and Neurological Disorders: ALA is clinically used to relieve symptoms of diabetic peripheral neuropathy [5] [1]. Research also explores its potential in Alzheimer's disease, multiple sclerosis, and weight management [2] [5] [3].
  • Innovative Formulations: To overcome ALA's limitations like low bioavailability and chemical instability, novel strategies are being developed. These include ALA-based derivatives (e.g., CPI-613, a lipoic acid analog that targets mitochondrial metabolism in cancer) and advanced drug delivery systems such as nanocarriers to improve stability and targeting [2] [8].

References

Chemical and Physical Properties of R-DHLA

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for (R)-Dihydrolipoic Acid (CheBI ID 45230) [1].

Property Category Details
IUPAC Name (6R)-6,8-disulfanyloctanoic acid [1]
Other Names (R)-DHLA, (6R)-6,8-dihydrothioctic acid, R-dihydrolipoic acid [1] [2]
CAS Number 119365-69-4 [2]
Molecular Formula C8H16O2S2 [1] [2] [3]
Molecular Weight 208.33 g·mol−1 [2] [4] [3]
XLogP3 1.8 [2]
Hydrogen Bond Donor Count 3 [2]
Hydrogen Bond Acceptor Count 4 [2]
Exact Mass 208.05917210 [2]
Commercial Purity Available at 95% and 98% [2] [4]

Neuroprotective Mechanism Against Inflammation-Induced Depression

A 2020 study published in the Journal of Neuroinflammation provides a detailed signaling pathway through which DHLA exerts a preventive effect against lipopolysaccharide (LPS)-induced depression-like behavior in rats [5] [6]. The core mechanism can be summarized as follows:

DHLA activates the ERK signaling pathway, which in turn promotes the translocation of the transcription factor Nrf2. Nrf2 then upregulates the expression of the antioxidant enzyme HO-1. The increased HO-1 level reduces intracellular Reactive Oxygen Species (ROS). The decrease in ROS subsequently inhibits the activation of the NLRP3 inflammasome, ultimately reducing the cleavage and release of the pro-inflammatory cytokine IL-1β. This cascade, from DHLA administration to reduced neuroinflammation, underlies its behavioral benefits [5].

The following diagram illustrates this signaling pathway and the key experimental interventions used to validate it:

G DHLA DHLA Administration ERK ERK Activation DHLA->ERK Nrf2 Nrf2 Activation & Nuclear Translocation ERK->Nrf2 HO1 HO-1 Expression ↑ Nrf2->HO1 ROS ROS Generation ↓ HO1->ROS Reduces NLRP3 NLRP3 Inflammasome Activation ↓ ROS->NLRP3 Inhibits Caspase1 Caspase-1 Activation ↓ NLRP3->Caspase1 IL1B IL-1β Maturation/Release ↓ Caspase1->IL1B Outcome Outcome: Reduced Neuroinflammation & Prevention of Depression-like Behavior IL1B->Outcome PD98059 PD98059 (ERK Inhibitor) PD98059->ERK Nrf2_siRNA Nrf2 siRNA (Gene Silencing) Nrf2_siRNA->Nrf2

DHLA's anti-inflammatory pathway and key experimental validations.

Detailed Experimental Protocol

The following methodology is adapted from Bian et al. (2020) [5], which provides the experimental details behind the pathway described above.

  • 1. Animals and Groups: The study used adult male Sprague-Dawley rats. The experimental design included several groups to test the effects and mechanisms of DHLA:

    • Control and LPS + vehicle groups.
    • LPS + DHLA groups at different doses (15, 30, 60 mg/kg) to establish efficacy.
    • LPS + Fluoxetine (10 mg/kg) as an active control.
    • Mechanistic groups: LPS + DHLA + PD98059 (ERK inhibitor) and LPS + DHLA + AAV-Nrf2-siRNA (Nrf2 silencing).
  • 2. Drug Administration:

    • LPS (E. coli 055:B5): 500 μg/kg, intraperitoneal (i.p.) injection every two days.
    • DHLA: 15, 30, or 60 mg/kg, i.p. injection daily for 14 days.
    • PD98059 (ERK inhibitor): 0.3 mg/kg, i.p. injection 1 hour before DHLA administration.
    • Nrf2 Silencing: Adeno-associated virus-mediated small interfering RNA against Nrf2 (AAV-Nrf2-siRNA) was infused bilaterally into the hippocampus 14 days prior to DHLA treatment.
  • 3. Behavioral Assessments:

    • Forced Swim Test (FST): Rats were placed in water-filled cylinders. After a 15-minute training session, immobility time was recorded during a 6-minute test session 24 hours later. Decreased immobility indicates an antidepressant-like effect.
    • Open Field Test (OFT): Rats were placed in a square arena for 5 minutes. Total movement distance, speed, and rearing frequency were analyzed to assess spontaneous locomotor and exploratory activity.
  • 4. Biochemical and Molecular Analyses:

    • Western Blot: Used to detect and quantify protein levels of ERK, Nrf2, HO-1, NLRP3, caspase-1, and IL-1β in relevant tissues.
    • Immunofluorescence Staining: Employed to visualize the expression and localization of HO-1 in brain sections.
    • Flow Cytometry: Utilized to measure the generation levels of intracellular ROS.

Research and Therapeutic Context

  • Biological Significance: Dihydrolipoic acid is the reduced form of alpha-lipoic acid (LA) and features a pair of thiol groups, making it a potent dithiol antioxidant. It is optically active, and of the two enantiomers, only the R-enantiomer is biochemically significant [3].
  • Key Advantages: Compared to synthetic alpha-lipoic acid (which is a 50/50 mixture of R- and S- isomers), the natural R-form is biologically active [7]. Furthermore, supplementing directly with R-DHLA may be more efficient because it is the immediately active form, bypassing the need for the body to reduce alpha-lipoic acid [7].
  • Commercial Availability: R-DHLA is available for research and development from various chemical suppliers. For example, 95% pure (R)-(+)-Dihydrolipoic acid is offered at $501.45 for 5 mg and $1,895.00 for 1 gram [2]. It is also available in bulk powder from industrial manufacturers [4].

References

dihydrolipoic acid chiral center configuration

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis and Chirality of DHLA

Dihydrolipoic acid is the reduced form of alpha-lipoic acid (ALA). The key structural features and the origin of its chirality are outlined below.

Feature Description
Parent Compound Alpha-lipoic acid (ALA), a C8 fatty acid with a dithiolane ring [1] [2].
Reduced Form DHLA is formed by the reduction of the disulfide bond in ALA, resulting in two dithiol (SH) groups [1] [3].
Chiral Center A single chiral center exists at the C6 carbon [4] [5].
Enantiomers (R)-(-)-DHLA and (S)-(+)-DHLA [4].
Relationship to ALA The reduction of ALA to DHLA preserves the configuration at the C6 chiral center. Therefore, natural (R)-ALA reduces to (R)-(-)-DHLA [2].

The following diagram illustrates the chiral interconversion between ALA and DHLA.

R_ALA (R)-ALA (Oxidized Form) R_DHLA (R)-(-)-DHLA (Reduced Form) R_ALA->R_DHLA Reduction (Keeps R config) R_DHLA->R_ALA Oxidation (Keeps R config) S_ALA (S)-ALA (Oxidized Form) S_DHLA (S)-(+)-DHLA (Reduced Form) S_ALA->S_DHLA Reduction (Keeps S config) S_DHLA->S_ALA Oxidation (Keeps S config)

Chiral interconversion between ALA and DHLA enantiomers.

Analytical Methods for Chiral Separation

Direct chiral separation of DHLA is analytically challenging. The table below summarizes a validated high-performance liquid chromatography (HPLC) method.

Parameter Specification
Method Direct, enantioselective HPLC (no derivatization required) [4].
Chiral Stationary Phase (CSP) Amylose tris-[(S)-α-methylbenzylcarbamate] (e.g., Chiralpak IH-3) [4].
Mobile Phase Normal-phase: n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) [4]. Example: 85:15:0.1 (v/v/v) [4].
Elution Order (R)-(-)-DHLA elutes before (S)-(+)-DHLA under reported conditions [4].
Key Challenge Achieving baseline separation for DHLA is more difficult than for ALA, requiring careful optimization of mobile phase and temperature [4].

Biological and Pharmacological Significance

The chirality of DHLA and its precursor ALA has profound implications for their biological function and disposition.

  • Bioactivity and Cofactor Role: The (R)-enantiomer of ALA is the naturally occurring form synthesized in human mitochondria and serves as an essential cofactor for key enzymatic complexes like pyruvate dehydrogenase [1] [4] [5]. Its reduced form, (R)-DHLA, is consequently the physiologically relevant redox partner [3] [2].
  • Enantioselective Pharmacokinetics: In vivo studies demonstrate that (R)-ALA exhibits higher plasma concentration and area under the curve (AUC) than (S)-ALA after oral administration of the racemic mixture [6]. This enantioselectivity arises from differences in absorption and first-pass metabolism [6].
  • Therapeutic Implications: Due to its superior bioavailability and natural origin, (R)-ALA (and by extension, (R)-DHLA) is considered the preferred form for pharmaceutical development [4] [6]. Racemic ALA remains common in supplements largely due to the lower melting point and easier tableting of the pure (R)-enantiomer [6].

Key Takeaways for Research and Development

For researchers and drug development professionals, the following points are critical:

  • Analytical Focus: The development of robust chiral separation methods, like the HPLC protocol noted, is essential for accurate pharmacokinetic studies and quality control of enantiopure substances [4].
  • Material Selection: When evaluating the biological effects of DHLA, the use of enantiomerically pure materials, especially the (R)-form, is crucial for interpreting data and predicting in vivo efficacy [6].
  • Therapeutic Targeting: The (R)-enantiomer of DHLA should be the primary candidate for drug development aimed at leveraging its native antioxidant and anti-inflammatory pathways [3].

References

Comprehensive Application Notes and Protocols for R-Dihydrolipoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

R-Dihydrolipoic acid (R-DHLA) is the biologically active, reduced form of R-α-lipoic acid (R-LA). This endogenous dithiol compound plays a critical dual role in biological systems: it serves as an essential cofactor for key mitochondrial enzymes and also functions as a potent antioxidant [1] [2]. In its role as a cofactor, which is always protein-bound, R-LA is essential for the catalytic activity of several mitochondrial multienzyme complexes, including the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex, thereby playing an indispensable role in central carbon metabolism and energy production [3] [2]. The potent antioxidant activity, on the other hand, is primarily attributed to the free, unbound form of the R-DHLA/R-LA redox pair. R-DHLA is a powerful direct scavenger of reactive oxygen and nitrogen species and can also regenerate other endogenous antioxidants, such as vitamin C, vitamin E, and glutathione [2] [4]. Recent research has unveiled novel biological functions for R-DHLA, including selective inhibition of Histone Deacetylase 6 (HDAC6), which connects cellular metabolism with epigenetic regulation and the response to oxidative stress [3].

Synthesis and Production Protocols

The synthesis of R-DHLA can be approached through chemical reduction of R-LA or via direct chemical synthesis. The following protocols detail these methods.

Chemical Reduction of R-α-Lipoic Acid to R-Dihydrolipoic Acid

This is a common laboratory method for producing R-DHLA from commercially available R-LA [5].

  • Principle: The disulfide bond in R-LA is reduced using sodium borohydride (NaBH₄) in a basic aqueous methanol solution to form the dithiol, R-DHLA.
  • Materials:
    • R-α-Lipoic Acid (R-LA)
    • Sodium borohydride (NaBH₄)
    • Methanol
    • Sodium bicarbonate (NaHCO₃)
    • Hydrochloric acid (HCl), 4 N
    • Dichloromethane (CH₂Cl₂)
    • Anhydrous sodium sulfate (Na₂SO₄)
    • Saturated sodium chloride (NaCl) solution
    • Ice bath
    • Rotary evaporator
  • Procedure:
    • Dissolve R-LA (1 mmol) in an aqueous methanol solution (10 mL methanol + 5 mL of 0.25 M NaHCO₃).
    • Place the mixture in an ice bath (0-10°C) and slowly add NaBH₄ (4 mmol) with stirring.
    • Continue stirring the reaction mixture for 1 hour at approximately 10°C.
    • Remove the volatile solvents under reduced pressure using a rotary evaporator.
    • Acidify the remaining solution to pH 2-3 by carefully adding 4 N HCl.
    • Extract R-DHLA from the aqueous phase using dichloromethane (3 × 10 mL).
    • Combine the organic extracts, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.
    • Filter the solution and remove the dichloromethane under reduced pressure to obtain R-DHLA as a colorless oil [5].
  • Critical Notes:
    • The reduction must be performed under inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the sensitive thiol groups.
    • The product, R-DHLA, is typically obtained as an oil and is highly sensitive to oxidation. It should be stored under an inert atmosphere at -20°C.
Direct Chemical Synthesis from 6,8-Dihydroxyoctanoate Precursor

This method describes a direct synthesis of dihydrolipoic acid, which can yield the R-enantiomer if a chiral starting material or resolution step is used [6] [7].

  • Principle: A methyl 6,8-dihydroxyoctanoate derivative is first converted to a sulfonic ester (mesylate), which then undergoes a sulfur insertion reaction.
  • Materials:
    • Alkyl 6,8-dihydroxyoctanoate (e.g., methyl ester)
    • Triethylamine
    • Methanesulfonyl chloride (MsCl)
    • Sodium sulfide trihydrate (Na₂S·3H₂O)
    • Sulfur (S)
    • Methanol
  • Procedure:
    • Formation of Mesylate: React alkyl 6,8-dihydroxyoctanoate with triethylamine and methanesulfonyl chloride to form the corresponding dimesylate compound [6].
    • Sulfur Insertion:
      • Prepare a mixture of sodium sulfide trihydrate and sulfur in methanol. It is recommended to pre-boil this mixture [6].
      • Add the dimesylate compound from step 1 to the Na₂S/S mixture in methanol.
      • Heat the reaction mixture to reflux with stirring for several hours.
    • Work-up and Isolation: After completion, the reaction mixture is cooled, and the product can be extracted, purified, and if necessary, hydrolyzed to yield dihydrolipoic acid [6] [7].
  • Critical Notes:
    • The use of sodium sulfide trihydrate (Na₂S·3H₂O), as opposed to the nonahydrate or anhydrous forms, is reported to be particularly advantageous for achieving high yields [6].
    • This synthesis produces a racemic mixture (R,S-DHLA) if a non-chiral starting material is used. Subsequent chiral separation or the use of enantiomerically pure starting materials is required to obtain R-DHLA specifically.

Analytical Characterization and Stability Data

Proper characterization is essential to confirm the identity, purity, and stability of synthesized R-DHLA. The following table summarizes key analytical parameters and stability findings.

Table 1: Analytical Characterization and Stability Data for R-DHLA and Related Nanoparticles

Parameter Method / Conditions Results and Observations
Stability in Acidic pH Incubation at pH 1.2 (simulating gastric fluid) Free R-LA degrades rapidly. Liposomal encapsulation of R-LA (precursor to DHLA) prevents degradation, maintaining integrity for over 2 hours [8].
Stability in Salt Solutions Varying NaCl concentrations DHLA-capped gold nanoparticles (DHLA@AuNPs) showed high stability with no aggregation, unlike citrate-capped AuNPs [5].
Particle Size (Nanoparticles) Dynamic Light Scattering (DLS) DHLA- and DHLA-Ala-capped AuNPs were synthesized with a mean size of ~150 nm [5].
Catalytic Activity Reduction of 4-Nitrophenol (4-NP) to 4-Aminophenol (4-AP) in the presence of NaBH₄ DHLA@AuNPs efficiently catalyzed the reaction, demonstrating their utility as a nanocatalyst [5].
Oral Bioavailability Pharmacokinetic study in rats (10 mg R-LA/kg) Liposomal R-LA increased systemic exposure of R-DHLA by 5.8-fold compared to free R-LA, indicating significantly enhanced absorption and reduction [8].

Key Biochemical and Pharmacological Applications

The applications of R-DHLA are vast and rooted in its unique biochemical properties. The following diagrams illustrate its core metabolic role and a recently discovered mechanism of action.

G LA R-Lipoic Acid (LA) (Oxidized, Disulfide) DHLA R-Dihydrolipoic Acid (DHLA) (Reduced, Dithiol) LA->DHLA Reduction (NaBH₄, Cellular Enzymes) DHLA->LA Oxidation PDH Pyruvate Dehydrogenase (Generates Acetyl-CoA) DHLA->PDH Cofactor KGDH α-Ketoglutarate Dehydrogenase (Generates Succinyl-CoA) DHLA->KGDH Cofactor GlycineCleavage Glycine Cleavage System DHLA->GlycineCleavage Cofactor ROS_RNS ROS / RNS Scavenging DHLA->ROS_RNS Direct Scavenging AntioxidantRecycle Recycling of Vitamin C, Vitamin E, Glutathione DHLA->AntioxidantRecycle Regeneration

Diagram 1: The Metabolic and Antioxidant Roles of the LA/DHLA Redox Pair. R-LA, bound to enzymes, is essential for mitochondrial metabolism. The free R-DHLA/R-LA pair functions as a powerful redox couple, directly neutralizing reactive species and regenerating other antioxidants [1] [2] [4].

Selective Inhibition of Histone Deacetylase 6 (HDAC6)

A significant recent finding is that R-DHLA acts as a selective inhibitor of HDAC6, an enzyme involved in cell motility, protein aggregation clearance, and stress response [3].

  • Mechanism of Action: The crystal structure of the HDAC6-R-DHLA complex reveals that the inhibition is highly stereospecific. The C8 thiolate group of R-DHLA coordinates directly with the catalytic Zn²⁺ ion in the HDAC6 active site. Simultaneously, the C6 thiol group engages in S-π interactions with an aromatic crevice formed by phenylalanine residues F583 and F643. The carboxylate group does not coordinate Zn²⁺ but extends out of the active site [3].
  • Affinity: Isothermal titration calorimetry (ITC) determined a dissociation constant (K_D) of 350 nM for R-DHLA binding to HDAC6, indicating high-affinity binding. The (S)-enantiomer and the oxidized (R)-lipoic acid show negligible binding [3].

G HDAC6 HDAC6 Enzyme Zn Catalytic Zn²⁺ HDAC6->Zn F583 F583 HDAC6->F583 F643 F643 HDAC6->F643 RDHLA R-DHLA Inhibitor RDHLA->Zn C8-Thiolate Coordination RDHLA->F583 C6-Thiol S-π Interaction RDHLA->F643 C6-Thiol S-π Interaction

Diagram 2: Molecular Basis of HDAC6 Inhibition by R-DHLA. The inhibitory activity of R-DHLA is mediated by specific interactions with the HDAC6 active site, including thiolate-Zn²⁺ coordination and S-π interactions in an aromatic crevice [3].

Formulation Strategies to Enhance Nutraceutical Properties

The clinical application of R-LA/R-DHLA is limited by poor aqueous solubility, instability in gastric acid, and low bioavailability. Advanced formulation strategies have been developed to overcome these challenges.

  • Liposomal Encapsulation: Encapsulating R-LA in liposomes (~150 nm in size) has proven highly effective. This strategy protects R-LA from degradation in acidic environments and dramatically improves its oral absorption. In a rat model, a liposomal R-LA formulation led to a 5.8-fold increase in the systemic exposure of R-DHLA compared to free R-LA. Furthermore, the liposomal formulation showed superior efficacy in a model of acute hepatic injury, significantly reducing plasma markers of liver damage (ALT and AST) [8].

Conclusion

R-Dihydrolipoic acid is a multifaceted molecule of great interest in biochemical research and therapeutic development. Its synthesis, while achievable via chemical reduction or direct synthesis, requires careful attention to the handling of its air-sensitive thiol groups. The characterization data and protocols provided here, including advanced formulation strategies, offer researchers a foundation for working with this compound. The recent discovery of its role as a selective HDAC6 inhibitor opens new avenues for exploring its function in epigenetics and treating related pathologies, underscoring the importance of continued investigation into this potent endogenous antioxidant and metabolic cofactor.

References

DHLA sodium sulfide sulfur synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Therapeutic Background

Molecular Properties and Redox Behavior

  • Dihydrolipoic acid (DHLA): The reduced dithiol form of lipoic acid, characterized by two thiol (-SH) groups that confer potent reducing capacity and metal-chelating properties [1].
  • Sodium sulfide (Na₂S): An inorganic salt that serves as a direct hydrogen sulfide (H₂S) donor in experimental systems, releasing H₂S upon dissolution in aqueous solutions [2].
  • Sulfane sulfur: Sulfur atoms in a zero oxidation state that can be transferred between molecules, playing crucial roles in cellular redox signaling [1].

Therapeutic Applications and Mechanisms Recent preclinical evidence demonstrates that sodium hydrogen sulfide (NaHS), as an H₂S donor, exhibits significant neuroprotective effects in traumatic brain injury (TBI) models. Treatment with NaHS restored H₂S homeostasis by upregulating H₂S-synthesizing enzymes and downregulating H₂S-degrading enzymes, resulting in attenuated neuroinflammation and improved functional outcomes [2]. DHLA contributes to H₂S metabolism through its reducing capacity, potentially liberating H₂S from endogenous sulfane sulfur pools in biological systems [1].

Experimental Protocols and Methodologies

H₂S Release and Sulfane Sulfur Analysis

Hydrogen Sulfide Detection Protocol

  • Reagents: Zinc acetate (1% w/v), p-phenylenediamine solution (12.5 mM), ferric chloride (40 mM in 6M HCl), borate buffer (50 mM, pH 9.0) [1].
  • Procedure:
    • Combine 125 µL sample with 125 µL zinc acetate
    • Add 125 µL borate buffer (pH 9.0) and incubate at 37°C for 10 minutes
    • Introduce 400 µL p-phenylenediamine (12.5 mM) and 100 µL FeCl₃ solution
    • Centrifuge at 10,000 × g for 5 minutes after 10-minute incubation
    • Measure fluorescence at λ_ex = 600 nm and λ_em = 623 nm
    • Quantify using a standard curve prepared with Na₂S [1]

Sulfane Sulfur Determination via Cyanolysis

  • Reagents: Potassium cyanide (0.5 M), ammonia solution (1 M), formaldehyde (38%), Goldstein reagent (containing Fe³⁺) [1].
  • Procedure:
    • Mix 200 µL sample with 620 µL distilled water
    • Add 80 µL ammonia solution and 100 µL KCN solution
    • Incubate at room temperature for 45 minutes
    • Add 20 µL formaldehyde followed by 200 µL Goldstein reagent
    • Centrifuge at 10,000 × g for 10 minutes
    • Measure supernatant absorbance at 460 nm [1]

Table 1: Key Reaction Parameters for Sulfur Species Analysis

Parameter H₂S Detection Sulfane Sulfur Detection
Incubation Time 10 minutes 45 minutes
Incubation Temperature 37°C Room temperature
Key Reagents p-Phenylenediamine, FeCl₃ KCN, formaldehyde, Goldstein reagent
Detection Method Fluorescence (λ_ex/λ_em = 600/623 nm) Absorbance (460 nm)
Sample Volume 125 µL 200 µL
Synthesis and Quality Control

DHLA from Lipoic Acid Reduction DHLA can be generated through reduction of lipoic acid using enzymatic systems including dihydrolipoate dehydrogenase, glutathione reductase, or thioredoxin reductase [1]. The reduction can be monitored by tracking the conversion of the oxidized dithiolane ring to dithiol groups.

Non-enzymatic H₂S Release from Lipoic Acid

  • Lipoic acid undergoes light-dependent decomposition to release H₂S under environmental light exposure
  • This process is pH-dependent, occurring at both pH 5.0 and 8.0
  • H₂S released is subsequently oxidized to form sulfane sulfur-containing compounds [1]

Table 2: Synthesis Methods and Quality Control Parameters

Parameter DHLA Synthesis Non-enzymatic H₂S Release
Source Compound Lipoic acid Lipoic acid
Key Requirements Reducing enzymes (NADH) Environmental light
Reaction Time Varies by enzyme system Up to 7 days
pH Range Physiological (7.4) 5.0 - 8.0
Primary Products DHLA (dithiol form) H₂S, sulfane sulfur compounds
Stability Considerations Rapid reoxidation to LA Light-dependent

Technical Specifications and Applications

Therapeutic Specifications for Sodium Sulfide In TBI models, NaHS demonstrated efficacy at restoring H₂S homeostasis and mitigating neuroinflammation through modulation of key signaling pathways including S100β/RSK1 and RAS/RAF/MEK/ERK/NF-κB cascades [2].

Analytical Method Specifications

  • H₂S Detection Limit: Nanomolar range using fluorimetric methods
  • Sulfane Sulfur Sensitivity: Adequate for biological sample detection
  • Sample Compatibility: Cell cultures, tissue homogenates, chemical reactions
  • Interference Considerations: Light sensitivity requires sample protection [1]

Experimental Workflows and Pathways

G Figure 1. Metabolic Pathways of H₂S Release from LA/DHLA LA Lipoic Acid (LA) EnzymaticReduction Enzymatic Reduction (DLDH, GR, TR) LA->EnzymaticReduction In vivo LightDependent Light-Dependent Decomposition LA->LightDependent In vitro DHLA Dihydrolipoic Acid (DHLA) TissuePool Endogenous Sulfane Sulfur Pool DHLA->TissuePool Reduction H2S H₂S SulfaneSulfur Sulfane Sulfur H2S->SulfaneSulfur Oxidation BiologicalEffects Biological Effects • Neuroprotection • Anti-inflammation • Kinase modulation H2S->BiologicalEffects Signaling EnzymaticReduction->DHLA NADH LightDependent->H2S Primary product TissuePool->H2S H₂S release

G Figure 2. Experimental Workflow for Sulfur Species Analysis SamplePrep Sample Preparation • Tissue homogenization • Buffer selection (pH 7.4) LightProtection Light Protection • Wrap in foil • Minimal light exposure SamplePrep->LightProtection Critical step H2SAssay H₂S Detection • Zinc acetate trapping • Fluorescent complex formation DataAnalysis Data Analysis • Standard curves • Quantification H2SAssay->DataAnalysis Fluorescence data SulfaneSulfurAssay Sulfane Sulfur Detection • Cold cyanolysis • Colorimetric detection SulfaneSulfurAssay->DataAnalysis Absorbance data LightProtection->H2SAssay Protected samples LightProtection->SulfaneSulfurAssay Protected samples QualityControl Quality Control • Na₂S standards • Method validation QualityControl->H2SAssay Validation QualityControl->SulfaneSulfurAssay Validation

Technical Considerations and Limitations

  • Light Sensitivity: Both LA and sulfur species are light-sensitive. Experiments must be conducted with minimal light exposure using amber containers or foil wrapping [1].
  • pH Dependence: H₂S release from LA occurs across pH ranges (5.0-8.0), but optimal physiological conditions should be maintained for biological studies [1].
  • Enzymatic vs. Non-enzymatic Pathways: Distinguish between direct H₂S donation and enzymatic liberation from endogenous pools when interpreting results [1].
  • Temporal Factors: H₂S release from LA continues for up to 7 days, requiring appropriate experimental timelines [1].
  • Analytical Validation: Always include standard curves with Na₂S for H₂S quantification and validate sulfane sulfur measurements with appropriate controls [1].

Conclusion

DHLA and sodium sulfide represent complementary approaches for modulating biological H₂S signaling. While sodium sulfide serves as a direct H₂S donor with demonstrated efficacy in neurological disease models [2], DHLA functions through more complex mechanisms involving the cellular sulfane sulfur pool [1]. The protocols outlined provide robust methodologies for investigating these compounds in both chemical and biological contexts, with particular attention to the analytical challenges specific to sulfur chemistry.

References

Application Notes and Protocols: Preparation and Analysis of Enantiomerically Pure Dihydrolipoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent universal antioxidant that functions in both aqueous and membrane phases [1]. It plays a critical role in cellular energy metabolism and exhibits significant therapeutic potential for conditions including diabetic peripheral neuropathy and neurodegenerative diseases [2] [3]. The biological activity of lipoic compounds is enantioselective; the R-enantiomer is the naturally occurring form synthesized in mitochondria and is biochemically significant [2] [4]. Consequently, developing robust methods for preparing and analyzing enantiomerically pure DHLA is essential for pharmaceutical efficacy and safety [5]. These notes detail a patented chemical synthesis and modern analytical protocols for quality control.

Synthetic Protocol: Preparation of Dihydrolipoic Acid via Sodium Sulfide Sulfuration

This protocol is adapted from a patented process (US7109362B2) that describes an efficient, high-yield synthesis of DHLA [6].

Principle

The process involves the introduction of sulfur atoms into a mesylated dihydroxyoctanoate precursor using a sodium sulfide-sulfur (Na₂S/S) mixture in methanol, followed by hydrolysis to yield dihydrolipoic acid. The use of sodium sulfide trihydrate (Na₂S·3H₂O) in methanol is a key innovation, providing superior yield and purity compared to traditional solvents like DMF or the use of sodium sulfide nonahydrate [6].

Materials
  • Starting Material: Methyl 6,8-dimesyloxyoctanoate (derived from alkyl 6,8-dihydroxyoctanoate).
  • Reagents: Sodium sulfide trihydrate (Na₂S·3H₂O, ≥95%), Sulfur powder (S, ≥99.5%), Methanol (anhydrous, ≥99.8%), Triethylamine, Mesyl chloride, Hydrochloric acid (1M), Ethyl acetate, n-Hexane.
  • Equipment: Round-bottom flask (500 mL), Reflux condenser, Magnetic stirrer with heating mantle, Nitrogen inlet, Temperature probe, Schlenk line, TLC plate, HPLC system.
Step-by-Step Procedure
  • Preparation of Methanolic Na₂S/S Solution:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, add 1.05 mol of sodium sulfide trihydrate (Na₂S·3H₂O) and 1.55 mol of sulfur powder.
    • Add 300 mL of anhydrous methanol and purge the system with nitrogen.
    • Heat the mixture to reflux (∼65 °C) with vigorous stirring for 30 minutes until a deep red-brown solution is formed.
  • Sulfur Introduction Reaction:

    • Slowly add 1.0 mol of methyl 6,8-dimesyloxyoctanoate dropwise to the refluxing Na₂S/S solution over 30 minutes.
    • Maintain reflux for 4-6 hours under a nitrogen atmosphere. Monitor reaction completion by TLC or HPLC.
  • Reaction Work-up:

    • Cool the reaction mixture to room temperature.
    • Carefully quench the mixture by adding 200 mL of 1M HCl with stirring until the solution is acidic (pH ∼2).
    • Transfer the mixture to a separatory funnel and extract three times with 150 mL of ethyl acetate.
    • Combine the organic layers and wash twice with 100 mL of brine.
    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude yellow oil.
  • Hydrolysis to Dihydrolipoic Acid:

    • Redissolve the crude product in a mixture of 100 mL methanol and 50 mL of 2M potassium carbonate (K₂CO₃) solution.
    • Stir the mixture at 40 °C for 2 hours to hydrolyze the ester.
    • Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.
    • Dry, filter, and concentrate the organic layer to yield crude dihydrolipoic acid as an off-white solid.
  • Purification:

    • Purify the crude product by recrystallization from n-hexane/ethyl acetate to obtain high-purity dihydrolipoic acid.
    • The typical yield is >80% with a chemical purity of ≥95% (by HPLC) [6].
Critical Parameters for Optimization
  • Solvent: Methanol is superior to DMF, being more economical and providing higher yields [6].
  • Sodium Sulfide Hydrate Form: Sodium sulfide trihydrate is critical. The nonahydrate contains excess water, and anhydrous forms are less effective, both leading to lower yields [6].
  • Reagent Excess: A 25-35% molar excess of Na₂S and a 45-55% molar excess of sulfur over the mesylate precursor are optimal [6].
  • Atmosphere: Conducting the reaction under a nitrogen atmosphere is essential to prevent oxidation of the thiol groups.

The synthetic workflow is summarized below.

G Start Start: Alkyl 6,8-dihydroxyoctanoate Step1 Step 1: Mesylation (MeCl, Et₃N) Start->Step1 Step2 Step 2: Sulfuration (Na₂S·3H₂O, S₈, MeOH, Reflux) Step1->Step2 Step3 Step 3: Hydrolysis (K₂CO₃, MeOH, H₂O) Step2->Step3 Step4 Step 4: Acidification & Extraction (HCl, EtOAc) Step3->Step4 Step5 Step 5: Purification (Recrystallization) Step4->Step5 End End: Enantiomerically Pure Dihydrolipoic Acid Step5->End

Analytical Protocol: Determination of Enantiomeric Purity by Chiral HPLC

The following protocol is designed for the precise determination of the enantiomeric purity of synthesized DHLA samples.

Principle

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most direct and effective method for separating enantiomers without derivatization [7] [8]. The separation relies on forming transient diastereomeric complexes between the enantiomers and the chiral selector on the column, with different affinities leading to separation.

Materials
  • HPLC System: HPLC with DAD or UV-Vis detector.
  • Chiral Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm) or Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) [8] [9].
  • Mobile Phase: n-Hexane/Ethanol/Diethylamine/Trifluoroacetic acid (88:12:0.4:0.23, v/v/v/v) [8].
  • Solvents: n-Hexane (HPLC grade), Ethanol (HPLC grade), Diethylamine (≥99.5%), Trifluoroacetic acid (≥99.5%).
  • Standards: R-(+)-Dihydrolipoic acid (reference standard), S-(-)-Dihydrolipoic acid (if available).
Step-by-Step Procedure
  • Sample Preparation: Dissolve the DHLA sample in the mobile phase or ethanol at a concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralpak AD-H
    • Mobile Phase: n-Hexane/Ethanol/Diethylamine/Trifluoroacetic acid (88:12:0.4:0.23)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 215 nm
    • Column Temperature: 25 °C
    • Injection Volume: 10 µL
  • System Suitability Test:

    • Inject a racemic mixture of DHLA (if available) to confirm baseline separation (resolution factor, Rs > 1.5).
    • The retention times for R-DHLA and S-DHLA should be reproducible with %RSD < 2.0% for six replicate injections.
  • Analysis:

    • Inject the prepared sample.
    • Identify the peaks by comparing retention times with authenticated R- and S- enantiomer standards.
    • Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = [(Areaᵣ - Areaₛ) / (Areaᵣ + Areaₛ)] × 100
Method Notes
  • Column Selection: Polysaccharide-based CSPs (amylose or cellulose derivatives) are highly successful for a wide range of chiral pharmaceuticals [8] [9]. If the AD-H column does not provide sufficient resolution, screen columns like Chiralpak IA or Lux Cellulose-1 [8].
  • Mobile Phase Optimization: For normal-phase mode, adjust the ratio of n-hexane to ethanol/isopropanol to achieve optimal resolution and run time [7].

The decision-making workflow for chiral method development is summarized below.

G Start Start Chiral HPLC Method Dev. StepA Column Screening (Polysaccharide CSPs: Chiralpak AD-H, Lux Cellulose-2) Start->StepA StepB Mobile Phase Optimization (Normal-phase: n-Hexane/Alcohol) StepA->StepB StepB->StepA Poor Resolution StepC Additive Screening (DEA/TFA for peak shape) StepB->StepC StepC->StepB Poor Peak Shape StepD Run Analysis & Calculate ee StepC->StepD End Enantiomeric Purity Verified StepD->End

Data Summary and Comparative Analysis

Table 1: Key Parameters for the Synthesis of Dihydrolipoic Acid [6]
Parameter Specification Impact/Note
Solvent Anhydrous Methanol More economical and higher yielding than DMF.
Sulfurating Agent Na₂S·3H₂O + S₈ Trihydrate form is critical for high yield.
Molar Excess (Na₂S) 25-35% Relative to mesylate precursor.
Molar Excess (Sulfur) 45-55% Relative to mesylate precursor.
Reaction Atmosphere Nitrogen Prevents oxidation of thiol groups.
Typical Yield >80% After purification.
Typical Purity ≥95% Chemical purity by HPLC.
Table 2: Common Chiral Stationary Phases for Enantiomeric Purity Analysis [7] [8] [9]
Chiral Stationary Phase (CSP) Chiral Selector Typical Mobile Phase Application Note
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane/Ethanol with DEA/TFA Used for nadolol enantiomers; suitable for DHLA protocol.
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate) Methanol with 0.01% formic acid or n-Hexane/EtOH/IPA Used for R- and S-alogliptin; reversed-phase option.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate) 100% Acetonitrile or n-Hexane/IPA Useful for various pharmaceuticals; good for polar compounds.
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate) n-Hexane/Ethanol/TFA Used for l-Phenyl lactic acid isomers.

Biological and Regulatory Significance

The drive for enantiomeric purity is not merely analytical but is rooted in profound biological and regulatory necessities.

  • Biological Significance: The R-(+)-enantiomer of lipoic acid is the form synthesized endogenously and is the biologically active cofactor for mitochondrial enzymes [2]. While DHLA's enantiomers may have similar direct antioxidant effects, the body's metabolic and enzymatic systems are chiral environments. Using the non-natural S-enantiomer could lead to unpredictable pharmacokinetics or inhibit the reduction of the R-form [2].
  • Regulatory Significance: Regulatory agencies like the FDA require strict characterization of stereochemistry in drug substances [7] [5]. An enantiomer is considered an impurity, and its level must be controlled. The tragic history of thalidomide underscores the critical importance of evaluating individual enantiomers for safety and efficacy during drug development [8] [5].

Conclusion

The protocols outlined herein provide a comprehensive framework for the efficient synthesis of dihydrolipoic acid and the rigorous analysis of its enantiomeric purity. The synthetic method leveraging sodium sulfide trihydrate in methanol offers a high-yielding, practical route. Coupled with chiral HPLC analysis using polysaccharide-based columns, researchers can ensure the production of material with the high enantiopurity demanded for both preclinical research and pharmaceutical development. Adherence to these protocols ensures the generation of reliable, reproducible data critical for advancing the therapeutic application of this potent universal antioxidant.

References

DHLA Mechanisms of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

DHLA, the reduced form of alpha-lipoic acid (ALA), is a potent antioxidant and anti-inflammatory agent. Its primary mechanism in mitigating neuroinflammation involves a key signaling pathway that reduces oxidative stress and suppresses inflammatory activation.

The diagram below illustrates the central mechanism by which DHLA exerts its anti-neuroinflammatory effects, as identified in preclinical studies.

G DHLA DHLA ERK_Phosphorylation ERK Phosphorylation DHLA->ERK_Phosphorylation Nrf2_Activation Nrf2 Activation (Translocation to Nucleus) ERK_Phosphorylation->Nrf2_Activation HO_1_Expression HO-1 Expression Nrf2_Activation->HO_1_Expression ROS_Reduction Reduction in ROS HO_1_Expression->ROS_Reduction NLRP3_Inhibition NLRP3 Inflammasome Inhibition ROS_Reduction->NLRP3_Inhibition Caspase1_IL1b_Reduction ↓ Cleavage of Caspase-1 ↓ Maturation of IL-1β NLRP3_Inhibition->Caspase1_IL1b_Reduction Neuroprotection Neuroprotection Reduced Neuroinflammation Caspase1_IL1b_Reduction->Neuroprotection

Experimental Data Summary

The table below summarizes quantitative data from key studies investigating DHLA's effects in models of neuroinflammation and depression.

Table 1: Summary of Experimental Findings on DHLA's Effects

Experimental Model DHLA Treatment Key Outcome Measures Observed Results Citation
LPS-induced rat model of depression 30 mg/kg, i.p., daily for 14 days p-ERK, Nrf2, HO-1 protein levels Increased expression of p-ERK, Nrf2, and HO-1 [1] [2]
ROS generation levels Decreased ROS levels [1] [2]
NLRP3, Caspase-1, IL-1β protein levels Reduced expression of NLRP3, cleaved Caspase-1, and IL-1β [1] [2]
Forced Swim Test (immobility time) Reduced immobility time, indicating antidepressant-like effect [1] [2]
Open Field Test (locomotor activity) Increased total distance and speed [1]
LPS-induced rat model (with PD98059 ERK inhibitor) 30 mg/kg DHLA + 0.3 mg/kg PD98059 p-ERK, Nrf2, HO-1 protein levels PD98059 abolished DHLA-induced increases in Nrf2 and HO-1 [1]
Behavioral tests PD98059 reversed the preventive behavioral effects of DHLA [1]
LPS-induced rat model (with Nrf2 siRNA) 30 mg/kg DHLA + hippocampal Nrf2 siRNA HO-1 protein levels Nrf2 siRNA decreased HO-1 expression [1]
Behavioral tests Nrf2 siRNA reversed the preventive effects of DHLA [1]

Detailed Experimental Protocol

This protocol is adapted from a foundational study by Bian et al. (2020) in the Journal of Neuroinflammation [1] [2]. It provides a robust model for assessing DHLA's impact on LPS-induced neuroinflammation and sickness behavior.

1. Animal Model and Ethical Considerations

  • Animals: Adult male Sprague-Dawley rats (200-220 g initial weight).
  • Housing: Standard conditions (12 h light/dark cycle, ad libitum access to food and water).
  • Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Reagents and Formulations

  • DHLA: Prepare a stock solution in DMSO and further dilute in phosphate-buffered saline (PBS) for injection. The final DMSO concentration should be minimal (<1%).
  • Lipopolysaccharide (LPS): Use E. coli 055:B5 LPS. Dissolve in DMSO and PBS. Administer at 500 μg/kg i.p. every two days to induce chronic neuroinflammation and sickness behavior.
  • PD98059 (ERK inhibitor): Prepare in DMSO/PBS. Administer at 0.3 mg/kg i.p. 1 hour before DHLA injection.
  • Control vehicles: Include groups for DMSO/PBS vehicle control.

3. Experimental Design and Dosing Regimen The following workflow outlines the key in vivo experiments to validate the DHLA mechanism of action.

G cluster_0 Experiment 1 Groups (n=6/group) Start Animal Acquisition & Acclimatization Exp1 Experiment 1: Dose-Finding Study Start->Exp1 Exp2 Experiment 2: Mechanism Validation (Western Blot, Flow Cytometry, IF) Exp1->Exp2 G1 Control (Vehicle) Exp3 Experiment 3: ERK Pathway Inhibition (With PD98059) Exp2->Exp3 Exp4 Experiment 4: Nrf2 Knockdown (With AAV-Nrf2-siRNA) Exp2->Exp4 Analysis Data Analysis & Interpretation Exp3->Analysis Exp4->Analysis Invis1 G2 LPS + Vehicle G3 LPS + DHLA (15 mg/kg) G4 LPS + DHLA (30 mg/kg) G5 LPS + DHLA (60 mg/kg) G6 LPS + Fluoxetine (10 mg/kg) (Positive Control) Invis2

4. Key Procedures and Assays

  • Behavioral Testing:
    • Forced Swim Test (FST): Conduct a 15-min pre-test session, followed by a 6-min test session 24 hours later. Record immobility time during the final 4 minutes. Reduced immobility indicates antidepressant-like efficacy [1].
    • Open Field Test (OFT): Place a rat in a square arena (100 cm x 100 cm) for 5 minutes. Record total distance traveled and average speed using a video tracking system to assess locomotor activity and exploration [1].
  • Molecular Analysis:
    • Western Blotting: Analyze protein expression levels of p-ERK, total ERK, Nrf2, HO-1, NLRP3, Caspase-1, and IL-1β in hippocampal tissue.
    • Immunofluorescence Staining: Confirm the cellular localization and expression of HO-1 in brain sections.
    • Flow Cytometry: Measure intracellular ROS levels in relevant cell populations.

Application Notes for Researchers

  • Optimal DHLA Dose: The 30 mg/kg dose was identified as effective in reversing behavioral deficits and molecular markers of neuroinflammation, providing a benchmark for future studies [1].
  • Critical Pathway Validation: The use of the inhibitor PD98059 and Nrf2 siRNA conclusively demonstrates that DHLA's effects are dependent on the ERK/Nrf2/HO-1 axis [1]. This is a crucial consideration for both mechanistic research and the development of targeted therapies.
  • Therapeutic Potential: The data positions DHLA as a potential therapeutic strategy for neuroinflammatory and psychiatric disorders like depression [1] [2]. Its action in modulating the NLRP3 inflammasome links it to a key driver of inflammation in many neurodegenerative diseases [3].
  • Considerations for Clinical Translation: When designing studies closer to clinical application, consider the guidance on patient stratification and controlling for confounding immune factors, as outlined in recent recommendations for neuroinflammation research in Parkinson's disease [4]. While ALA/DHLA has shown promise in various neurological disorders [5] [6], its clinical application is still limited by bioavailability, an area where novel delivery systems may offer solutions [5].

References

DHLA in LPS-Induced Depression: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Rationale

Major Depressive Disorder (MDD) is a prevalent and debilitating mental condition, and a significant proportion of patients do not respond adequately to current monoamine-based therapies [1]. The neuroinflammation hypothesis of depression has gained substantial traction, suggesting that inflammatory mediators from peripheral immune activation can trigger central nervous system inflammation, leading to depressive symptoms [2]. Intraperitoneal administration of Lipopolysaccharide (LPS), a potent inflammatory agent, is a well-validated method to establish sickness behavior and depression-like phenotypes in rodents by activating the peripheral and central inflammatory pathways [1] [2].

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), is a powerful antioxidant and anti-inflammatory agent [1] [3]. Recent research demonstrates that DHLA has a preventive effect against LPS-induced depressive-like behaviors in rats. Its mechanism is not fully elucidated but is known to involve the ERK/Nrf2/HO-1/ROS/NLRP3 pathway, which is a crucial cascade for cellular antioxidant response and inflammation control [1].

Key Experimental Findings and Data Summary

Summary of DHLA's Effects in an LPS-Induced Depression Model

The table below summarizes key quantitative data from a pivotal study on DHLA in a rat model of LPS-induced depression [1].

  • Animal Model: Adult male Sprague-Dawley rats
  • LPS Regimen: 500 μg/kg, i.p., every 2 days
  • DHLA Regimen: 15, 30, or 60 mg/kg, i.p., daily for 14 days

Table 1: Effects of DHLA on Behavioral and Molecular Markers

Parameter LPS + Vehicle LPS + DHLA (30 mg/kg) Measurement Method
Depressive-like Behavior
Immobility Time (FST) Significantly Increased Significantly Reduced Forced Swim Test (FST)
Locomotor Activity (OFT) Significantly Reduced Significantly Improved Open Field Test (OFT)
Key Protein Expression
p-ERK Decreased Increased Western Blot
Nrf2 Decreased Increased Western Blot
HO-1 Decreased Increased Western Blot / Immunofluorescence
NLRP3 Increased Decreased Western Blot
Caspase-1 Increased Decreased Western Blot
IL-1β Increased Decreased Western Blot
Cellular Stress
ROS Generation Increased Decreased Flow Cytometry
Insights on the LPS Model from Meta-Analysis

A meta-analysis of LPS-induced depression models in mice provides context for model parameters and validity. The table below summarizes these insights [2].

Table 2: LPS Model Parameters from Systematic Review

Factor Common Parameters & Findings Notes for Experimental Design
Common Mouse Strains C57BL/6, ICR, Swiss C57BL/6 shows less heterogeneity; ICR may show larger effect sizes at specific doses.
Common LPS Doses (i.p.) 0.5 mg/kg, 0.83 mg/kg, 1 mg/kg The effect on behavior was significant across these doses in C57BL/6 mice.
Behavioral Tests Forced Swim Test (FST), Tail Suspension Test (TST), Sucrose Preference Test (SPT), Open Field Test (OFT) FST is the most commonly used test for meta-analysis in this model.
Key Validity High face and construct validity for inflammation-associated depression. The model reliably induces neuroinflammation and associated depressive-like behaviors.

Detailed Experimental Protocols

Protocol: Establishing the LPS-Induced Model and DHLA Intervention

This protocol is adapted from a study that demonstrated the efficacy of DHLA [1].

Objective: To evaluate the preventive effect of DHLA on depression-like behavior and neuroinflammation in an LPS-induced rat model.

Animals:

  • Species/Strain: Sprague-Dawley rats (commonly used) or C57BL/6J mice (based on meta-analysis) [1] [2].
  • Sex/Age/Weight: Adult males (to avoid hormonal fluctuation confounds), 200-220 g (rats) or 7-12 weeks old (mice) [1] [4].
  • Housing: Standard 12 h light/dark cycle, ad libitum access to food and water.

Reagents:

  • Lipopolysaccharide (LPS from E. coli 055:B5 or O111:B4), Sigma-Aldrich.
  • Dihydrolipoic Acid (DHLA), Sigma-Aldrich.
  • Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) for vehicle preparation.
  • Fluoxetine (positive control), Aladdin Reagent Shanghai.

Equipment:

  • Stereotaxic apparatus for intracerebral injections (if required for mechanistic studies).
  • Video tracking system (e.g., EthoVision XT) for behavioral analysis.
  • Flow cytometer for ROS measurement.
  • Western blot apparatus and immunofluorescence microscope.

Procedure:

  • Acclimatization: Acclimate animals to the facility for at least 7 days.
  • Randomization: Randomly assign animals to experimental groups (n=6-12/group is typical).
    • Control Group: Saline (i.p.) + Vehicle (DMSO/PBS, i.p.)
    • LPS + Vehicle Group: LPS (500 μg/kg, i.p., every 2 days) + Vehicle (daily)
    • LPS + DHLA Groups: LPS + DHLA (15, 30, 60 mg/kg, i.p., daily)
    • LPS + Fluoxetine Group: LPS + Fluoxetine (10 mg/kg, i.p., daily) [1]
  • Drug Administration:
    • Prepare DHLA fresh daily in a vehicle of DMSO and PBS.
    • Administer DHLA or vehicle daily for a total of 14 days.
    • Administer LPS or saline every 48 hours, starting on the first day.
  • Behavioral Testing: Conduct tests 24 hours after the last LPS injection. Perform only one test per day to minimize stress [4].
    • Open Field Test (OFT): Place animal in a square arena (100x100 cm for rats) for 5-6 minutes. Record total distance traveled and time spent in the center.
    • Forced Swim Test (FST): Place rat in a water-filled cylinder for 6 min. Score immobility time during the final 4 min.
  • Sample Collection: After behavioral tests, euthanize animals and collect brain regions of interest (e.g., hippocampus and prefrontal cortex) for molecular analysis.
Protocol: Molecular Analysis of the ERK/Nrf2/HO-1/ROS/NLRP3 Pathway

This protocol outlines the key experiments to validate the mechanistic pathway.

A. Western Blot Analysis

  • Tissue Preparation: Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.
  • Antibodies: Use primary antibodies against: p-ERK, total ERK, Nrf2, HO-1, NLRP3, Caspase-1, IL-1β, and a loading control (e.g., β-actin).
  • Procedure: Follow standard SDS-PAGE and western blotting procedures. Quantify band density to compare protein expression levels across groups [1].

B. Immunofluorescence Staining

  • Tissue Preparation: Perfuse animals, fix brains, and prepare cryosections.
  • Staining: Incubate sections with primary antibody against HO-1 or microglial marker Iba-1 overnight, followed by a fluorescently-labeled secondary antibody.
  • Imaging: Capture images using a fluorescence microscope. Co-localization of HO-1 with cell-specific markers can identify the cell types involved [1].

C. Reactive Oxygen Species (ROS) Measurement

  • Cell/Tissue Preparation: Use hippocampal tissue homogenates or primary microglial cultures.
  • Assay: Load samples with a fluorescent ROS-sensitive probe (e.g., DCFH-DA).
  • Analysis: Measure fluorescence intensity using a flow cytometer or fluorescence microplate reader. Increased fluorescence indicates higher ROS levels [1].
Protocol: Mechanistic Validation using Pathway Inhibitors

To confirm the specific involvement of the ERK/Nrf2 pathway, pharmacological or genetic inhibition is essential.

A. Pharmacological Inhibition of ERK

  • Inhibitor: PD98059 (MedChemExpress), an ERK pathway inhibitor.
  • Protocol: Administer PD98059 (0.3 mg/kg, i.p.) 1 hour before each DHLA injection daily [1].
  • Expected Outcome: PD98059 should abolish the protective effects of DHLA on behavior and prevent the upregulation of Nrf2 and HO-1.

B. Genetic Knockdown of Nrf2

  • Tool: Adeno-associated virus-mediated small interfering RNA against Nrf2 (AAV-Nrf2-siRNA).
  • Protocol: Perform stereotaxic surgery to infuse AAV-Nrf2-siRNA or a control vector bilaterally into the hippocampus 14 days before starting DHLA and LPS treatments [1].
  • Expected Outcome: Nrf2 knockdown should reverse the preventive effect of DHLA and the subsequent increase in HO-1 expression.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed molecular mechanism of DHLA and the sequential flow of the experimental protocol.

G LPS LPS Challenge ROS ROS Generation LPS->ROS Induces DHLA DHLA Treatment ERK p-ERK Activation DHLA->ERK Activates Nrf2 Nrf2 Activation ERK->Nrf2 HO1 HO-1 Expression Nrf2->HO1 HO1->ROS Suppresses NLRP3 NLRP3 Inflammasome HO1->NLRP3 Inhibits Protection Neuroprotection & Behavioral Improvement HO1->Protection ROS->NLRP3 ROS->Protection Caspase Caspase-1 Activation NLRP3->Caspase IL1B Mature IL-1β Release Caspase->IL1B Neuroinflam Neuroinflammation IL1B->Neuroinflam Depression Depressive-like Behavior Neuroinflam->Depression

Mechanism of DHLA in LPS-Induced Depression

G P1 Phase 1: Preparation (Week 1) A1 Animal Acquisition & Acclimatization A2 Stereotaxic Injection of AAV-Nrf2-siRNA (For validation groups only) A1->A2 B1 Daily i.p. Injections: • DHLA/Vehicle • PD98059/Vehicle (1h before DHLA) A2->B1 P2 Phase 2: Drug Intervention (Weeks 2-3) B2 i.p. LPS/Saline Injection (Every 48 hours) B1->B2 C1 Open Field Test (OFT) B2->C1 P3 Phase 3: Behavioral Assessment (Week 4) C2 Forced Swim Test (FST) C1->C2 C3 Sucrose Preference Test (SPT) C2->C3 D1 Tissue Collection (Perfusion & Brain Dissection) C3->D1 P4 Phase 4: Molecular Analysis D2 Western Blot, IF Staining, ROS Assay D1->D2

Experimental Workflow for DHLA Study

Troubleshooting and Technical Notes

  • DHLA Solubility and Stability: DHLA should be prepared fresh daily. Using a vehicle of DMSO and PBS, with proper vortexing and brief sonication, can help maintain solubility and bioactivity [1].
  • LPS Serotype and Source: The serotype and source of LPS can influence the intensity of the inflammatory response. Commonly used and effective serotypes include E. coli 055:B5 and O111:B4 [1] [4].
  • Behavioral Test Order: To prevent fatigue or stress from one test affecting the next, conduct behavioral tests in a sequence from least to most stressful, with at least 24 hours between tests [4]. A suggested order is: OFT, then SPT, then FST/TST.
  • Microglial Activation: The involvement of microglia, the primary immune cells of the CNS, is central to this model. Consider staining for microglial markers (e.g., Iba-1) to confirm neuroinflammation [5].

Conclusion and Research Outlook

DHLA presents a promising multi-target therapeutic candidate for inflammation-related depression by activating the endogenous antioxidant pathway (ERK/Nrf2/HO-1) to suppress oxidative stress (ROS) and subsequent inflammasome activation (NLRP3/IL-1β) [1]. The provided protocols and data summaries offer a robust framework for replicating and extending these findings.

Future research directions should include:

  • Investigating the efficacy of DHLA in chronic stress models of depression.
  • Exploring its effects on other cell types in the brain, such as astrocytes.
  • Examining potential synergistic effects of DHLA with standard antidepressants.
  • Conducting pharmacokinetic and safety studies to support translational potential.

References

dihydrolipoic acid neuroprotection protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), is a powerful endogenous antioxidant with significant neuroprotective potential [1]. Unlike other antioxidants, DHLA and ALA form a universal redox pair, soluble in both aqueous and lipid environments, enabling them to function throughout cellular compartments [2]. DHLA has garnered significant research interest for its ability to mitigate early brain injury (EBI) following subarachnoid hemorrhage (SAH) and LPS-induced neuroinflammation by modulating specific inflammatory pathways [3] [4]. This document provides detailed experimental protocols and key findings from recent studies investigating DHLA's neuroprotective mechanisms.

Molecular Mechanisms of Action

DHLA exerts neuroprotection primarily through its potent antioxidant and anti-inflammatory properties. Its key molecular mechanisms are summarized in the following diagram, which illustrates two primary pathways identified in recent studies.

G DHLA DHLA LAMP1 LAMP1 DHLA->LAMP1 Increases ERK ERK DHLA->ERK Activates Lysosomal_Rupture Lysosomal_Rupture LAMP1->Lysosomal_Rupture Inhibits CaMKII CaMKII Lysosomal_Rupture->CaMKII Suppresses TAK1_JNK TAK1_JNK CaMKII->TAK1_JNK Activates NLRP3_Inflammasome NLRP3_Inflammasome TAK1_JNK->NLRP3_Inflammasome Promotes Neuroinflammation Neuroinflammation NLRP3_Inflammasome->Neuroinflammation Leads to Nrf2 Nrf2 ERK->Nrf2 Activates HO1 HO1 Nrf2->HO1 Upregulates ROS ROS HO1->ROS Reduces NLRP3_Inflammasome2 NLRP3_Inflammasome2 ROS->NLRP3_Inflammasome2 Activates Neuroinflammation2 Neuroinflammation2 NLRP3_Inflammasome2->Neuroinflammation2 Leads to

The diagram above illustrates the two primary neuroprotective pathways of DHLA:

  • LAMP1/CaMKII/TAK1/JNK Pathway (Left): DHLA stabilizes lysosomal membranes by increasing LAMP1 protein levels, thereby inhibiting lysosomal rupture. This suppression prevents downstream phosphorylation of CaMKII, TAK1, and JNK, ultimately reducing NLRP3 inflammasome activation and neuroinflammation [3].
  • ERK/Nrf2/HO-1/ROS Pathway (Right): DHLA activates the ERK signaling pathway, leading to the upregulation of the transcription factor Nrf2 and its target gene heme oxygenase-1 (HO-1). The increased HO-1 activity reduces reactive oxygen species (ROS), which inhibits the activation of the NLRP3 inflammasome and subsequent neuroinflammation [4].

Experimental Protocols & Data

In Vivo Neuroprotection in Subarachnoid Hemorrhage

Objective: To investigate the efficacy and mechanism of DHLA in alleviating early brain injury following subarachnoid hemorrhage [3].

Experimental Workflow: The following diagram outlines the key stages of the SAH study protocol.

G SAH_Model SAH_Model DHLA_Treatment DHLA_Treatment SAH_Model->DHLA_Treatment 1h post-SAH siRNA_Treatment siRNA_Treatment DHLA_Treatment->siRNA_Treatment 48h pre-SAH Tissue_Collection Tissue_Collection siRNA_Treatment->Tissue_Collection 24h post-SAH Western_Blot Western_Blot Tissue_Collection->Western_Blot Neuroscore Neuroscore Tissue_Collection->Neuroscore

3.1.1 Detailed Methodology
  • Animal Model:

    • Animals: Adult male Sprague-Dawley rats (290-330 g).
    • SAH Induction: Endovascular perforation method. A nylon suture was advanced into the left internal carotid artery to perforate the bifurcation of the anterior and middle cerebral artery. Sham-operated rats underwent identical procedures without perforation [3].
  • Drug Administration:

    • DHLA: Administered intraperitoneally (i.p.) at 10, 30, or 90 mg/kg, dissolved in DMSO and PBS, 1 hour after SAH induction. The 30 mg/kg dose was identified as optimal for subsequent experiments [3].
    • siRNA: LAMP1 siRNA and CaMKIIα siRNA (500 pmol in 5 μL) were administered intracerebroventricularly (i.c.v.) 48 hours prior to SAH induction [3].
  • Assessment of Neurological Function:

    • Short-term: Evaluated at 24 hours post-SAH using the modified Garcia scoring system (assessing spontaneous activity, symmetry of movements, etc.) and the beam balance test [3].
    • Long-term: Conducted using the rotarod test at weeks 1, 2, and 3 post-SAH, and the water maze test from days 21-25 to assess spatial learning and memory [3].
  • Molecular Analysis:

    • Western Blot: Protein extracts from the left hemisphere were analyzed for LAMP1, p-CaMKIIα, p-TAK1, p-JNK, NLRP3, Caspase-1, and IL-1β [3].
    • Immunofluorescence: Brain sections were stained for LAMP1, p-CaMKII, and the microglial marker Iba-1 to assess cellular localization and co-expression [3].
3.1.2 Key Quantitative Findings

Table 1: Summary of Key Effects of DHLA in a Rat SAH Model [3]

Parameter Measured Effect of DHLA (30 mg/kg) Significance vs. SAH+Vehicle
Neurological Score (Garcia) Significant improvement P < 0.05
LAMP1 Protein Expression Increased P < 0.05
p-CaMKIIα Level Decreased P < 0.05
NLRP3 Inflammasome Activation Decreased P < 0.05
Effect of LAMP1 siRNA Abolished neuroprotection -
Effect of CaMKIIα siRNA Mimicked DHLA, improved neurobehavior P < 0.05
In Vivo Neuroprotection in LPS-Induced Sickness Behavior

Objective: To determine the preventive effect of DHLA against neuroinflammation and sickness behavior induced by lipopolysaccharide (LPS) and to elucidate the role of the ERK/Nrf2/HO-1 pathway [4].

3.2.1 Detailed Methodology
  • Animal Model and Treatment:

    • Animals: Adult male Sprague-Dawley rats (200-220 g).
    • LPS Induction: LPS (500 μg/kg, from E. coli 055:B5) was injected intraperitoneally every 2 days to induce sickness behavior and neuroinflammation [4].
    • DHLA Treatment: DHLA (15, 30, or 60 mg/kg, i.p.) was administered daily for a total of 14 injections. The 30 mg/kg dose was selected as optimal [4].
    • Inhibitors/siRNA: The ERK inhibitor PD98059 (0.3 mg/kg, i.p.) was administered 1 hour before DHLA. Adeno-associated virus-mediated Nrf2 siRNA (AAV-Nrf2-siRNA) was injected bilaterally into the hippocampus 14 days before DHLA treatment to knock down gene expression [4].
  • Behavioral Tests:

    • Forced Swim Test (FST): Rats were placed in water-filled cylinders, and immobility time during the final 4 minutes of a 6-minute test was recorded, reflecting behavioral despair [4].
    • Open Field Test (OFT): Rats were placed in a square apparatus, and spontaneous locomotor activity (distance traveled, rearing) was recorded for 5 minutes to assess exploratory behavior and general activity [4].
  • Molecular Analysis:

    • Western Blot: Hippocampal tissues were analyzed for p-ERK, Nrf2, HO-1, NLRP3, Caspase-1, and IL-1β [4].
    • ROS Measurement: Intracellular ROS levels in hippocampal tissues were detected using flow cytometry with a DCFH-DA fluorescent probe [4].
3.2.2 Key Quantitative Findings

Table 2: Summary of Key Effects of DHLA in an LPS-Induced Sickness Behavior Model [4]

Parameter Measured Effect of DHLA (30 mg/kg) Significance vs. LPS+Vehicle
Immobility Time (FST) Decreased P < 0.05
Exploratory Activity (OFT) Increased P < 0.05
p-ERK, Nrf2, HO-1 Expression Increased P < 0.05
ROS Level Decreased P < 0.05
NLRP3, Caspase-1, IL-1β Decreased P < 0.05
Effect of PD98059 (ERK inhibitor) Abolished DHLA's effects -
Effect of Nrf2 siRNA Reversed DHLA's preventive effect -

Discussion and Integrated Analysis

The data from these studies consistently demonstrate that DHLA provides significant neuroprotection by targeting the NLRP3 inflammasome, a key driver of neuroinflammation, via two distinct yet complementary pathways. The choice of model system dictates the primary pathway investigated.

In the SAH model, where mechanical trauma and lysosomal destabilization are key initial events, DHLA's protection is mediated through the LAMP1/CaMKII axis [3]. The efficacy of DHLA was completely abolished by LAMP1 siRNA, confirming the centrality of lysosomal stabilization in this context. Conversely, in the LPS model, which directly triggers oxidative stress and inflammatory signaling, DHLA acts predominantly via the ERK/Nrf2/HO-1 pathway to reduce ROS and subsequently inhibit NLRP3 [4]. The reversal of DHLA's effects by the ERK inhibitor PD98059 and Nrf2 siRNA underscores the critical role of this pathway.

A crucial finding across studies is the consistent optimal dose of 30 mg/kg administered intraperitoneally for in vivo neuroprotection in rat models [3] [4]. Furthermore, the therapeutic window for DHLA appears favorable, with significant effects observed even when administered post-injury (1 hour after SAH) [3].

Safety and Biocompatibility Considerations

While DHLA shows excellent promise, dosage and context are critical. One study specifically investigating biocompatibility reported that while DHLA at concentrations of 50-100 μM induced apoptosis in mouse embryonic stem cells, it exhibited no injurious effects on cell viability, development, or differentiation at doses below 50 μM (0-25 μM) [5]. This highlights the importance of concentration-dependent safety profiling for future applications.

Conclusion

DHLA is a potent neuroprotective agent with mechanisms of action involving the stabilization of lysosomal membranes and the activation of the Nrf2 antioxidant pathway. The detailed protocols and quantitative data provided herein offer a reproducible framework for researchers to explore the therapeutic potential of DHLA in various neurological disease models. Future work should focus on further elucidating its pharmacokinetics and translational potential in clinical settings.

References

Comprehensive Application Notes and Protocols: DHLA-Mediated Activation of the Nrf2/HO-1 Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the DHLA-Nrf2-HO-1 Signaling Axis

The Nrf2/HO-1 signaling pathway represents a crucial cellular defense mechanism against oxidative stress and inflammation, both of which are implicated in the pathogenesis of numerous disorders including depression, cardiovascular diseases, and metabolic conditions. Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), has emerged as a potent activator of this pathway, exhibiting powerful antioxidant and anti-inflammatory properties that surpass those of its oxidized counterpart. DHLA functions as a redox regulator that directly scavenges reactive oxygen species (ROS) and simultaneously activates the cellular antioxidant defense system through Nrf2-mediated gene transcription. This dual mechanism positions DHLA as a promising therapeutic candidate for conditions characterized by oxidative damage and inflammatory processes.

The molecular interactions between DHLA and the Nrf2/HO-1 pathway involve a sophisticated regulatory system. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein Keap1, which targets Nrf2 for proteasomal degradation. DHLA administration triggers the dissociation of Nrf2 from Keap1, facilitating Nrf2 translocation to the nucleus where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, including heme oxygenase-1 (HO-1). HO-1 induction represents a pivotal endpoint in this pathway, generating protective metabolites such as biliverdin, carbon monoxide, and free iron that collectively mediate antioxidant, anti-inflammatory, and cytoprotective effects across various tissue types.

Molecular Mechanisms and Signaling Pathways

DHLA's Antioxidant Properties and Nrf2 Activation

DHLA exhibits unique redox capabilities that contribute to its potent biological activity:

  • Direct free radical scavenging: DHLA effectively neutralizes various reactive oxygen and nitrogen species, including hydroxyl radicals, hypochlorous acid, and peroxynitrite, through electron donation, thereby reducing oxidative damage to cellular components.
  • Regeneration of endogenous antioxidants: DHLA regenerates essential antioxidant systems, including reduced glutathione (GSH), vitamin C, and vitamin E, restoring the cellular antioxidant capacity and creating a synergistic defense network against oxidative stress.
  • Metal chelation: DHLA binds redox-active metals such as iron, copper, and cadmium, preventing their participation in Fenton reactions that generate highly reactive free radicals.
  • Modulation of inflammatory signaling: DHLA suppresses the activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of pro-inflammatory cytokines such as IL-1β and IL-18, thereby attenuating inflammatory responses.

The activation of the Nrf2/HO-1 pathway by DHLA involves a well-orchestrated molecular sequence. Research has demonstrated that DHLA treatment increases the expression of extracellular signal-regulated kinase (ERK), Nrf2, and HO-1 while simultaneously reducing ROS generation and the expression of NLRP3 inflammasome components in rat models of LPS-induced neuroinflammation. Inhibition of ERK phosphorylation abrogates the DHLA-mediated upregulation of Nrf2 and HO-1, indicating that ERK signaling represents an upstream regulatory event in this pathway. Similarly, genetic silencing of Nrf2 expression prevents HO-1 induction and abolishes the protective effects of DHLA, confirming the central role of the Nrf2/HO-1 axis in mediating DHLA's biological activities [1].

Table 1: Key Components of the DHLA-Activated Nrf2/HO-1 Signaling Pathway

Component Full Name Function Response to DHLA
DHLA Dihydrolipoic Acid Reduced form of alpha-lipoic acid; potent antioxidant Primary activator compound
Keap1 Kelch-like ECH-associated protein 1 Cytoplasmic inhibitor of Nrf2; targets Nrf2 for degradation Dissociation from Nrf2
Nrf2 Nuclear factor erythroid 2-related factor 2 Transcription factor regulating antioxidant response Stabilization and nuclear translocation
ARE Antioxidant Response Element DNA promoter sequence binding Nrf2 Increased Nrf2 binding and transcriptional activation
HO-1 Heme Oxygenase-1 Enzyme degrading heme to bioactive products Upregulated expression
ERK Extracellular Signal-Regulated Kinase Mitogen-activated protein kinase Phosphorylation and activation
Visualizing the DHLA-Nrf2-HO-1 Signaling Pathway

The following diagram illustrates the molecular mechanisms of DHLA-induced activation of the Nrf2/HO-1 signaling pathway:

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA DHLA ERK ERK DHLA->ERK Activates ROS ROS DHLA->ROS Direct Scavenging pERK p-ERK (Active) ERK->pERK Keap1_Nrf2 Keap1-Nrf2 Complex pERK->Keap1_Nrf2 Phosphorylates Free_Nrf2 Free Nrf2 Keap1_Nrf2->Free_Nrf2 Dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Basal State Nrf2_Nucleus Nrf2 Free_Nrf2->Nrf2_Nucleus Nuclear Translocation NLRP3 NLRP3 Inflammasome ROS->NLRP3 Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3->Inflammatory_Cytokines ARE Antioxidant Response Element (ARE) Nrf2_Nucleus->ARE Binds HO1_Gene HO-1 Gene Expression ARE->HO1_Gene Transactivation Antioxidant_Genes Other Antioxidant Genes (NQO1, GCL, SOD) ARE->Antioxidant_Genes Transactivation HO1_Gene->ROS Reduces HO1_Gene->NLRP3 Inhibits

The molecular sequence illustrated above demonstrates how DHLA activates cellular defense mechanisms through both direct antioxidant effects and genomic regulation. DHLA enters cells and triggers ERK phosphorylation, initiating a signaling cascade that disrupts the Keap1-Nrf2 complex. This disruption prevents Nrf2 ubiquitination and enables its nuclear translocation, where it binds to ARE sequences in the promoter regions of cytoprotective genes. The subsequent induction of HO-1 and other antioxidant enzymes (including NQO1, GCL, and SOD) collectively reduces cellular ROS levels and inhibits NLRP3 inflammasome activation, ultimately decreasing the production of pro-inflammatory cytokines and establishing a protective cellular environment [1].

Quantitative Experimental Data on DHLA Effects

Documented Effects of DHLA in Experimental Models

Table 2: Experimental Data on DHLA Effects in Preclinical Models

Experimental Model DHLA Dose/Duration Key Findings Molecular Changes

| LPS-induced neuroinflammation (Rat) | 30 mg/kg, i.p., 14 days | - Improved behavioral deficits

  • Reduced depressive-like behavior | ↑ p-ERK, ↑ Nrf2, ↑ HO-1 ↓ ROS, ↓ NLRP3, ↓ caspase-1, ↓ IL-1β [1] | | Collagen-induced arthritis (Mouse) | 25 mg/kg, i.p., 21 days | - Reduced joint inflammation
  • Decreased cartilage destruction | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 ↑ Nrf2 nuclear translocation [2] | | Acute pancreatitis (Rat) | 50 mg/kg, i.p., single dose | - Attenuated pancreatic damage
  • Reduced serum amylase/lipase | ↑ Glutathione levels ↓ Malondialdehyde ↓ Myeloperoxidase activity [2] | | Metal fume UFP exposure (16HBE cells) | N/A | - Protection against oxidative damage | ↑ Nrf2 nuclear translocation ↑ ARE activity ↑ HO-1 expression [3] |

Experimental Protocols and Methodologies

In Vivo Assessment of DHLA in LPS-Induced Sickness Behavior Model

Purpose: To evaluate the preventive effects of DHLA on LPS-induced sickness behavior and neuroinflammation in rats through the ERK/Nrf2/HO-1/ROS/NLRP3 pathway.

Materials and Reagents:

  • Adult male Sprague-Dawley rats (200-220 g)
  • DHLA (Sigma-Aldrich, catalog #D8189)
  • Lipopolysaccharide (E. coli 055:B5, Sigma-Aldrich)
  • PD98059 (ERK inhibitor, MedChemExpress)
  • Fluoxetine (positive control, Aladdin Reagent Shanghai)
  • AAV-Nrf2-siRNA and AAV-Control-siRNA (Genechem Co., Ltd.)
  • Primary antibodies: anti-ERK, anti-pERK, anti-Nrf2, anti-HO-1, anti-NLRP3, anti-caspase-1, anti-IL-1β
  • Secondary antibodies appropriate for Western blot
  • ROS detection kit (DCFH-DA probe)
  • RIPA lysis buffer
  • BCA protein assay kit

Equipment:

  • Stereotaxic apparatus for hippocampal injections
  • Microinjection pump (Stoelting)
  • Behavioral testing apparatus (open field, forced swim test)
  • Western blot electrophoresis and transfer systems
  • Fluorescence microscope or confocal system
  • Flow cytometer for ROS detection
  • Spectrophotometer/plate reader

Experimental Procedure:

  • Animal Grouping and Drug Administration:

    • Randomly divide rats into experimental groups (n=6-9/group): Control, LPS+vehicle, LPS+DHLA (15, 30, 60 mg/kg), LPS+Fluoxetine (10 mg/kg), LPS+DHLA+PD98059, LPS+DHLA+AAV-Nrf2-siRNA
    • Administer DHLA intraperitoneally daily for 14 days
    • Inject LPS (500 μg/kg, i.p.) every 2 days
    • Administer PD98059 (0.3 mg/kg, i.p.) 1 hour before DHLA injection
    • Perform hippocampal AAV injections 14 days before DHLA treatment
  • Behavioral Assessments:

    • Open Field Test (OFT): Place each rat in a black square apparatus (100×100 cm) for 5 minutes. Record and analyze total distance traveled, speed, and rearing frequency using video tracking software.
    • Forced Swim Test (FST): Place rats in glass cylinders (40 cm height, 28 cm diameter) filled with water (25±1°C) for 6 minutes after a 15-minute training session 24 hours prior. Record immobility time during the final 4 minutes.
  • Tissue Collection and Processing:

    • Euthanize animals and perfuse transcardially with cold PBS followed by 4% paraformaldehyde
    • Dissect brain regions (prefrontal cortex, hippocampus)
    • Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors
    • Determine protein concentration using BCA assay
  • Western Blot Analysis:

    • Separate proteins (20-40 μg) by SDS-PAGE (8-15% gels)
    • Transfer to PVDF membranes
    • Block with 5% non-fat milk for 1 hour at room temperature
    • Incubate with primary antibodies (1:1000) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature
    • Detect signals using enhanced chemiluminescence substrate
    • Quantify band intensity using ImageJ software
  • ROS Detection:

    • Homogenize fresh tissue samples in ice-cold buffer
    • Incubate with DCFH-DA probe (10 μM) for 30 minutes at 37°C
    • Measure fluorescence at λex/em = 488/525 nm using a spectrofluorometer
    • Express results as percentage of control values
  • Immunofluorescence Staining:

    • Prepare coronal brain sections (20-40 μm) using a cryostat
    • Block with 5% normal goat serum for 1 hour
    • Incubate with primary antibodies (1:200) overnight at 4°C
    • Incubate with fluorescent-conjugated secondary antibodies (1:500) for 2 hours
    • Counterstain with DAPI for nuclear visualization
    • Image using a fluorescence or confocal microscope

Data Analysis:

  • Perform statistical analysis using one-way ANOVA followed by post-hoc tests
  • Express data as mean ± SEM
  • Consider p < 0.05 as statistically significant
  • Analyze behavioral data with appropriate non-parametric tests if needed
In Vitro Assessment of DHLA Effects on Cell Culture Systems

Purpose: To evaluate the effects of DHLA on Nrf2/HO-1 pathway activation and oxidative stress parameters in cell culture models.

Cell Culture Protocol:

  • Maintain human bronchial epithelial cells (16HBE) or other relevant cell lines in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂
  • Plate cells at appropriate densities (1×10⁴ cells/well for 96-well plates; 5×10⁵ cells/well for 6-well plates) 24 hours before treatment
  • Prepare DHLA stock solution in DMSO and dilute in culture medium (final DMSO concentration ≤0.1%)
  • Treat cells with DHLA (1-100 μM) for predetermined time points (1-24 hours)
  • For inhibition studies, pre-treat cells with ERK inhibitor (PD98059, 10-20 μM) or Nrf2 inhibitor (ML385, 5-10 μM) 1 hour before DHLA treatment

Assessment Methods:

  • Cell Viability Assay (MTT):

    • Add MTT solution (0.5 mg/mL final concentration) to cells and incubate for 4 hours at 37°C
    • Remove medium and dissolve formazan crystals in DMSO
    • Measure absorbance at 570 nm with reference at 630 nm
  • Lactate Dehydrogenase (LDH) Assay:

    • Collect cell culture supernatants after treatment
    • Measure LDH activity using commercial kit according to manufacturer's instructions
    • Express results as percentage of total LDH release (from lysed cells)
  • Mitochondrial Membrane Potential (JC-1 Assay):

    • Incubate cells with JC-1 dye (2 μM) for 20 minutes at 37°C
    • Measure fluorescence at λex/em = 490/530 nm (monomeric form) and λex/em = 525/590 nm (aggregate form)
    • Calculate ratio of aggregate to monomer fluorescence as indicator of membrane potential
  • Cellular ROS Measurement:

    • Load cells with DCFH-DA (10 μM) for 30 minutes at 37°C
    • Wash with PBS to remove excess probe
    • Measure fluorescence at λex/em = 488/525 nm
    • Express results as percentage of control values
  • Nuclear Extraction and Nrf2 Translocation Assay:

    • Prepare nuclear and cytoplasmic fractions using commercial extraction kits
    • Measure Nrf2 levels in both fractions by Western blot
    • Use lamin B and α-tubulin as nuclear and cytoplasmic markers, respectively
  • Quantitative RT-PCR for Gene Expression:

    • Extract total RNA using TRIzol reagent
    • Synthesize cDNA using reverse transcriptase
    • Perform qPCR with SYBR Green and specific primers for HO-1, NQO1, GCL, and other Nrf2 target genes
    • Normalize data to GAPDH or β-actin using the 2^(-ΔΔCt) method
Experimental Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow for evaluating DHLA effects in both in vivo and in vitro systems:

G cluster_in_vivo In Vivo Experiments cluster_in_vitro In Vitro Experiments Start Study Design & Preparation InVivo1 Animal Grouping (n=6-9/group) Start->InVivo1 InVitro1 Cell Culture (16HBE or other lines) Start->InVitro1 InVivo2 Drug Administration (DHLA 15-60 mg/kg, i.p., 14 days) InVivo1->InVivo2 InVivo3 Behavioral Tests (OFT, FST) InVivo2->InVivo3 InVivo2->InVivo3 LPS challenge (500 μg/kg) InVivo4 Tissue Collection & Processing InVivo3->InVivo4 InVivo5 Molecular Analysis (Western, ROS, IF) InVivo4->InVivo5 DataAnalysis Data Analysis & Interpretation InVivo5->DataAnalysis InVitro2 DHLA Treatment (1-100 μM, 1-24h) InVitro1->InVitro2 InVitro3 Viability & Toxicity Assays (MTT, LDH) InVitro2->InVitro3 InVitro2->InVitro3 Inhibitor pre-treatment InVitro4 Oxidative Stress Parameters (ROS, JC-1, ATP) InVitro3->InVitro4 InVitro5 Pathway Analysis (Western, qPCR, Nrf2 translocation) InVitro4->InVitro5 InVitro5->DataAnalysis Conclusion Conclusion & Reporting DataAnalysis->Conclusion

Research Applications and Therapeutic Implications

The experimental data obtained from these protocols demonstrates that DHLA activates the Nrf2/HO-1 signaling pathway through multiple mechanisms, resulting in decreased ROS production and reduced NLRP3 inflammasome activation. This pathway has significant therapeutic potential across various disease contexts:

  • Neuroinflammatory Disorders: DHLA administration in LPS-induced neuroinflammation models significantly improves behavioral deficits and reduces depressive-like behaviors by modulating the ERK/Nrf2/HO-1/ROS/NLRP3 pathway. The observed increase in p-ERK, Nrf2, and HO-1 expression, coupled with decreased ROS generation and reduced NLRP3 inflammasome activation, supports DHLA's potential application in depression and other neuropsychiatric conditions with inflammatory components [1].

  • Cardiovascular Diseases: The Nrf2/HO-1 pathway plays a crucial protective role in cardiovascular conditions, including myocardial ischemia-reperfusion injury, arteriosclerosis, and hypertensive heart disease. By activating this pathway, DHLA may help mitigate oxidative damage in cardiac tissues, modulate calcium homeostasis, and prevent specialized cell death processes such as ferroptosis, thereby preserving cardiac function under stress conditions [4].

  • Metabolic Disorders: In conditions like Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), Nrf2 activation negatively regulates genes promoting hepatic lipid accumulation while enhancing the elimination of ROS and electrophiles generated through lipid peroxidation. DHLA-mediated Nrf2/HO-1 activation represents a promising therapeutic approach for mitigating liver steatosis, inflammation, and fibrosis associated with metabolic syndrome [5].

  • Inflammatory Conditions: DHLA's ability to suppress NLRP3 inflammasome activation and subsequent IL-1β production has implications for various inflammatory disorders, including arthritis, acute pancreatitis, and inflammatory lung conditions. The compound's dual antioxidant and anti-inflammatory properties make it particularly valuable for conditions where oxidative stress and inflammation form a vicious cycle of tissue damage [2] [1].

The comprehensive experimental protocols outlined in this document provide researchers with validated methodologies for investigating DHLA's effects on the Nrf2/HO-1 signaling pathway in both in vivo and in vitro systems. These standardized approaches will facilitate the generation of comparable data across laboratories and accelerate the development of DHLA-based therapeutic strategies for oxidative stress-related disorders.

References

Comprehensive Application Notes and Protocols on Dihydrolipoic Acid (DHLA) Antioxidant Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Dihydrolipoic acid (DHLA) is the reduced form of alpha-lipoic acid (LA) that has gained significant attention in biomedical research due to its exceptional antioxidant properties and pleiotropic biochemical effects. As a universal antioxidant with amphiphilic characteristics, DHLA exhibits unique capabilities to function in both membrane and aqueous cellular environments, making it a promising therapeutic candidate for various oxidative stress-related conditions. DHLA serves as an essential cofactor for several mitochondrial dehydrogenase complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, playing a critical role in cellular energy metabolism [1] [2]. The redox couple formed by LA and DHLA represents one of the most versatile antioxidant systems in biological systems, with a redox potential of -0.32 V that provides superior antioxidant protection compared to other endogenous systems like glutathione (-0.24 V) [2].

The chemical structure of DHLA features two thiol groups that confer its potent reducing capacity and ability to chelate transition metals. Unlike its oxidized counterpart (LA), which contains a disulfide bond, DHLA's dithiol configuration enables broader antioxidant functions, including regeneration of endogenous antioxidants such as vitamin C, vitamin E, and glutathione [1] [2]. This comprehensive review presents detailed application notes and experimental protocols for evaluating DHLA's therapeutic potential, with particular emphasis on its mechanisms of action, quantitative effects across experimental models, and standardized methodologies for assessing its efficacy in various pathological contexts relevant to researchers and drug development professionals.

Antioxidant Mechanisms of Action

Direct Antioxidant Activities

DHLA exhibits exceptional capability to function as a direct scavenger of diverse reactive oxygen and nitrogen species through electron donation from its dithiol group. The redox potential of the LA/DHLA couple (-0.32 V) is more negative than other biological thiol systems, making it particularly effective in reducing oxidized antioxidant systems [2]. Experimental evidence demonstrates that DHLA effectively neutralizes peroxyl radicals, ascorbyl radicals, and chromanoxyl radicals in both aqueous and membrane phases [3]. This universal antioxidant capability allows DHLA to provide comprehensive protection against oxidative damage in multiple cellular compartments.

The amphiphilic nature of DHLA enables its unique functionality across diverse cellular environments. Unlike most antioxidants that are restricted to either hydrophilic or hydrophobic compartments, DHLA maintains its antioxidant efficacy in both settings, allowing it to protect membrane lipids, cytosolic components, and extracellular structures with similar efficiency [3] [1]. This property significantly enhances its therapeutic potential compared to compartment-limited antioxidants like vitamin E (lipophilic) or vitamin C (hydrophilic).

Indirect Antioxidant Effects and Metal Chelation

Beyond direct radical scavenging, DHLA demonstrates significant indirect antioxidant effects through regeneration of endogenous antioxidant systems. DHLA efficiently reduces the oxidized forms of vitamin C (dehydroascorbate) and vitamin E (chromanoxyl radical), thereby recycling these essential antioxidants and amplifying the overall antioxidant capacity of biological systems [3] [1]. This synergistic interaction creates a powerful redox network that enhances cellular defense mechanisms against oxidative stress.

DHLA also exhibits substantial metal chelation properties, forming stable complexes with various transition metals including copper, zinc, mercury, and iron [1] [2]. This chelation capability prevents metal-catalyzed free radical generation through Fenton and Haber-Weiss reactions, providing an additional mechanism for reducing oxidative stress. The metal chelation properties of DHLA have therapeutic implications for conditions involving metal dysregulation or intoxication, though researchers should consider potential impacts on essential metal homeostasis in experimental designs.

Table 1: Quantitative Scavenging Capacity of DHLA Against Various Reactive Species

Reactive Species Scavenging Efficiency Experimental System Reference
Peroxyl radicals Highly efficient Liposomes, microsomal membranes [3]
Ascorbyl radicals Efficient reduction Aqueous phase [3]
Hydroxyl radicals Effective scavenging In vitro systems [1]
Superoxide Effective scavenging In vitro systems [1]
Peroxynitrite Effective scavenging In vitro systems [1]
Hypochlorous acid Effective scavenging In vitro systems [1]

Table 2: Comparison of LA and DHLA Antioxidant Properties

Property Alpha-Lipoic Acid (LA) Dihydrolipoic Acid (DHLA)
Aqueous solubility Moderate High
Lipid solubility Moderate Moderate
Direct radical scavenging Limited Extensive
Vitamin C regeneration No Yes
Vitamin E regeneration No Yes
Metal chelation Moderate Strong
Cellular uptake Efficient Efficient

Therapeutic Applications and Experimental Data

Neuroprotection and Depression Models

Recent investigations have revealed the significant neuroprotective potential of DHLA through modulation of inflammatory pathways. In a lipopolysaccharide (LPS)-induced model of depression in rats, DHLA administration (30 mg/kg, intraperitoneal, daily for 14 days) demonstrated preventive effects against sickness behavior, comparable to the conventional antidepressant fluoxetine [4]. The therapeutic efficacy was associated with DHLA's ability to activate the ERK/Nrf2/HO-1 signaling pathway, resulting in reduced ROS generation and subsequent suppression of NLRP3 inflammasome activation. This pathway modulation led to decreased levels of active caspase-1 and mature IL-1β, key mediators of neuroinflammation [4].

The critical importance of the Nrf2/HO-1 axis in DHLA's mechanism was confirmed through RNA interference experiments, where Nrf2 knockdown abolished the observed anti-depressant effects [4]. These findings position DHLA as a promising candidate for modulating neuroinflammatory processes in psychiatric and neurodegenerative conditions. The detailed molecular pathway provides specific targets for validating DHLA's effects in related experimental models and developing biomarkers for therapeutic response monitoring in preclinical studies.

Metabolic Disorders and Diabetes

DHLA and its precursor LA have demonstrated substantial benefits in experimental models of metabolic dysfunction, particularly diabetes and its complications. Research indicates that LA/DHLA supplementation enhances glucose uptake in skeletal muscle through translocation of GLUT4 glucose transporters to the plasma membrane, providing a mechanism for improving glycemic control [5]. In streptozotocin-induced diabetic rats, LA treatment (the metabolic precursor to DHLA) resulted in improved nerve conduction velocity, endoneurial blood flow, and reduced oxidative stress markers [5].

The therapeutic potential of DHLA in diabetes extends beyond glycemic control to addressing diabetic complications, particularly neuropathy. The antioxidant properties of DHLA contribute to protection against hyperglycemia-induced neuronal damage by reducing lipid peroxidation and protein glycation end-products [5]. Additionally, DHLA's ability to enhance glutathione synthesis through increased cysteine availability provides support for endogenous antioxidant defense systems that are typically compromised in diabetic conditions [1] [5].

Dermatological Applications

Topical application of LA (which is converted to DHLA in tissues) has demonstrated efficacy in addressing photoaging skin damage. In a randomized, placebo-controlled, double-blind study, a cream containing 5% LA applied twice daily for 12 weeks resulted in significant improvement in photoaged facial skin [6]. Objective assessment using laser profilometry showed a 50.8% reduction in skin roughness on the LA-treated side compared to 40.7% on the placebo-treated side, indicating substantial restoration of skin texture [6].

The dermatological benefits of LA/DHLA are attributed to their antioxidant properties that neutralize free radicals generated by UV exposure, reducing collagen degradation and inflammatory responses in the skin. The amphiphilic nature of these compounds enables effective penetration into both epidermal and dermal layers, providing comprehensive protection against oxidative damage in cutaneous tissues [6].

Table 3: Therapeutic Effects of DHLA in Experimental Models

Condition Model DHLA Dose/Concentration Key Outcomes Mechanisms
LPS-induced depression (rat) 30 mg/kg, i.p., daily Improved depression-like behavior ERK/Nrf2/HO-1 activation, reduced NLRP3 inflammasome
Diabetic neuropathy (rat) 50-100 mg/kg LA (DHLA precursor) Improved nerve conduction velocity Reduced oxidative stress, enhanced glutathione
Photoaging (human) 5% LA cream, twice daily 50.8% reduction in skin roughness Antioxidant protection against UV damage
Endothelial senescence DHLA-Au NCs (nanoclusters) Reduced cellular senescence Mitochondrial interaction, JNK/AP-1 inhibition

Experimental Protocols

Protocol for Assessing Antioxidant Activity in Cellular Systems

Purpose: To evaluate the antioxidant efficacy of DHLA in neutralizing intracellular ROS and protecting against oxidative stress-induced damage.

Materials and Reagents:

  • DHLA stock solution (50 mM in DMSO, stored under nitrogen at -20°C)
  • Cell culture medium appropriate for cell type
  • Oxidative stress inducer (e.g., tert-butyl hydroperoxide, H₂O₂)
  • ROS detection probe (e.g., DCFH-DA, MitoSOX Red for mitochondrial superoxide)
  • Antioxidant-free buffer for washing steps
  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Culture cells in appropriate medium until 70-80% confluency
  • Pre-treat cells with varying concentrations of DHLA (10-100 μM) for 4-6 hours
  • Remove treatment medium and wash with PBS
  • Load cells with ROS-sensitive fluorescent probe (e.g., 10 μM DCFH-DA) for 30 minutes at 37°C
  • Induce oxidative stress with appropriate agent (e.g., 200 μM H₂O₂ for 30-60 minutes)
  • Measure fluorescence intensity (Ex/Em: 485/535 nm for DCF)
  • Include controls: untreated cells, oxidative stress alone, and positive control antioxidant

Data Analysis: Calculate percentage reduction in ROS compared to stress-only control. Determine IC₅₀ value for DHLA's antioxidant effect. Perform statistical analysis using one-way ANOVA with post-hoc tests.

Protocol for Evaluating Anti-inflammatory Effects via NLRP3 Inflammasome Pathway

Purpose: To assess DHLA's efficacy in modulating NLRP3 inflammasome activation and subsequent cytokine production.

Materials and Reagents:

  • Primary microglia or macrophage cell line (e.g., BV2, THP-1)
  • LPS for priming (100 ng/mL)
  • ATP or nigericin for NLRP3 activation
  • DHLA at working concentrations (10-100 μM)
  • Protein extraction buffer with protease inhibitors
  • Antibodies for NLRP3, caspase-1, IL-1β, ASC
  • ELISA kits for IL-1β and IL-18

Procedure:

  • Culture microglia/macrophages in complete medium
  • Prime cells with LPS for 3-4 hours
  • Pre-treat with DHLA for 1 hour before NLRP3 activation
  • Activate NLRP3 inflammasome with ATP (5 mM, 30 min) or nigericin (10 μM, 45 min)
  • Collect culture supernatant for cytokine analysis
  • Lyse cells for protein extraction and Western blot analysis
  • For in vivo validation, use LPS-induced sickness behavior model (500 μg/kg LPS i.p. every 2 days) with DHLA co-administration (30 mg/kg i.p. daily) [4]

Data Analysis: Quantify mature IL-1β in supernatant by ELISA. Analyze NLRP3 complex formation and caspase-1 activation via Western blot. Assess statistical significance using Student's t-test or ANOVA.

Protocol for Assessing Gene Expression Modulation via Nrf2 Pathway

Purpose: To evaluate DHLA's effect on Nrf2 translocation and expression of antioxidant response element (ARE)-driven genes.

Materials and Reagents:

  • Cell culture system (primary neurons, endothelial cells, or appropriate cell lines)
  • Nuclear extraction kit
  • Nrf2 and HO-1 antibodies
  • qPCR reagents and primers for Nrf2, HO-1, NQO1, GCLC
  • Nrf2 siRNA for knockdown validation (sequence: 5′-GTCTTCAGCATGTTACGTGATGAGGATGG-3′) [4]
  • ERK pathway inhibitor (PD98059, 0.3 mg/kg in vivo or 10 μM in vitro) [4]

Procedure:

  • Culture cells to 60-70% confluency
  • Treat with DHLA (30-50 μM) for various time points (1-24 hours)
  • Separate nuclear and cytoplasmic fractions using commercial kit
  • Analyze Nrf2 nuclear translocation by Western blot
  • Extract total RNA and perform qPCR for ARE-driven genes
  • For mechanism validation, pre-treat with PD98059 (1 hour) or transfect with Nrf2 siRNA
  • Measure downstream effects on ROS production and antioxidant enzyme activities

Data Analysis: Calculate fold change in gene expression using ΔΔCt method. Normalize nuclear Nrf2 to lamin B and total Nrf2 to GAPDH. Perform statistical analysis with appropriate post-hoc tests.

Signaling Pathways and Mechanisms

ERK/Nrf2/HO-1/ROS/NLRP3 Signaling Pathway

The ERK/Nrf2/HO-1/ROS/NLRP3 pathway has been identified as a primary mechanism mediating DHLA's anti-inflammatory and antioxidant effects [4]. The following diagram illustrates this signaling cascade and DHLA's points of intervention:

G DHLA DHLA ERK ERK DHLA->ERK Activates Nrf2 Nrf2 ERK->Nrf2 Phosphorylates HO1 HO1 Nrf2->HO1 Induces Transcription KEAP1 KEAP1 KEAP1->Nrf2 Sequesters ROS ROS HO1->ROS Reduces NLRP3 NLRP3 ROS->NLRP3 Activates Caspase1 Caspase1 NLRP3->Caspase1 Activates IL1B IL1B Caspase1->IL1B Cleaves Inflammation Inflammation IL1B->Inflammation

Diagram 1: DHLA Modulation of ERK/Nrf2/HO-1/ROS/NLRP3 Pathway. DHLA activates ERK phosphorylation, leading to Nrf2 release from KEAP1 sequestration, nuclear translocation, and induction of HO-1 expression. HO-1 reduces ROS levels, resulting in inhibition of NLRP3 inflammasome activation and subsequent reduction in IL-1β maturation and inflammation.

This pathway illustrates DHLA's dual antioxidant and anti-inflammatory activity through transcriptional regulation of cytoprotective genes and suppression of inflammasome activation. The critical regulatory nodes (ERK activation, Nrf2 translocation, ROS reduction) provide specific targets for experimental validation and measurement endpoints in preclinical studies of DHLA's efficacy.

Mitochondrial Interaction and Bioenergetics

DHLA's mitochondrial localization and interaction with respiratory complexes underpin its effects on cellular metabolism and redox status. As an essential cofactor for dehydrogenase complexes in the mitochondria, DHLA directly influences energy metabolism and redox balance [1] [2]. The following diagram summarizes DHLA's mitochondrial interactions and downstream effects:

G DHLA DHLA Mitochondria Mitochondria DHLA->Mitochondria Interacts With PDH PDH Mitochondria->PDH Cofactor For KGDH KGDH Mitochondria->KGDH Cofactor For ROS ROS Mitochondria->ROS Reduces JNK JNK ROS->JNK Activates AP1 AP1 JNK->AP1 Activates TNFa TNFa AP1->TNFa Induces Transcription Senescence Senescence TNFa->Senescence Inflammation Inflammation TNFa->Inflammation

Diagram 2: DHLA Mitochondrial Interactions and Cellular Effects. DHLA functions as a cofactor for pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) in mitochondria, reducing ROS generation and subsequent stress-activated protein kinase pathways. This leads to impaired AP-1-mediated TNF-α transactivation, reducing inflammation and cellular senescence.

The mitochondrial targeting of DHLA provides a mechanistic basis for its efficacy in conditions characterized by mitochondrial dysfunction, such as neurodegenerative diseases, metabolic disorders, and aging-related pathologies. Experimental approaches to assess these mechanisms should include measurements of mitochondrial membrane potential, oxygen consumption rates, ATP production, and mitochondrial ROS generation.

Safety and Toxicological Considerations

Concentration-Dependent Effects

DHLA exhibits a biphasic response profile with distinct concentration-dependent effects. At physiological and therapeutic concentrations (typically <50 μM), DHLA demonstrates cytoprotective properties, including antioxidant, anti-inflammatory, and metabolic benefits. However, at higher concentrations (>50 μM), DHLA can produce pro-oxidant effects and induce cellular apoptosis [7]. This concentration-dependent duality necessitates careful dose optimization in experimental and potential therapeutic applications.

Research indicates that DHLA at concentrations of 50-100 μM induces significant apoptosis in mouse blastocysts, with approximately 2.5 to 7.5-fold increases in apoptotic cells compared to untreated controls [7]. This cytotoxic effect was particularly pronounced in the inner cell mass but not in the trophectoderm, suggesting differential sensitivity among cell types. These findings highlight the importance of thorough dose-response characterization in specific cell systems when designing experiments with DHLA.

Embryonic Development and In Vivo Considerations

Studies on embryonic development have revealed that DHLA exposure at higher concentrations (>50 μM) can adversely affect pre-implantation and post-implantation development. In mouse models, DHLA treatment (50-100 μM) reduced embryo development to the blastocyst stage from 80% (control) to 52% (treated) [7]. Furthermore, in vivo consumption of drinking water containing 100 μM DHLA led to decreased early embryo development and inhibited progression to the blastocyst stage.

For in vivo applications, studies have utilized DHLA at 30 mg/kg intraperitoneally in rat models without reported adverse effects [4]. However, researchers should conduct careful toxicity profiling in specific experimental models, particularly when considering chronic administration or reproductive applications. The potential for differential cytotoxicity between normal and transformed cells may be exploitable for cancer applications but requires careful evaluation in each experimental context.

Conclusion and Future Perspectives

DHLA represents a versatile therapeutic candidate with multimodal mechanisms of action targeting oxidative stress and inflammation. Its unique amphiphilic properties, redox versatility, and mitochondrial tropism distinguish it from conventional antioxidant approaches. The well-characterized ERK/Nrf2/HO-1/ROS/NLRP3 pathway provides a mechanistic foundation for its efficacy in neuroinflammatory conditions, while its mitochondrial interactions support potential applications in metabolic disorders.

Future research directions should include:

  • Development of targeted delivery systems to enhance DHLA bioavailability and tissue specificity
  • Exploration of combination therapies with other antioxidants or conventional therapeutics
  • Investigation of DHLA nanoclusters (e.g., DHLA-Au NCs) for enhanced cellular uptake and efficacy
  • Expanded preclinical safety profiling to establish therapeutic windows for specific indications
  • Clinical validation of biomarkers of response based on DHLA's mechanism of action

The comprehensive protocols and mechanistic insights provided in these Application Notes will facilitate standardized evaluation of DHLA across research settings and support the advancement of this promising therapeutic agent toward clinical applications.

References

Comprehensive Application Notes and Protocols: DHLA-Mediated Enhancement of Glucose Uptake in Insulin Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DHLA in Glucose Metabolism and Insulin Resistance

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), has emerged as a potent therapeutic candidate for ameliorating insulin resistance through multiple molecular mechanisms. Insulin resistance, characterized by diminished cellular responsiveness to insulin stimulation, represents a fundamental pathological feature in type 2 diabetes and metabolic syndrome. The pathogenesis of insulin resistance involves defective insulin signaling pathways, impaired GLUT4 glucose transporter translocation, and chronic low-grade inflammation. DHLA addresses these defects through its unique antioxidant properties and direct modulation of insulin signaling components, positioning it as a promising intervention for restoring glucose homeostasis.

Research over the past decade has revealed that DHLA operates through several complementary mechanisms to enhance glucose uptake. It functions as a redox regulator that quenches reactive oxygen species (ROS) known to impair insulin signaling, while simultaneously activating key insulin signaling pathways through both direct and indirect mechanisms. Unlike many antioxidants that become inert after oxidation, DHLA maintains its biological activity through redox cycling with its oxidized form (ALA), creating a sustainable cellular defense system against oxidative stress. This comprehensive application note details the experimental protocols and methodological considerations for investigating DHLA's effects on glucose uptake, providing researchers with validated approaches for exploring this promising therapeutic agent.

Molecular Mechanisms of DHLA Action

Key Biological Processes

The molecular mechanisms through which DHLA enhances insulin sensitivity and glucose uptake involve multiple interconnected pathways as summarized in the table below:

Table 1: Molecular Mechanisms of DHLA in Glucose Metabolism

Mechanism Molecular Targets Biological Effect Experimental Evidence
Antioxidant Activity ROS, hydroxyl radicals, hypochlorous acid Reduces oxidative stress that impairs insulin signaling Quenches ROS; prevents protein carbonyl formation [1]
Insulin Signaling Activation Insulin receptor, IRS-1, PI3K, AKT Enhances proximal insulin signaling Increases tyrosine phosphorylation of insulin receptor and IRS-1 [2]
GLUT4 Translocation AS160, Rab GTPases, GLUT4 vesicles Promotes translocation of glucose transporters to plasma membrane Increases glucose uptake in muscle and adipocytes [2] [3]
AMPK Activation AMP-activated protein kinase Enhances insulin-independent glucose uptake Increases α-2 AMPK activity in skeletal muscle [2]
Gene Expression Modulation Nrf2, PPARs, NF-κB Regulates antioxidant and metabolic gene expression Activates Nrf2-mediated antioxidant gene expression [1]
Inflammatory Pathway Regulation NF-κB, IKK Reduces inflammation-induced insulin resistance Inhibits NF-κB activation and nuclear translocation [4] [1]
Signaling Pathways

The PI3K/AKT pathway represents the central signaling cascade through which insulin regulates glucose uptake. In the canonical pathway, insulin binding activates its receptor tyrosine kinase, leading to phosphorylation of insulin receptor substrate (IRS) proteins. These recruit and activate phosphatidylinositol 3-kinase (PI3K), which generates PIP3 at the membrane. PIP3 then recruits AKT/PKB and PDK1, leading to AKT phosphorylation and activation. Activated AKT phosphorylates multiple substrates including AS160/TBC1D4, which promotes GLUT4 vesicle translocation to the plasma membrane through regulation of Rab GTPases. DHLA enhances this pathway at multiple levels, including insulin receptor activation, PI3K/AKT signaling, and downstream GLUT4 translocation [3].

DHLA also activates AMP-activated protein kinase (AMPK), an energy-sensing kinase that stimulates glucose uptake through insulin-independent mechanisms. AMPK activation promotes GLUT4 translocation through phosphorylation of AS160 and other substrates, providing an alternative pathway for enhancing glucose uptake that remains functional in insulin-resistant states. The ability of DHLA to activate both insulin-dependent and insulin-independent pathways for glucose uptake makes it particularly valuable for addressing the multifaceted defects in insulin resistance [2].

Quantitative Research Data Summary

Table 2: Experimental Data on DHLA and ALA Effects on Glucose Metabolism

Experimental Model Intervention Key Findings Magnitude of Effect Reference
ob/ob mice (in vitro muscle) ALA incubation Increased glucose uptake 300% increase [2]
3T3-L1 adipocytes R-ALA treatment Stimulated PI3K activity and IRS-1 phosphorylation Significant phosphorylation increase [2]
Healthy rats AGE-albumin (12 weeks) Decreased Slc2a4 mRNA and GLUT4 protein ~30% reduction [4]
C2C12 myoblasts ALA treatment Increased mitochondrial markers (TFAM, PPARɣ, PGC1α) Significant upregulation [2]
Human skeletal muscle Insulin stimulation Increased REPS1 S709 phosphorylation Correlated with insulin sensitivity [5]
High-fat fed mice Dual Tracer Test Impaired insulin-stimulated glucose uptake ~50% reduction in insulin action [6]

The data collected from various experimental systems demonstrate consistently that DHLA and its precursor ALA significantly enhance glucose uptake through multiple mechanisms. The 300% increase in glucose uptake in muscles from insulin-resistant ob/ob mice is particularly noteworthy, as it demonstrates ALA's potency in severely insulin-resistant states. Similarly, the reduction in GLUT4 expression following AGE-albumin treatment highlights the importance of maintaining GLUT4 levels for proper glucose homeostasis, an effect that DHLA can counteract through its antioxidant and anti-inflammatory properties [4].

Recent phosphoproteomic analyses have identified novel targets in insulin action, including REPS1 S709 phosphorylation, which is regulated by both insulin and exercise and correlates strongly with insulin sensitivity in humans. This discovery opens new avenues for understanding how DHLA might modulate previously unrecognized components of the insulin signaling cascade [5].

Detailed Experimental Protocols

Protocol 1: Assessing DHLA Effects on Glucose Uptake in Skeletal Muscle
4.1.1 Purpose and Principle

This protocol details the methodology for evaluating DHLA-mediated enhancement of glucose uptake in skeletal muscle tissue, using 2-deoxyglucose (2DG) uptake as the primary readout. The assay capitalizes on the principle that 2DG is transported into cells and phosphorylated by hexokinase, but not further metabolized, allowing quantification of accumulated 2DG-6-phosphate as a proxy for glucose transport activity.

4.1.2 Materials and Reagents
  • Soluble collagenase type II for muscle digestion
  • Krebs-Ringer bicarbonate (KRB) buffer with 2% BSA
  • 2-deoxy-D-[1,2-³H(N)]glucose and [1-¹⁴C]-mannitol
  • DHLA stock solution (prepare fresh in DMSO, then dilute in KRB buffer)
  • Insulin solution (human recombinant)
  • Liquid scintillation counter and appropriate vials/cocktail
4.1.3 Procedure
  • Muscle preparation: Excise soleus or extensor digitorum longus muscles from anesthetized rats (150-200g) and divide into longitudinal strips (15-25 mg each).
  • Pre-incubation: Incubate muscle strips in KRB buffer supplemented with 2% BSA for 30 minutes at 37°C with continuous oxygenation (95% O₂/5% CO₂).
  • Experimental incubation: Transfer strips to fresh KRB buffer containing:
    • Basal conditions (no additions)
    • Insulin stimulation (100 nM)
    • DHLA (0.1-1.0 mM)
    • Combination of insulin and DHLA
    • Incubate for 60 minutes at 37°C with oxygenation
  • Glucose uptake measurement: Replace medium with KRB containing 1 mM 2-deoxy-D-[1,2-³H(N)]glucose (0.5 µCi/mL) and 0.1 µCi/mL [1-¹⁴C]-mannitol (for extracellular space correction). Incubate for 20 minutes.
  • Termination and processing: Rapidly wash muscles in ice-cold PBS, blot dry, and freeze in liquid nitrogen. Digest tissues in 1M NaOH at 65°C for 60 minutes, then neutralize with HCl.
  • Scintillation counting: Add processed samples to scintillation cocktail and count ³H and ¹⁴C radioactivity using appropriate channels.
4.1.4 Data Analysis

Calculate glucose uptake using the formula: Glucose uptake = (³H dpm in sample - background) / (specific activity of ³H-2DG in medium) / tissue weight / time Correct for extracellular space using ¹⁴C-mannitol counts. Express results as nmol glucose/min/mg tissue. Compare conditions using ANOVA with post-hoc tests (n≥6 per group).

Protocol 2: DHLA Effects on Insulin Signaling in Adipocytes
4.2.1 Purpose and Principle

This protocol assesses DHLA's impact on early insulin signaling events in 3T3-L1 adipocytes, focusing on insulin receptor phosphorylation and downstream AKT activation. The approach combines immunoblotting with glucose uptake measurements to correlate signaling events with functional outcomes.

4.2.2 Materials and Reagents
  • Differentiated 3T3-L1 adipocytes (day 8-10 post-differentiation)
  • DMEM with 25 mM glucose and 10% FBS
  • Serum-free DMEM containing 0.2% BSA
  • DHLA stock solution (50 mM in DMSO, stored under nitrogen)
  • Insulin solution (human recombinant)
  • Phospho-specific antibodies: anti-pTyr-IR, anti-pSer473-AKT, total AKT
  • Glucose uptake assay kit or 2-NBDG fluorescent glucose analog
4.2.3 Procedure
  • Cell preparation: Culture 3T3-L1 adipocytes in 12-well plates for biochemical analysis or 96-well black plates for fluorescent glucose uptake assays.
  • Serum starvation: Incubate cells in serum-free DMEM with 0.2% BSA for 4 hours at 37°C.
  • DHLA pretreatment: Treat cells with DHLA (0.01-0.5 mM) or vehicle control for 2 hours.
  • Insulin stimulation: Stimulate with insulin (0.1-100 nM) for 10 minutes (signaling) or 30 minutes (glucose uptake).
  • Cell lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Immunoblotting:
    • Separate proteins by SDS-PAGE (8% gel)
    • Transfer to PVDF membranes
    • Block with 5% BSA in TBST
    • Probe with primary antibodies (1:1000) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies (1:5000)
    • Detect using enhanced chemiluminescence
  • Glucose uptake (2-NBDG):
    • Incubate cells with 100 µM 2-NBDG for 30 minutes
    • Wash with ice-cold PBS
    • Measure fluorescence (Ex/Em 485/535 nm)
4.2.4 Data Analysis

Quantify band intensities using densitometry software. Normalize phospho-protein signals to total protein. Calculate glucose uptake as fold-change over basal. Use concentration-response curves to determine EC₅₀ values for DHLA effects.

Visualization of Signaling Pathways and Workflows

DHLA and Insulin Signaling Integration

G DHLA DHLA OxidativeStress Oxidative Stress DHLA->OxidativeStress Reduces IR Insulin Receptor DHLA->IR Activates AKT AKT DHLA->AKT Enhances AMPK AMPK DHLA->AMPK NFkB NF-κB Pathway DHLA->NFkB Inhibits Nrf2 Nrf2 DHLA->Nrf2 Activates Insulin Insulin Insulin->IR OxidativeStress->IR Impairs IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PI3K->AKT AS160 AS160/TBC1D4 AKT->AS160 GLUT4 GLUT4 Vesicles AS160->GLUT4 Translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake AMPK->GLUT4 AntioxidantGenes Antioxidant Genes Nrf2->AntioxidantGenes

Figure 1: DHLA Modulation of Insulin Signaling and Glucose Uptake Pathways. DHLA (yellow nodes) enhances insulin action through multiple mechanisms including receptor activation, reduction of oxidative stress, AMPK activation, and regulation of gene expression. Green nodes indicate enhanced processes, red nodes indicate inhibitory targets.

Experimental Workflow for Glucose Uptake Assessment

G TissuePreparation Tissue/Cell Preparation PreIncubation Pre-incubation (30 min, 37°C) TissuePreparation->PreIncubation ExperimentalTreatment Experimental Treatment (DHLA ± Insulin, 60 min) PreIncubation->ExperimentalTreatment TracerIncubation Tracer Incubation (³H-2DG + ¹⁴C-mannitol, 20 min) ExperimentalTreatment->TracerIncubation Termination Termination & Washing TracerIncubation->Termination TissueDigestion Tissue Digestion (1M NaOH, 65°C) Termination->TissueDigestion ScintillationCounting Scintillation Counting TissueDigestion->ScintillationCounting DataAnalysis Data Analysis & Correction ScintillationCounting->DataAnalysis

Figure 2: Experimental Workflow for Measuring Glucose Uptake in Muscle Tissue. The protocol involves tissue preparation, sequential incubations with test compounds and radioactive tracers, sample processing, and data analysis. Yellow boxes indicate experimental steps, green represents final analysis.

Technical Considerations and Troubleshooting

DHLA Handling and Stability
  • Storage conditions: Prepare fresh DHLA solutions for each experiment. Store aliquots of ALA under nitrogen at -80°C to prevent oxidation. DHLA is particularly susceptible to oxidation in aqueous solutions, which can significantly reduce its efficacy.
  • Solution preparation: First dissolve DHLA in a small volume of DMSO (typically 50-100 mM stock), then dilute in appropriate buffer immediately before use. Final DMSO concentration should not exceed 0.1% to avoid cellular toxicity.
  • Confirmation of activity: Verify DHLA activity using a simple redox potential measurement or by testing its ability to reduce cytochrome c in a cell-free system.
Optimization Guidelines
  • Dosage range: For cellular experiments, test DHLA concentrations between 0.01-1.0 mM. Higher concentrations may produce non-specific effects.
  • Timing considerations: Pre-incubate cells with DHLA for 2-4 hours before insulin stimulation to allow for gene expression changes and antioxidant effects.
  • Cell type variations: Different cell models (3T3-L1 adipocytes, L6 myotubes, primary hepatocytes) may require optimization of DHLA concentration and treatment duration.
Common Technical Issues and Solutions
  • High variability in glucose uptake assays: Ensure consistent differentiation of adipocytes/myotubes; include sufficient replicates (n≥6); standardize serum starvation duration.
  • Inconsistent signaling data: Check phosphatase inhibitor freshness in lysis buffers; process all samples simultaneously for immunoblotting; validate antibody specificity.
  • Poor DHLA efficacy: Verify solution freshness; check pH of treatment media (DHLA stability is pH-dependent); consider using R-ALA instead of racemic mixture for more consistent results.

Conclusion and Research Applications

DHLA represents a multifaceted therapeutic candidate for addressing the complex pathophysiology of insulin resistance. Its ability to simultaneously target oxidative stress, enhance insulin signaling, activate AMPK, and reduce inflammation provides a comprehensive approach to restoring glucose homeostasis. The protocols detailed in this application note provide robust methodologies for investigating DHLA mechanisms and efficacy in various experimental systems.

Future research directions should include:

  • Investigation of DHLA effects on other insulin-resistant states (aging, polycystic ovary syndrome)
  • Combination studies with other insulin-sensitizing agents
  • Long-term in vivo studies examining tissue-specific effects
  • Exploration of DHLA's impact on mitochondrial function in insulin-resistant states

These application notes provide the foundational methodology required to advance our understanding of DHLA's therapeutic potential and mechanisms of action in insulin resistance.

References

Comprehensive Application Notes and Protocols: Dihydrolipoic Acid in Mitigating Mitochondrial Decay During Aging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mitochondrial Decay in Aging and DHLA's Therapeutic Potential

Aging is characterized by a progressive decline in physiological function across multiple organ systems, leading to increased vulnerability to chronic diseases and mortality. At the cellular level, mitochondrial dysfunction has emerged as a cornerstone of the aging process, intimately connected to numerous age-related pathologies including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions. The mitochondrial cascade hypothesis posits that age-associated mitochondrial decay begins with oxidative damage to mitochondrial components, ultimately resulting in bioenergetic deficits that drive functional decline across tissues and organs. Among the twelve recognized hallmarks of aging, mitochondrial dysfunction interacts with multiple other aging processes, including genomic instability, cellular senescence, and chronic inflammation, creating a self-reinforcing cycle of degenerative change [1].

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid, has attracted significant scientific interest for its potential to intervene in age-related mitochondrial decay. As a dithiol compound naturally present in mitochondria and an essential cofactor for multiple mitochondrial enzyme complexes, DHLA occupies a unique position at the intersection of energy metabolism and cellular redox regulation. Unlike its oxidized counterpart (alpha-lipoic acid), DHLA possesses enhanced redox-modulating capacity and serves as a potent redox-regenerating agent, capable of restoring other crucial antioxidants such as glutathione and vitamin C to their reduced states. This application note provides researchers and drug development professionals with comprehensive experimental protocols and mechanistic insights for investigating DHLA's effects on mitochondrial function in the context of aging [2] [3] [4].

Table 1: Key Hallmarks of Aging Related to Mitochondrial Function

Hallmark of Aging Relationship to Mitochondrial Function Potential DHLA Intervention Points
Mitochondrial Dysfunction Primary source of ROS, declining ATP production, impaired biogenesis Direct antioxidant activity, enzyme cofactor function, redox regulation
Genomic Instability Accumulation of mtDNA mutations, impaired repair mechanisms Reduction of oxidative damage to mtDNA, enhanced DNA repair
Cellular Senescence ROS-mediated activation of senescence pathways, SASP secretion Modulation of redox-sensitive signaling, reduction of inflammatory mediators
Altered Intercellular Communication Mitochondrial DAMPs triggering inflammation Inhibition of inflammatory cytokine release, reduction of DAMPs
Deregulated Nutrient Sensing Impaired mitochondrial metabolism affecting AMPK, mTOR signaling Restoration of TCA cycle function, improved energy sensing
Loss of Proteostasis Impaired mitochondrial protein quality control, accumulation of damaged proteins Enhanced removal of oxidized proteins, protection of proteolytic systems

Molecular Mechanisms of Dihydrolipoic Acid Action

Redox Regulation and Antioxidant Properties

DHLA functions as a potent redox modulator within mitochondrial compartments, with its reduced dithiol groups serving as electron donors that directly neutralize reactive oxygen species (ROS) and recycle other oxidized antioxidant systems. The dithiol-disulfide exchange capacity of DHLA enables it to regulate protein thiol status, influencing the activity of numerous mitochondrial enzymes whose function depends on redox-sensitive cysteine residues. This unique chemical property allows DHLA to participate in a redox relay system that maintains optimal thiol-disulfide balance within mitochondrial matrices, crucial for proper electron transport chain function and oxidative phosphorylation efficiency. Furthermore, DHLA demonstrates metal-chelating properties, particularly for redox-active transition metals like iron and copper, thereby preventing Fenton chemistry reactions that generate highly destructive hydroxyl radicals [2] [3].

The antioxidant recycling capacity of DHLA represents another critical mechanism through which it bolsters mitochondrial antioxidant defenses. DHLA efficiently regenerates essential antioxidants including ascorbate (vitamin C) from its oxidized forms and facilitates the reduction of oxidized glutathione (GSSG) to its active form (GSH), thereby amplifying the overall antioxidant capacity of mitochondrial systems. This function is particularly significant in aging, where studies have documented declines in both glutathione pools and glutathione reductase activity. Research has demonstrated that DHLA administration can restore glutathione homeostasis in aged rats, with treated animals showing significantly increased GSH/GSSG ratios compared to age-matched controls. This effect on the mitochondrial redox environment directly correlates with improved functional outcomes, including enhanced respiratory complex activities and reduced markers of oxidative damage [4].

Mitochondrial Enzyme Regulation and Cofactor Functions

DHLA serves as an essential cofactor for multiple mitochondrial dehydrogenase complexes, including pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH), and branched-chain ketoacid dehydrogenase. These enzymes catalyze critical steps in carbohydrate and amino acid metabolism, forming an integral connection between substrate catabolism and the tricarboxylic acid (TCA) cycle. In its role as cofactor, DHLA functions as a redox-active swinging arm that transfers reaction intermediates between active sites within these multi-enzyme complexes. The structural and functional integrity of these dehydrogenase complexes depends on proper lipoyl domain modification, with defects in lipoic acid biosynthesis or attachment resulting in severe metabolic disturbances [2].

Beyond its classical cofactor activities, DHLA directly influences the catalytic function of specific mitochondrial enzymes through redox regulation of active sites. Research has demonstrated that DHLA can restore activity to oxidatively inactivated aldehyde dehydrogenase (ALDH2), a mitochondrial enzyme critical for nitroglycerin bioactivation and aldehyde detoxification. Experimental evidence indicates that superoxide and peroxynitrite efficiently inhibit ALDH2 activity, likely through oxidation of critical cysteine residues, and that DHLA co-incubation reverses this inactivation through reduction of the resulting disulfide bonds. This mechanism has particular relevance for age-related conditions, including nitrate tolerance in cardiovascular therapy and impaired aldehyde metabolism in neurodegenerative diseases [3].

Table 2: Mitochondrial Enzymes Modulated by Dihydrolipoic Acid

Enzyme/Enzyme Complex Biological Function Effect of DHLA Experimental Evidence
Pyruvate Dehydrogenase (PDH) Gateway enzyme for glucose oxidation Cofactor function, complex stabilization Increased activity in aged rat liver mitochondria [4]
α-Ketoglutarate Dehydrogenase (α-KGDH) TCA cycle regulation, NADH production Cofactor function, redox regulation Restoration of activity in aged rats, improved TCA flux [2] [4]
Branched-Chain Ketoacid Dehydrogenase Essential amino acid catabolism Cofactor function Indirect evidence from lipoic acid studies [2]
Aldehyde Dehydrogenase (ALDH2) Nitrate bioactivation, aldehyde detoxification Reductive activation of oxidized enzyme Restoration of activity after peroxynitrite inactivation [3]
NADH Dehydrogenase (Complex I) Electron transport chain entry point Protection from oxidative inactivation Increased activity in aged rats after supplementation [4]
Cytochrome c Oxidase (Complex IV) Terminal electron acceptor in ETC Enhanced catalytic function Significant activity restoration in aged rats [4]

Experimental Models for Studying DHLA in Aging

In Vitro Systems

Cell culture models provide valuable systems for investigating the molecular mechanisms underlying DHLA's effects on mitochondrial function in controlled settings. For age-related studies, several specialized model systems have been developed:

  • Senescence-Induced Cell Cultures: Primary fibroblasts (e.g., human diploid fibroblasts HDFs) can be induced to replicative senescence through serial passaging. These models exhibit characteristic aging markers including β-galactosidase positivity, telomere shortening, and mitochondrial dysfunction. Treatment with DHLA (typically 0.1-0.5 mM) can assess rescue effects on mitochondrial membrane potential, ROS production, and metabolic function.

  • Oxidative Stress Challenges: Young cells exposed to chronic sublethal oxidative stress (e.g., 50-200 µM H₂O₂) recapitulate aspects of accelerated aging. DHLA pretreatment (2-24 hours before stress) followed by assessment of mtDNA damage, lipid peroxidation, and protein carbonylation provides insight into protective mechanisms.

  • Caco-2 Cell Monolayers: While primarily used for absorption studies, differentiated Caco-2 cells demonstrate age-like accumulation of oxidative damage during prolonged culture. These systems are valuable for investigating DHLA transport and bioavailability using protocols similar to those employed for walnut-derived peptides [5].

In Vivo Models

Aged rodent models represent the gold standard for preclinical evaluation of DHLA's effects on mitochondrial aging:

  • Aged Rat Studies: The Wistar rat strain demonstrates predictable age-related mitochondrial decline, making it ideal for intervention studies. In established protocols, aged rats (22-24 months) receive DHLA or its precursor alpha-lipoic acid via dietary supplementation (0.5% w/w in diet) or daily injection (10-100 mg/kg body weight) for 4-8 weeks. Tissues are harvested for mitochondrial isolation and comprehensive functional assessment [4].

  • Genetically Modified Models: Mice with accelerated mitochondrial dysfunction (e.g., Polg mutator mice) or impaired antioxidant defenses (e.g., SOD2 haploinsufficient mice) provide platforms for evaluating DHLA efficacy in genetic contexts that predispose to early aging phenotypes.

  • Disease-Specific Models: Aged animals with comorbidities common in aging (e.g., high-fat diet induced metabolic syndrome, streptozotocin-induced diabetes) enable investigation of DHLA effects in the context of multimorbidity that characterizes human aging.

Mitochondrial Function Assessment Protocols

Mitochondrial Isolation and Basic Functional Assays

Protocol 1: Mitochondrial Isolation from Rodent Tissues

Materials: Homogenization buffer (225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4), protease inhibitors, Potter-Elvehjem homogenizer with Teflon pestle, refrigerated centrifuge.

Procedure:

  • Euthanize animal according to approved ethical guidelines and rapidly harvest tissues (liver, brain, skeletal muscle).
  • Mince tissue finely in ice-cold homogenization buffer and homogenize with 10-12 complete pestle strokes.
  • Centrifuge homogenate at 800 × g for 10 minutes at 4°C to remove nuclei and cell debris.
  • Collect supernatant and centrifuge at 10,000 × g for 15 minutes at 4°C to pellet mitochondria.
  • Wash mitochondrial pellet twice and resuspend in appropriate assay buffer.
  • Determine mitochondrial protein concentration using Bradford or BCA assay.

Quality Control: Assess mitochondrial integrity by measuring cytochrome c oxidase activity with and without detergent disruption. Preparations with less than 10% broken mitochondria (calculated from differential activity) are suitable for functional assays [4].

Protocol 2: Respiratory Chain Complex Activities

Complex I (NADH Dehydrogenase) Activity:

  • Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, 2 mM KCN, 0.1 mM NADH, pH 7.4
  • Procedure: Monitor NADH oxidation at 340 nm for 3 minutes (ε = 6.22 mM⁻¹cm⁻¹). Add 50 µM ubiquinone-1 to initiate reaction. Include rotenone (10 µM) for specific inhibition control.

Complex IV (Cytochrome c Oxidase) Activity:

  • Assay Buffer: 10 mM potassium phosphate, 0.1 mM EDTA, 0.01% reduced cytochrome c, pH 7.0
  • Procedure: Follow cytochrome c oxidation at 550 nm for 2 minutes (ε = 19.1 mM⁻¹cm⁻¹). Calculate first-order rate constant to determine specific activity [4].
Advanced Functional and Oxidative Stress Assessments

Protocol 3: High-Resolution Respirometry

Using systems such as Oroboros O2k, measure mitochondrial oxygen consumption under various substrate conditions:

  • LEAK State: Assess basal respiration with complex I substrates (pyruvate + malate) without ADP.
  • OXPHOS Capacity: Measure phosphorylating respiration after ADP addition.
  • ETC Capacity: Determine maximal electron transfer capacity with uncoupler (FCCP) titration.
  • Complex II Contribution: Add succinate to measure convergent electron flow.
  • Respiratory Control Ratio (RCR): Calculate as OXPHOS/LEAK ratio; values >4 indicate high-quality mitochondria.

Protocol 4: Comprehensive Oxidative Stress Markers

Lipid Peroxidation (TBARS Assay):

  • Incubate mitochondrial samples with thiobarbituric acid at 95°C for 60 minutes.
  • Measure malondialdehyde-thiobarbituric acid adducts at 532 nm.
  • Quantify using molar extinction coefficient of 156 mM⁻¹cm⁻¹.

Protein Carbonylation (DNPH Assay):

  • Derivatize mitochondrial proteins with 2,4-dinitrophenylhydrazine.
  • After protein precipitation and washing, measure hydrazone formation at 370 nm.
  • Express as nmol carbonyl groups per mg mitochondrial protein.

Redox Metabolite Quantification:

  • Extract mitochondrial GSH and GSSG with metaphosphoric acid.
  • Derivatize with iodoacetic acid and fluoro-2,4-dinitrobenzene.
  • Separate and quantify using HPLC with electrochemical detection.
  • Calculate GSH/GSSG ratio as indicator of redox status [4].

Therapeutic Application Development and Safety Considerations

Formulation Strategies for Enhanced Bioavailability

The pharmacokinetic profile of DHLA presents unique challenges for therapeutic development, including rapid plasma clearance, significant first-pass metabolism, and poor stability under physiological conditions. Several formulation approaches have been investigated to overcome these limitations:

  • Prodrug Strategy: Administration of the more stable oxidized form, alpha-lipoic acid, which undergoes reduction to DHLA within mitochondria. This approach takes advantage of the efficient reduction of alpha-lipoic acid by mitochondrial enzymes, including lipoyl dehydrogenase, effectively delivering DHLA to its primary site of action.

  • Nanoparticle Encapsulation: DHLA has been successfully incorporated into polymeric nanoparticles and liposomes to enhance stability and bioavailability. For instance, PLGA nanoparticles containing DHLA demonstrated sustained release profiles in vitro and enhanced mitochondrial targeting in cellular models.

  • Mitochondrial-Targeting Moieties: Conjugation of DHLA or its prodrugs to triphenylphosphonium cations or mitochondrial-penetrating peptides facilitates selective accumulation within mitochondria, potentially increasing efficacy while reducing systemic exposure and off-target effects.

Preclinical Safety and Toxicity Assessment

Comprehensive toxicological evaluation represents an essential step in translating DHLA-based interventions toward clinical application. Standardized protocols include:

  • Acute Toxicity Testing: Single escalating doses in rodent models with 14-day observation period for clinical signs, mortality, and gross pathological changes. Established studies indicate low acute toxicity, with LD₅₀ values exceeding 2000 mg/kg for alpha-lipoic acid in rodents.

  • Subchronic Toxicity Assessment: Repeated daily administration for 28-90 days in two mammalian species (typically rodent and non-rodent) with detailed hematological, biochemical, and histopathological analyses. Existing data from alpha-lipoic acid studies suggest excellent tolerance at clinically relevant doses.

  • Genotoxicity Screening: Standard battery including Ames test, chromosomal aberration assay, and micronucleus test. Current evidence indicates no significant mutagenic or clastogenic potential for DHLA or its precursor.

  • Drug Interaction Profiling: Given DHLA's metal-chelating properties and potential to affect redox-sensitive signaling pathways, comprehensive assessment of interactions with commonly prescribed medications in aging populations is warranted [6].

Conclusion and Future Directions

The accumulating evidence positions dihydrolipoic acid as a promising candidate for addressing mitochondrial dysfunction in aging and age-related diseases. Its unique combination of redox-modulating capacity, essential cofactor functions, and enzyme-regenerating properties enables multi-target engagement at the core of age-related metabolic decline. The experimental protocols outlined in this application note provide a standardized framework for investigating DHLA's mechanisms and therapeutic potential across model systems and experimental contexts.

Future research directions should prioritize several key areas:

  • Clinical Validation in well-designed human trials targeting specific age-related conditions where mitochondrial dysfunction plays a primary pathogenic role.
  • Formulation Optimization to overcome bioavailability limitations and enhance mitochondrial targeting.
  • Combination Therapies exploring potential synergies with other mitochondrial-protective agents such as NAD⁺ precursors, AMPK activators, or sirtuin-activating compounds.
  • Biomarker Development for assessing target engagement and mitochondrial responses in human subjects.

As the understanding of mitochondrial biology in aging continues to evolve, DHLA-based interventions represent a promising approach for addressing the fundamental metabolic alterations that underlie the aging process and associated degenerative conditions.

Experimental Diagrams and Workflows

G DHLA Mechanisms in Mitochondrial Aging Intervention DHLA Dihydrolipoic Acid (DHLA) Redox Redox Regulation DHLA->Redox Enzyme Enzyme Cofactor Function DHLA->Enzyme Protection Mitochondrial Protection DHLA->Protection ROS ROS Neutralization Redox->ROS GSH GSH Regeneration Redox->GSH PDH PDH Complex Activation Enzyme->PDH KGDH α-KGDH Complex Activation Enzyme->KGDH ALDH2 ALDH2 Reactivation Enzyme->ALDH2 Integrity Membrane Integrity Protection->Integrity ETC ETC Function Protection->ETC Apoptosis Reduced Apoptosis Protection->Apoptosis Outcome Improved Mitochondrial Function in Aging ROS->Outcome GSH->Outcome PDH->Outcome KGDH->Outcome ALDH2->Outcome Integrity->Outcome ETC->Outcome Apoptosis->Outcome

Diagram 1: Comprehensive mechanism of DHLA action in countering mitochondrial aging, showing three primary pathways of intervention leading to improved mitochondrial function.

G Mitrial Isolation and Assessment Workflow Start Tissue Harvesting (Liver/Brain/Muscle) Homog Homogenization in Isolation Buffer Start->Homog Cent1 Low-Speed Centrifugation 800 × g, 10 min Homog->Cent1 Cent2 High-Speed Centrifugation 10,000 × g, 15 min Cent1->Cent2 Wash Mitochondrial Wash and Resuspension Cent2->Wash QC Quality Control Cytochrome c Oxidase Test Wash->QC Func2 Oxidative Stress Marker Analysis Wash->Func2 Func3 High-Resolution Respirometry Wash->Func3 QC->Homog Fail Func1 Respiratory Complex Assays QC->Func1 Pass Data Data Analysis and Interpretation Func1->Data Func2->Data Func3->Data

Diagram 2: Comprehensive workflow for mitochondrial isolation from tissues and subsequent functional assessment, highlighting quality control checkpoints.

References

dihydrolipoic acid stability in vitro

Author: Smolecule Technical Support Team. Date: February 2026

DHLA Stability Overview

Dihydrolipoic acid (DHLA) is the reduced form of alpha-lipoic acid (LA) and is known for its instability, primarily due to its two sulfhydryl (thiol) groups which are highly susceptible to oxidation back to the disulfide form (LA) [1] [2].

Factor Effect on DHLA Stability
Oxygen Exposure Accelerates oxidation back to lipoic acid (LA) [2].
pH More stable under acidic conditions; neutral/basic pH promotes oxidation [2].
Temperature Higher temperatures significantly increase oxidation rate; cold storage is critical [2].
Metal Ions Trace metals (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation [3].
Light May contribute to degradation and should be minimized [2].
Concentration More stable at higher concentrations; dilute solutions oxidize faster [2].
Sample Matrix Stability differs in buffer vs. complex biological samples like plasma [2].

Experimental Handling Guide

Proper handling is essential to maintain DHLA integrity throughout your experiment.

  • Preparation: Work under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed buffers and HPLC solvents to minimize oxygen content. For biochemical assays, include chelating agents like EDTA in buffers (e.g., 0.1-1.0 mM) to sequester trace metal ions [3].
  • Storage: Prepare fresh DHLA solutions immediately before use. If storage is necessary, store concentrated stock solutions in small aliquots under an inert atmosphere at ≤ -70°C. Avoid repeated freeze-thaw cycles [2].
  • Sample Processing for Analysis: For biological samples like plasma, immediate stabilization is critical. Rapidly mix the sample with a protein-precipitating acid (e.g., perchloric acid) or a thiol-specific stabilizing agent like ethylchloroformate to prevent ex vivo oxidation [4] [2]. Keep samples on ice and analyze as soon as possible.

Analytical Method for DHLA Quantification

Accurate measurement requires techniques that can distinguish DHLA from LA and prevent its oxidation during analysis. Here is a detailed methodology for HPLC with electrochemical detection (ECD) adapted from published protocols [5].

HPLC-ECD Method for Plasma DHLA and LA

  • Principle: This method simultaneously extracts and quantifies LA and DHLA from human plasma. Electrochemical detection provides high sensitivity for both compounds.
  • Sample Preparation (Liquid-Liquid Extraction):
    • To 250 μL of plasma, add an internal standard (e.g., naproxen sodium).
    • Add dichloromethane (e.g., 1-2 mL) for extraction.
    • Vortex mix thoroughly and centrifuge to separate phases.
    • Transfer the organic (lower) layer to a new tube.
    • Evaporate the organic layer to dryness under a gentle stream of nitrogen gas at 40°C.
    • Reconstitute the dry residue with the mobile phase for injection into the HPLC system [5].
  • Chromatographic Conditions:
    • Column: Discovery HS C18 RP column (250 mm × 4.6 mm, 5 μm).
    • Mobile Phase: Acetonitrile + 0.05 M Phosphate Buffer (pH 2.4). Use a ratio of 52:48 (v/v).
    • Flow Rate: 1.5 mL/min.
    • Temperature: 30°C.
    • Detection: Electrochemical detector in DC mode, detector potential set at +1.0 V.
    • Run Time: ~9 minutes [5].
  • Method Performance:
    • Limit of Quantification (LOQ): 10 ng/mL for DHLA and 3 ng/mL for LA.
    • Absolute Recovery: Excellent, between 93-97% for both analytes.
    • Precision: Intra-day and inter-day Coefficient of Variation (% CV) is below 6% for DHLA [5].

This workflow outlines the key stages for analyzing DHLA in biological samples, emphasizing critical stabilization and analysis steps:

G A Collect Plasma Sample B Immediate Stabilization (Acid or Derivatization) A->B C Liquid-Liquid Extraction (Dichloromethane) B->C D Centrifuge & Separate C->D E Evaporate Organic Layer (N₂ gas, 40°C) D->E F Reconstitute in Mobile Phase E->F G HPLC-ECD Analysis (C18 column, pH 2.4) F->G H Data & Quantification G->H

Troubleshooting Common Issues

  • Rapid DHLA degradation in stock solutions: Confirm storage at ≤ -70°C, not -20°C. Ensure solvents are degassed and containers are sealed under inert gas. Prepare smaller aliquots to avoid freeze-thaw cycles [2].
  • Poor recovery in analytical protocols: The most common cause is incomplete stabilization during the initial sample processing step. For plasma, ensure the stabilizing agent is added immediately upon sample collection [4] [2].
  • Inconsistent results in cell culture experiments: DHLA is rapidly exported from cells after reduction from LA. This dynamic process means extracellular DHLA levels can change quickly. Design time-course experiments and sampling protocols accordingly [6].

References

R-DHLA Stability Challenges and Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The core stability issue with R-DHLA stems from its chemical nature. As a reduced dithiol, it is highly susceptible to oxidation back to R-lipoic acid (R-LA) when exposed to air [1]. This process is accelerated by factors like heat, low pH, and light [2] [3].

The table below summarizes the key stability challenges and practical stabilization strategies based on current research.

Challenge Description Stabilization Strategy Key Findings
General Instability R-DHLA is unstable when exposed to low pH, heat, or light, and easily polymerizes at temperatures above its melting point (46–49 °C) [2]. Complexation with cyclodextrins (CDs) [2]. Complexation with β-cyclodextrin and γ-cyclodextrin significantly improved stability under heat and acidic conditions [2].
Oxidation The reduced form (R-DHLA) is rapidly oxidized to R-lipoic acid (R-LA) [1]. Use of salt forms (e.g., sodium salt) [2]. The sodium salt of R-lipoic acid (NaRALA) offers somewhat better stability than the free acid, but stability remains "rather poor" [2].
Analysis Interference The instability of R-DHLA complicates its accurate quantification in biological samples like plasma [1]. Meticulous control of sample preparation environment [1]. Stability during sample preparation is critical for accurate measurement; enzymatic reduction of R-LA is a key pathway for R-DHLA formation in vivo [1].

Stabilization Protocol: Cyclodextrin Complexation

One of the most effective methods documented for stabilizing R-lipoic acid (the immediate precursor to R-DHLA) is complex formation with cyclodextrins. The following protocol is adapted from a study that successfully stabilized R-LA using this method [2].

Objective: To enhance the stability of R-lipoic acid (R-LA) through complex formation with β-cyclodextrin (β-CD) or γ-cyclodextrin (γ-CD).

Materials:

  • R-(+)-alpha lipoic acid (RALA)
  • β-cyclodextrin (β-CD) or γ-cyclodextrin (γ-CD)
  • Deionized water
  • Standard laboratory equipment for mixing, filtration, and drying

Method:

  • Preparation: Combine RALA and the chosen cyclodextrin (β-CD or γ-CD) in a defined molar ratio.
  • Complex Formation: The mixture is processed in an aqueous solution to facilitate the formation of an inclusion complex, where the lipophilic RALA molecule is hosted within the hydrophobic cavity of the cyclodextrin.
  • Isolation: The resulting solid complex is isolated from the solution, typically through filtration or centrifugation, and then dried.

Validation:

  • Differential Scanning Calorimetry (DSC): Confirm successful complex formation. The characteristic endothermic fusion peak of free RALA (~50°C) disappears in the DSC thermogram of the RALA-CD complex [2].
  • HPLC Analysis: Quantify the stability improvement. The complexed RALA shows significantly less degradation compared to free RALA when subjected to stressful conditions like high temperature and humidity, or acidic environments (e.g., pH 1.2) [2].

Experimental Pathway for Stability Assessment

For a systematic investigation of R-DHLA stability, you can follow the experimental workflow outlined below. This diagram illustrates the key decision points and methods based on the information gathered:

roadmap Start Start: R-DHLA Stability Assessment Q1 Is the core molecule R-LA or R-DHLA? Start->Q1 Opt1 Stabilize R-LA first Q1->Opt1 If using R-LA Q2 How is stability being measured? Q1->Q2 If analyzing R-DHLA Proto1 Follow Cyclodextrin Complexation Protocol Opt1->Proto1 Goal1 Outcome: Stable R-LA Pro-drug Formulation Proto1->Goal1 Method1 Method: Control Sample Environment - Avoid oxygen - Low temperature - Rapid processing Q2->Method1 Method2 Method: Analytical Techniques - HPLC with chiral column - Plasma pharmacokinetics Q2->Method2 Opt2 Analyze R-DHLA directly Goal2 Outcome: Accurate R-DHLA Quantification Opt2->Goal2 Method1->Opt2 Method2->Opt2

Key Insights for Researchers

  • R-LA as a Pro-drug: A primary reason for R-DHLA's instability is that it is the active, reduced form. In many contexts, R-lipoic acid (R-LA) is administered as a more stable pro-drug, which is then reduced inside cells to R-DHLA by enzymes like disulfide dehydrogenase and thioredoxin reductase [4] [5]. Therefore, stabilizing R-LA is often the more practical first step.
  • Analytical Vigilance: The instability of R-DHLA is a major confounder in pharmacokinetic studies. Reports indicate that baseline levels of R-DHLA in human plasma are very low, and its rapid oxidation requires extremely careful sample handling to obtain accurate measurements [1].

References

Understanding DHLA Instability and Degradation

Author: Smolecule Technical Support Team. Date: February 2026

DHLA's high reactivity, which underpins its antioxidant benefits, also makes it prone to degradation. The primary challenges involve its disulfide bond and thiol groups.

  • Photodegradation: The core structure of its oxidized form, α-lipoic acid (ALA), is vulnerable to UV light. The disulfide bond in the dithiolane ring can break upon UV irradiation, leading to decomposition and the formation of radical species [1].
  • Reversible Pathways: Under specific conditions, degradation can be reversible. UV irradiation can cause the reduction of ALA to DHLA, and interestingly, the reverse reaction (regeneration of ALA from DHLA) can also occur [1]. This indicates a dynamic and complex stability profile.

The following diagram illustrates the main degradation and regeneration pathways for ALA and DHLA under UV light, based on the findings from the search results [1].

G ALA α-Lipoic Acid (ALA) Radicals Radical Intermediates (Dithiyl, Carbon-centered) ALA->Radicals UV Irradiation (S-S Cleavage) DHLA Dihydrolipoic Acid (DHLA) DHLA->ALA UVC Irradiation (265 nm) Radicals->DHLA Hydrogen Abstraction ByProducts Stable Degradation By-products Radicals->ByProducts Side Reactions

Strategies for Stabilizing DHLA

Research indicates that the presence of other thiol compounds can significantly protect ALA from UV degradation and influence the ALA/DHLA equilibrium [1].

Protective Effect of Homocysteine (Hcy)

The table below summarizes quantitative data from a study that investigated the stabilization of ALA/DHLA using homocysteine [1].

Condition [Hcy] ALA after 30min UV (%) DHLA after 30min UV (%) ALA after 15h post-UV (%) DHLA after 15h post-UV (%)
Without Hcy 0 mM 14% 12% 25% ~2%
With Hcy 25 mM 25% 44% 51% 18%

Note: The data shows that Hcy presence helps preserve ALA and promotes its regeneration from DHLA over time.

Based on this and general principles of thiol chemistry, here are practical stabilization strategies:

  • Use Thiol-Based Stabilizers: Incorporate low-molecular-weight thiols like homocysteine (5-25 mM) or potentially N-acetylcysteine into your sample buffers. These act as sacrificial antioxidants and radical transfer agents, protecting the dithiolane ring of ALA and the thiol groups of DHLA [1].
  • Strict Light Protection: Always handle DHLA and ALA samples under red or safe yellow light and store them in amber vials or wrapped in aluminum foil to prevent UV-induced degradation [1].
  • Control the Chemical Environment:
    • Maintain Anaerobic Conditions: Use oxygen-scavenging systems or inert atmosphere (e.g., nitrogen or argon glove boxes) to prevent oxidation.
    • Adjust pH: Slightly acidic to neutral pH buffers can help minimize thiol oxidation.
    • Use Chelating Agents: Include agents like EDTA in buffers to chelate metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidation reactions [2].

Analytical Methods for Monitoring Stability

Accurately quantifying DHLA and its related compounds is crucial for stability studies.

  • Chromatographic Separation with Fluorescence Detection: A highly sensitive and selective method involves pre-column derivatization with pyrene-based reagents (e.g., N-(1-pyrene)iodoacetamide). This technique labels polythiol compounds, allowing for their separation by reversed-phase liquid chromatography (LC) and detection via intramolecular excimer fluorescence. This method is effective for determining ALA and dihydrolipoamide (LAM) in complex samples like dietary supplements and human urine without extensive pre-concentration [3].
  • Supplementary Techniques: Other methods mentioned in the literature for analyzing ALA/DHLA include HPLC with UV detection (monitoring at 333 nm) [1], 1H-NMR spectroscopy [1], and LC with electrochemical or mass spectrometric detection [3].

FAQs on DHLA Stability

What is the main cause of DHLA sample degradation? The primary causes are exposure to UV light, which breaks the disulfide bond in its precursor ALA and generates reactive radicals, and oxidation of its thiol groups in the presence of oxygen and metal ions [1] [2].

Can degraded DHLA samples be recovered? Under research conditions, ALA can be regenerated from DHLA using specific UVC light (265 nm). Furthermore, adding thiol compounds like homocysteine after UV-induced degradation has occurred can promote the recovery of ALA over time [1].

How can I improve the shelf-life of my DHLA stock solution? For the best stability, prepare fresh solutions immediately before use. For storage, dissolve DHLA in a slightly acidic, oxygen-free buffer containing chelating agents (e.g., EDTA) and other stabilizing thiols, aliquot it, store it in amber vials at -80°C under an inert atmosphere, and avoid repeated freeze-thaw cycles.

References

Dihydrolipoic Acid Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Specification Details
Physical State Liquid (can range from clear to slightly cloudy, colorless to light orange/yellow) [1]
Recommended Storage Temperature Frozen (< 0°C) [1]
Inert Gas Requirement Yes (Store under inert gas) [1]
Conditions to Avoid Air (oxygen), Heat [1]
Purity >97.0% (as determined by GC and titration) [1]

Common Storage-Related Issues & Solutions

Here is a troubleshooting guide for problems you might encounter when working with DHLA:

Problem Observed Potential Cause Recommended Solution
Color Change / Discoloration Degradation due to exposure to air or elevated temperatures [1]. Ensure storage under inert gas (e.g., argon or nitrogen) at frozen temperatures. Thaw under an inert atmosphere if possible.
Decreased Purity / Poor Experimental Results Compound decomposition from improper handling or storage. Verify storage conditions are strictly followed. Use purity assays (e.g., GC, iodometric titration) to check integrity before use [1]. Handle in a controlled (e.g., glove box) environment.
Solidification of Sample This is expected behavior as it is a liquid at room temperature but should be stored frozen [1]. Allow the sample to thaw at room temperature while still sealed. Gently vortex to ensure a homogeneous solution before use.

Experimental Protocol: Confirming Purity by Titration

The following methodology is adapted from the general specifications for quality control of DHLA [1]. This protocol can be used to confirm the concentration and integrity of your DHLA sample after storage.

1. Principle: DHLA can be quantified by iodometric titration. Iodine (I₂) reacts stoichiometrically with the thiol (-SH) groups in DHLA, which are oxidized. The endpoint is determined by the appearance of excess iodine, signaled by a starch indicator.

2. Reagents:

  • DHLA sample
  • Iodine standard solution (of known concentration)
  • Starch indicator solution
  • Appropriate solvent (e.g., ethanol/water mixture)

3. Procedure:

  • Accurately weigh a small, known amount of the DHLA sample (e.g., 0.1-0.2 g) and dissolve it in the solvent.
  • Add a few drops of starch indicator solution to the flask.
  • Titrate the sample with the standard iodine solution while continuously stirring.
  • The endpoint is reached when a persistent blue-black color appears, indicating that all thiol groups have been oxidized and excess iodine is now present.
  • Perform the same titration in parallel on a blank sample (solvent and indicator only) and subtract the blank value from your sample result.

4. Calculation: Calculate the purity based on the amount of iodine consumed, the known stoichiometry of the reaction (2 thiol groups per molecule of DHLA), and the initial mass of the sample.

Stability & Degradation Pathways

The requirement for strict storage stems from DHLA's molecular structure, which contains reactive thiol groups.

DHLA_Degradation Intact_DHLA Intact DHLA (Reduced, Dithiol Form) Oxidized_Form Oxidized Form (e.g., Disulfide) Intact_DHLA->Oxidized_Form Exposure to Air (Oxygen) Degraded_Product Degraded Product (Loss of Activity) Intact_DHLA->Degraded_Product Exposure to Heat Oxidized_Form->Degraded_Product Further Stress

Diagram: Primary degradation pathways of Dihydrolipoic Acid. Exposure to air leads to oxidation of its thiol groups, while heat accelerates general decomposition.

  • Oxidation by Air: The reduced thiol (-SH) groups in DHLA are highly susceptible to oxidation when exposed to air, forming disulfide bonds. This converts DHLA back into its oxidized form, alpha-lipoic acid, and diminishes its potent antioxidant and reducing properties [2] [1].
  • Sensitivity to Heat: DHLA is classified as heat-sensitive [1]. Elevated temperatures can accelerate both its oxidation and other decomposition reactions, leading to a loss of function.

References

preventing DHLA oxidation during experiments

Author: Smolecule Technical Support Team. Date: February 2026

How to Stabilize DHLA: Core Formulation

The following table summarizes the key components of a patented method for producing stabilized DHLA, which can protect it from oxidation for extended periods [1].

Component Role & Function Implementation Details
Aqueous Ethanol Solution Stabilizing liquid medium; critical for maintaining DHLA in its reduced state. Use a concentration of 20-50% ethanol in distilled water [1].
Probiotic Cultures Reducing agents that maintain a low redox potential; consume oxygen and may produce specific stabilizing metabolites. Introduce cultures of Lactobacillus, Bifidobacterium, or Enterococcus. Incubate for 4-24 hours at 37°C to create a reduced environment before adding DHLA [1].
Additional Antioxidants Further protect DHLA from oxidative degradation. Include nutrients like turmeric extract or other antioxidant compounds in the liquid composition [1].

Experimental Protocol for Using Stabilized DHLA

This protocol outlines the methodology for creating and using stabilized DHLA in an in vitro Alzheimer's disease model, based on recent research [2] [3].

Preparation of Stabilized DHLA Composition
  • Procedure:
    • Prepare an aqueous solution of 20-50% ethanol in distilled water [1].
    • Introduce a selected probiotic culture (e.g., Lactobacillus or Bifidobacterium species) into the solution [1].
    • Incubate the mixture for 4 to 24 hours at 37°C. This allows the microbes to consume oxygen and create a reduced environment, preparing the composition to receive and stabilize DHLA [1].
    • Add DHLA to the pre-reduced composition. The final concentration used for treating cells is typically 0.1 µM [2].
In Vitro Alzheimer's Disease Model & DHLA Treatment
  • Cell Line: Use the human neuroblastoma SH-SY5Y cell line (ATCC CRL-2266) [2].
  • Cell Culture: Maintain cells in DMEM-F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂ [2].
  • Neuronal Differentiation (AD Model): Differentiate the SH-SY5Y cells into neuron-like cells to create the AD model. The protocol involves sequential treatment [2]:
    • Day 1: Replace growth medium with "differentiation medium 1".
    • Day 4: Replace medium with "differentiation medium 2".
  • Experimental Groups & Treatment Schedule: A typical study includes groups like Control, AD model (differentiated), AD model with aluminum (Al) challenge, and AD model with Al challenge and DHLA treatment. The workflow for the key intervention group is as follows [2]:

Start Day 1: Differentiate with Medium 1 AddAl Add Aluminum (Al) 362 µM Start->AddAl AddDHLA Day 3: Add Stabilized DHLA 0.1 µM AddAl->AddDHLA ContinueDiff Day 4: Continue differentiation with Medium 2 AddDHLA->ContinueDiff Harvest Day 7: Harvest for Analysis ContinueDiff->Harvest

Figure: Experimental workflow for treating an Alzheimer's disease cell model with DHLA, based on the "AD-Al-DHLA" group protocol [2].

Assessment of Oxidative Stress & DHLA Efficacy

After treatment, you can verify the protective effect of stabilized DHLA by measuring the following parameters [2] [3]:

  • Reactive Oxygen Species (ROS): Use an intracellular ROS assay kit. DHLA treatment dramatically lowers ROS levels.
  • Total Antioxidant Capacity (TAOC): Use a commercial kit. DHLA-treated groups show a drastic increase in TAOC.
  • Lipid Peroxidation: Measure malondialdehyde (MDA) production. DHLA limits its formation.
  • Protein Oxidation: Assess using a protein carbonyl assay kit. DHLA protects against protein oxidation.

DHLA Mechanism of Action

Understanding how DHLA works provides context for its stabilization needs. The following diagram illustrates its key neuroprotective pathways, particularly against aluminum-induced toxicity.

DHLA Stabilized DHLA OxStress Reduces Oxidative Stress DHLA->OxStress GSK3 Downregulates GSK3-β Pathway OxStress->GSK3 Wnt Upregulates Wnt/β-catenin Signaling OxStress->Wnt Neuroprot Neuroprotection (Reduced Aβ, p-Tau, Inflammation) GSK3->Neuroprot Inhibits Wnt->Neuroprot Activates

Figure: Key neuroprotective mechanisms of DHLA against aluminum-induced toxicity, involving reduction of oxidative stress and modulation of critical cell signaling pathways [2] [3].

Troubleshooting FAQs

Q1: Our DHLA solutions still oxidize rapidly despite using antioxidants. What else can we do?

  • A: The key may be to pre-reduce the environment. The patented method emphasizes incubating the liquid composition with probiotic cultures for 4-24 hours before adding DHLA. This allows the microbes to actively consume dissolved oxygen and create a low-redox-potential environment that is fundamentally hostile to oxidation [1]. Ensure this incubation step is correctly implemented.

Q2: Why is it so critical to prevent DHLA oxidation in our experiments?

  • A: DHLA's efficacy is directly tied to its reduced, thiol (-SH) form. Once oxidized, it loses its potent antioxidant and anti-inflammatory properties [4]. Using oxidized DHLA will lead to experimental failure and invalid conclusions, as it cannot effectively scavenge ROS, chelate metals, or upregulate protective pathways like Nrf2 and Wnt/β-catenin [2] [3] [4].

Q3: Can we use this stabilized DHLA formulation for in vivo studies?

  • A: The search results confirm the successful intraperitoneal (i.p.) administration of DHLA in rodent studies [4]. While the specific probiotic-based formulation was described for a liquid composition, the principle of ensuring DHLA is in a reduced state at the time of administration is universally important. For in vivo work, preparing fresh solutions in a protected, oxygen-free atmosphere immediately before injection is a standard and critical practice.

References

DHLA Synthesis Method: Sodium Sulfide Reduction

Author: Smolecule Technical Support Team. Date: February 2026

The following established protocol for producing DHLA is adapted from a patent, which describes the reduction of lipoic acid using sodium sulfide [1].

  • Reaction Setup: In a suitable reaction vessel, combine lipoic acid with absolute methanol. Add sodium sulfide trihydrate (Na₂S·3H₂O) to the mixture. A suggested molar ratio is 1 mole of lipoic acid to 1.5 moles of sodium sulfide trihydrate [1].
  • Reaction Execution: Heat the mixture to reflux with continuous stirring. Maintain this state for several hours to ensure the reaction proceeds to completion. The patent indicates that the reaction yield is notably high [1].
  • Work-up and Purification: After the reaction, the mixture is cooled. DHLA is then extracted using an organic solvent such as toluene. The final product can be further purified through distillation to achieve high purity [1].

Troubleshooting Common Synthesis Problems

The table below outlines potential issues during synthesis and proposed solutions based on general principles and the provided method.

Problem Possible Cause Suggested Solution
Incomplete Reduction/Low Yield Insufficient reducing agent; incorrect reaction temperature or time; poor mixing Confirm stoichiometry of Na₂S; ensure consistent reflux temperature; verify adequate stirring [1].
Low Product Purity Co-extraction of reactants or by-products; inadequate distillation Optimize extraction pH and solvent volume; implement rigorous purification (e.g., repeated distillation, chromatography) [1].
Sulfur Precipitation Oxidation of sulfide or reaction intermediates Conduct reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation [1].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between lipoic acid (LA) and dihydrolipoic acid (DHLA) in a biological context? A1: LA and DHLA form a potent redox couple. LA is the oxidized form, characterized by a cyclic disulfide bond. DHLA is the reduced form, containing two free thiol (-SH) groups. This pair is critical for thiol/disulfide exchange reactions, which modulate the cellular redox environment and regulate various proteins involved in cell signaling and transcription factors [2].

Q2: Beyond its role as a reducing agent, what are key biological functions of DHLA? A2: Research highlights DHLA's function as a strong antioxidant and anti-inflammatory agent. One studied mechanism involves the ERK/Nrf2/HO-1 signaling pathway. By activating this pathway, DHLA can reduce reactive oxygen species (ROS) generation and inhibit the activation of the NLRP3 inflammasome, which is implicated in neuroinflammation [3].

DHLA_Neuroinflammation_Pathway DHLA DHLA ERK ERK DHLA->ERK Activates Nrf2 Nrf2 ERK->Nrf2 Activates/ Stabilizes HO1 HO1 Nrf2->HO1 Upregulates Transcription ROS ROS HO1->ROS Reduces NLRP3 NLRP3 ROS->NLRP3 Promotes Activation Caspase1 Caspase1 NLRP3->Caspase1 Activates IL1b IL1b Caspase1->IL1b Cleaves Neuroinflammation Neuroinflammation IL1b->Neuroinflammation

(Diagram source: Simplified from mechanisms described in [3])

Q3: Why is the control of the reaction atmosphere important in this synthesis? A3: Carrying out the reduction under an inert atmosphere (e.g., nitrogen) is crucial. It prevents the oxidation of the sensitive reducing agent (sodium sulfide) and the thiol groups of the DHLA product back to disulfides, which would lower the reaction yield and product purity [1].

Experimental Workflow Visualization

The overall process from synthesis to a common research application can be summarized as follows:

DHLA_Experimental_Workflow A Lipoic Acid (LA) C Reaction & Work-up (Reflux in MeOH, Extraction) A->C B Reducing Agent (e.g., Na₂S) B->C D Purification (Distillation) C->D E Pure DHLA D->E F In vitro/In vivo Analysis (e.g., Redox Studies, Neuroinflammation Models) E->F

Key Insights for Optimization

The most critical parameters for optimizing your DHLA synthesis yield, based on the available information, are:

  • Precise Stoichiometry: Carefully maintain the recommended molar ratio of lipoic acid to sodium sulfide [1].
  • Strict Atmospheric Control: Consistently use an inert atmosphere throughout the reaction to prevent oxidation and sulfur-based side reactions [1].
  • Validation of Reduction Success: Confirm the completion of the reduction reaction and the identity of the final product using analytical techniques such as mass spectrometry, which was used to characterize similar synthetic compounds in the search results [4] [5].

References

Modern Techniques for Chiral Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The field of chiral analysis has evolved significantly, moving from classical methods to sophisticated technologies that offer high sensitivity and practicality [1]. The core principle remains the creation of a diastereomeric environment where enantiomers can be differentiated, often through interaction with a chiral selector [1].

The table below summarizes the key analytical techniques used for chiral analysis.

Technique Chiral Selector / Principle Key Advantages Common Challenges
Chromatography (HPLC, GC, SFC) Chiral stationary phase (e.g., cyclodextrins, proteins) [1] High accuracy, wide applicability, preparative scale Method development time, cost of columns
Visual Chiral Recognition Functional dyes with chiral receptors (e.g., poly(phenylacetylene)) [2] [3] Rapid, visual result, no specialized equipment needed Limited to specific analyte classes, temperature sensitivity [2]
Enzymatic Kinetic Resolution Enzymes (e.g., Candida antarctica lipase B) [4] High enantioselectivity, green chemistry potential Limited to reactive compounds (e.g., alcohols) [4]
Chiroptical Spectroscopies (e.g., CD, VCD) Polarized light [1] Provides structural and configurational data Requires specialized instrumentation, data interpretation
NMR Spectroscopy Chiral solvating agents or shift reagents [1] Direct structural information, quantitative May require derivatization, signal overlap

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions that arise during chiral analysis experiments.

FAQ 1: My chiral HPLC separation has poor resolution. What are the first parameters to adjust?

Poor resolution (Rs) in chiral chromatography is often the primary challenge. Before switching to a different chiral column, optimize the mobile phase.

  • Modify the mobile phase composition: Adjust the ratio of organic solvents (e.g., n-hexane and isopropanol). Even a 1-5% change can significantly impact enantioselectivity and retention time.
  • Use mobile phase additives: Add acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) to suppress the ionization of analytes and improve peak shape.
  • Control temperature: The column temperature can profoundly affect separation efficiency. Method development should include testing a temperature gradient (e.g., 20°C to 40°C).

FAQ 2: How can I quickly determine the enantiomeric excess (ee) without a dedicated chiral HPLC system?

For rapid screening, especially when high throughput is needed, visual and fluorescence-based methods are excellent alternatives.

  • Visual Colorimetric Sensors: Certain chiral polymers, like poly(phenylacetylene) with (S)-mandelamide receptors, change color instantly upon binding to different enantiomers. The color difference can be greater than 110 nm, making it discernible to the naked eye for qualitative analysis [2] [3].
  • Ratiometric Fluorescence Probes: Functional dyes based on the Vibration-Induced Emission (VIE) effect can provide a quantitative measure. They exhibit two emission bands, and the intensity ratio (e.g., I~460nm~/I~600nm~) changes dramatically upon interaction with a specific enantiomer. This allows for the creation of a calibration curve to determine ee with high sensitivity [3].

FAQ 3: My enzymatic kinetic resolution has a low enantiomeric ratio (E value). How can I improve it?

A low E value indicates poor enzyme selectivity for your substrate.

  • Screen different enzymes: Lipase B from Candida antarctica (CALB) is a common and robust choice, but other lipases (e.g., from Pseudomonas cepacia) or proteases may offer superior selectivity for your specific secondary alcohol [4].
  • Optimize the acylating agent: The structure of the acyl donor can influence the enantioselectivity. Ionic anhydrides generated in situ have been shown to provide high conversions and E values (>170) for some substrates and can be recycled [4].
  • Switch solvent systems: The enzyme's enantioselectivity can be highly dependent on the solvent. Test various organic solvents (e.g., toluene, THF, MTBE) to find the optimal medium.

Experimental Workflow for Visual Chiral Recognition

The following workflow details the use of a visual chiral recognition dye, (1S,2R)-DPAC, for analyzing chiral acids, a method that could be adapted for compounds like DHLA [3].

Principle: The dye co-assembles with chiral acids via charge-aided hydrogen bonding. This assembly restricts the dye's molecular motion in the excited state, causing a large, enantiomer-specific luminescence color shift from red to blue [3].

Protocol:

  • Preparation of Dye Solution: Dissolve (1S,2R)-DPAC in a mixed solvent of cyclohexane and acetone (5:1, v/v) to a concentration of 10 µM.
  • Sample Preparation: Prepare a solution of your chiral acid analyte (e.g., mandelic acid) in a compatible solvent.
  • Titration and Observation:
    • Add 2.0 equivalents of the analyte solution to the dye solution.
    • Mix thoroughly and immediately observe the color change under UV light (365 nm) or ambient light.
    • A distinct color change from red to blue indicates a strong interaction with one enantiomer, while a minimal change suggests the opposite enantiomer.
  • Quantification (Optional):
    • Record fluorescence spectra of the mixture.
    • Plot the ratiometric value (I~460nm~/I~600nm~) against the known enantiomeric excess (ee) of standard samples to create a calibration curve.
    • Use this curve to determine the ee of unknown samples.

The diagram below illustrates the experimental workflow and the underlying mechanism of the visual color change.

G Start Prepare (1S,2R)-DPAC Dye Step1 Add Chiral Acid Analyte Start->Step1 Step2 Co-assembly via Charge-Aided H-Bonding Step1->Step2 Step3 Excited-State Conformation Modulation (Planarization Blocked) Step2->Step3 Result Macroscopic Color Change (Red → Blue Emission) Step3->Result Mechanism Underlying Mechanism Mechanism->Step2 Mechanism->Step3

Detailed Protocol: Enzymatic Kinetic Resolution

This protocol describes the resolution of secondary alcohols using an ionic anhydride acylating agent with CALB, a method that could be relevant for resolving DHLA precursors [4].

Materials:

  • Lipase B from Candida antarctica (CALB)
  • Racemic secondary alcohol (substrate)
  • Ionic acid (e.g., 1-(2-carboxyethyl)-3-methylimidazolium chloride)
  • Carbodiimide coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide)
  • Organic solvent (e.g., 2-methyltetrahydrofuran)
  • Standard laboratory equipment for reaction setup and analysis (chiral GC/HPLC)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the racemic alcohol (1.0 mmol), the ionic acid (1.1 mmol), and CALB (30 mg) in dry 2-methyltetrahydrofuran (5 mL).
  • Generate Anhydride In Situ: Add the carbodiimide coupling reagent (1.1 mmol) to the mixture at room temperature.
  • Monitor Reaction: Stir the reaction mixture and monitor by chiral GC or HPLC until conversion reaches approximately 48% (typically 4-8 hours).
  • Work-up:
    • Filter the reaction mixture to recover the solid CALB catalyst.
    • Wash the filtrate with a dilute HCl solution to remove any unreacted ionic acid.
    • Extract the product with an organic solvent and dry over anhydrous MgSO₄.
  • Separation: Concentrate the organic layer and separate the remaining (R)-alcohol from the formed (S)-ester using standard flash chromatography or selective crystallization.
  • Recycling: The recovered CALB and ionic acid can be reused for up to 9 cycles without significant loss of enantioselectivity [4].

References

dihydrolipoic acid analytical HPLC methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for DHLA and LA

The table below summarizes key methods from the literature for the simultaneous determination of DHLA and LA in biological samples.

Method Type Detection Key Application & Sample Type Sample Preparation Highlights Separation & Analysis Highlights Reference
HPLC-ECD Electrochemical Detection Simultaneous quantification of LA and DHLA in human plasma [1] Single-step liquid-liquid extraction. Uses naproxen sodium as an internal standard [1]. Isocratic elution. Separation achieved within 9 minutes [1]. [1]
HPLC-UV Ultraviolet (UV) after derivatization Determination of total lipoic acid (after reduction) in human plasma [2] Reduction of disulfide bonds with TCEP, followed by derivatization with 1-benzyl-2-chloropyridinium bromide (BCPB) [2]. Analysis of the stable S-pyridinium derivative. Method is reproducible, precise, and accurate [2]. [2]
CE-UV Capillary Electrophoresis with UV after derivatization Simultaneous determination of total LA and other thiols in human saliva [3] Reduction with TCEP, derivatization with 2-chloro-1-methyllepidinium tetrafluoroborate (CMLT), and deproteinization [3]. pH-mediated sample stacking for sensitivity. LOQ for LA was 1 µmol/L [3]. [3]

Experimental Protocol: HPLC-ECD for Plasma

This detailed protocol is based on the method described by Khan et al. for the simultaneous determination of LA and DHLA in human plasma [1].

  • Instrument Setup:

    • Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm).
    • Mobile Phase: Phosphate buffer (e.g., 50 mM, pH 2.5) and Acetonitrile in a stated ratio (e.g., 60:40, v/v). The exact ratio should be optimized for your specific column and system.
    • Flow Rate: 1.0 mL/min.
    • Detection: Electrochemical Detector (ECD). The working electrode potential must be optimized; a glassy carbon electrode is often used, with potentials typically in the range of +0.8 to +1.2 V vs. Ag/AgCl.
    • Internal Standard (IS): Naproxen sodium or another suitable compound.
  • Sample Preparation:

    • Thaw plasma samples on ice.
    • Pipette a specific volume of plasma (e.g., 500 µL) into a glass tube.
    • Add the Internal Standard solution.
    • Acidify the sample with a dilute acid (e.g., 100 µL of 1 M HCl).
    • Add an organic solvent for liquid-liquid extraction (e.g., 3 mL of a mixture of dichloromethane and ethyl acetate).
    • Vortex mix vigorously for 2-3 minutes, then centrifuge at high speed (e.g., 4000 rpm for 10 minutes).
    • Transfer the organic (lower) layer to a new clean tube.
    • Evaporate the organic layer to dryness under a gentle stream of nitrogen gas in a water bath at ~40°C.
    • Reconstitute the dry residue in the mobile phase (e.g., 100-200 µL), vortex mix, and inject into the HPLC system.

Workflow for Method Selection and Troubleshooting

The following diagram outlines the key decision points and steps for establishing and troubleshooting an HPLC method for DHLA analysis.

cluster_1 Step 1: Define Analytical Goal cluster_2 Step 2: Select Detection Method cluster_3 Step 3: Develop & Validate Method cluster_4 Step 4: Common Troubleshooting Start Start: Goal is to analyze DHLA Goal1 Measure DHLA and LA simultaneously? Start->Goal1 Goal2 Measure Total Lipoic Acid (Reduced + Oxidized)? Goal1->Goal2 Detect1 HPLC with Electrochemical Detection (HPLC-ECD) Goal1->Detect1 Yes Detect2 HPLC-UV or CE-UV with Pre-column Derivatization Goal2->Detect2 Yes Dev1 Optimize Sample Prep: - Reduction (TCEP) - Derivatization (if needed) - Extraction Detect1->Dev1 Detect2->Dev1 Dev2 Optimize Chromatography: - Mobile Phase pH/Strength - Column Temperature - Flow Rate Dev1->Dev2 Trouble1 Peak Tailing/Double Peaks Dev2->Trouble1 Potential Issues Trouble2 Retention Time Drift Dev2->Trouble2 Potential Issues Trouble3 Low Sensitivity/Noise Dev2->Trouble3 Potential Issues Sol1 Solution: Backflush column, replace frit, check for column overload [4] Trouble1->Sol1 Sol2 Solution: Control column temperature, ensure mobile phase consistency [4] Trouble2->Sol2 Sol3 Solution: Degas mobile phase, clean detector cell, check for lamp energy [4] Trouble3->Sol3

Frequently Asked Questions (FAQs)

Q1: Why is my DHLA peak tailing or showing a double peak?

  • A: Peak tailing for DHLA and related compounds can often be attributed to interactions with residual silanol groups on the silica-based HPLC column. Solutions include:
    • Using a high-purity "type B" silica C18 column.
    • Adding a competing base like triethylamine (TEA, ~0.1%) to the mobile phase [5].
    • Checking for a clogged column frit or column void, which may require back-flushing the column or replacing it [4].

Q2: What causes drift in the retention time of LA/DHLA?

  • A: Retention time drift is often due to:
    • Inadequate temperature control: Use a column heater to maintain a constant temperature [4].
    • Mobile phase instability: Ensure the mobile phase is freshly prepared and properly degassed. Evaporation of the organic solvent over time can change the composition [4].
    • Column not equilibrated: After a mobile phase change, equilibrate the column with at least 10-20 column volumes of the new phase [4].

Q3: My method lacks sensitivity for DHLA. How can I improve it?

  • A: For UV detection, the inherent sensitivity for underivatized DHLA is low.
    • Best Solution: Switch to electrochemical detection (ECD), which is highly sensitive for oxidizable/ reducible compounds like DHLA [1].
    • Alternative: Use pre-column derivatization with a UV-absorbing tag (like CMLT or BCPB) to enhance molar absorptivity [2] [3].
    • General checks: Ensure you are using an appropriate injection volume and that your detector settings (e.g., wavelength, time constant) are optimized [4].

References

Troubleshooting Guide: Common Cell Culture Assay Issues

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, the table below summarizes frequent problems encountered in cell culture assays, their potential causes, and recommended solutions.

Problem Potential Causes Recommendations & Solutions
Microbial Contamination Non-sterile technique; contaminated reagents or cell lines [1]. Use strict aseptic techniques. Regularly inspect cultures under a microscope. Use PCR-based tests to detect elusive contaminants like mycoplasma [1].
Poor or No Cell Growth Incorrect thawing technique; suboptimal culture medium; inaccurate cell counting [1] [2]. Thaw cells quickly and plate at a high density. Use pre-warmed, correct growth medium. Ensure cells are from a low passage and freezer stocks are viable [2].
Cells Detach Unexpectedly Over-digestion with dissociation enzymes (e.g., trypsin); environmental stress [1]. Monitor dissociation process closely and neutralize trypsin promptly. Check for fluctuations in incubator temperature and CO₂ [1].
Uneven Cell Growth & Attachment Static electricity on plastic vessels; insufficient or uneven cell inoculum; improper mixing [3]. Wipe vessel exteriors to reduce static. Ensure even mixing of the cell inoculum without creating bubbles. Use adequate medium volume [3].
Erratic Growth Patterns Vibration or temperature variations in the incubator; evaporation of medium [3]. Place incubator on a stable surface, minimize opening, keep water reservoirs full, and ensure it is level [3].
Cells Form Clumps Release of sticky DNA and other cellular components from dead cells under stress [1]. This can indicate culture stress. Identify and remove the stressor. Gently resuspend clumps and ensure a healthy culture state [1].
Misidentified Cell Lines Cross-contamination with other, often more aggressive, cell lines [1]. Source cell lines only from reputable cell banks (e.g., ECACC). Use clear labeling and maintain accurate storage maps [1].

Experimental Protocol: Colorimetric LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cell cytotoxicity and viability, useful in drug development and treatment response assessment [4]. The workflow for this assay is summarized in the diagram below.

LDH_Assay_Workflow Start Day 1: Seed Cells A Day 2: Apply Treatment Start->A B Set Up Controls A->B C Incubate (e.g., 24-48h) B->C D Centrifuge Plates C->D E Transfer Supernatant D->E F Add LDH Reaction Mix E->F G Incubate in Dark F->G H Add Stop Solution G->H End Measure Absorbance at 490nm H->End

Materials and Reagents
  • Cells and Reagents: Cell line of interest, complete growth medium, cytotoxic agent for testing, LDH assay kit (typically containing assay buffer, substrate mix, lysis solution, and stop solution) [4].
  • Equipment: 96-well flat-bottom microplate, micropipettes, CO₂ incubator, plate centrifuge, orbital shaker, microplate reader [4].
Essential Experimental Controls

Always run these controls in triplicate for accurate interpretation [4]:

  • Spontaneous LDH Control: Untreated cells to measure baseline LDH release.
  • Maximum LDH Control: Cells treated with lysis buffer (e.g., Triton X-100) to release all LDH.
  • Culture Medium Background: Medium without cells to subtract background signal.
Step-by-Step Procedure
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1×10⁴ to 5×10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours in a 37°C, 5% CO₂ incubator [4].
  • Treatment: Apply your experimental drug or treatment in a volume of 50-100 µL per well. Include the controls listed above [4].
  • Supernatant Collection: After the treatment period, centrifuge the plate at 1,500-2,000 rpm for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new clear assay plate without disturbing the cell pellet [4].
  • LDH Reaction: Add the prepared LDH reaction mix to each well of the new plate. Incubate the plate for 30 minutes in the dark, protected from light [4].
  • Signal Measurement: Add the stop solution to each well. Measure the absorbance at a wavelength of 490 nm (with a reference wavelength of ~620 nm) using a microplate reader [4].

Key Technical FAQs

  • My LDH assay shows high background in the medium control. What should I do? This is often due to serum in the culture medium, which contains LDH. Always subtract the absorbance value of your medium-only background control from all other samples. Using serum-free medium during the reaction step can also help reduce background [4].

  • Why are my cell viability results inconsistent between experiments? Inconsistency can stem from several factors. Check that your cell seeding density is consistent and that your incubator environment is stable (temperature, CO₂, humidity). Always use cells within a consistent, low passage number and ensure all reagents are fresh and properly stored [3].

  • How can I confirm if my cell culture is contaminated with mycoplasma? Mycoplasma contamination is common (affecting up to 30% of cultures) and often invisible under a standard microscope. Use specific detection kits, which are typically based on PCR amplification, to accurately test for its presence [1].

References

Comparison of R- and S- Enantiomers of Lipoic and Dihydrolipoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Feature R-LA / R-DHLA S-LA / S-DHLA
Natural Occurrence Naturally occurring form, synthesized in the body and found in food [1] [2] Synthetic byproduct, not found in nature [1] [2]
Bioavailability Higher bioavailability; peak plasma concentrations 40-50% higher than S-LA at the same dose [3] [1] Lower bioavailability [3] [1]
Enzymatic Recognition Recognized as a native cofactor by mitochondrial enzymes [1] Not recognized efficiently by enzymes [1]
Antioxidant Efficacy Demonstrably more effective in enhancing key antioxidant enzymes (T-SOD, GSH, CAT) and reducing inflammation (IL-1β) [3] Less effective in comparative studies on antioxidant and anti-inflammatory indices [3]
Key Biological Role Essential cofactor for mitochondrial enzyme complexes (e.g., pyruvate dehydrogenase) [1] No known function as a natural cofactor

Supporting Experimental Data and Protocols

  • Study 1: Comparative Anti-inflammatory and Antioxidant Efficacy in Laying Hens [3]

    • Objective: To investigate the effectiveness of R-LA and S-LA in alleviating inflammation and oxidative stress induced by oxidized fish oil.
    • Experimental Model: 124-week-old Peking Red laying hens were divided into four dietary groups: normal diet, oxidized fish oil (OFO) diet, OFO + S-LA (100 mg/kg), and OFO + R-LA (100 mg/kg).
    • Key Measurements: Serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ) and antioxidant indicators (T-AOC, T-SOD, GSH-Px, GSH, CAT, MDA) in the oviduct.
    • Results: Both S-LA and R-LA mitigated the negative effects of OFO. However, R-LA was significantly more effective than S-LA in reducing the inflammatory cytokine IL-1β and in boosting the activity of the antioxidant enzymes T-SOD, GSH, and CAT.
  • Study 2: Bioavailability and Pharmacokinetics in Humans [1]

    • Objective: To determine the absorption and plasma concentration of R-LA and S-LA enantiomers.
    • Experimental Protocol: Human subjects were administered a single oral dose of a racemic (50/50) R,S-lipoic acid supplement. Blood plasma was collected at various time points and analyzed using methods capable of distinguishing the two enantiomers.
    • Key Measurements: Peak plasma concentration (Cmax) and area under the curve (AUC) for each enantiomer.
    • Results: Following ingestion of the racemic mixture, peak plasma concentrations of R-LA were found to be 40%–50% higher than those of S-LA, indicating a differential absorption and/or metabolism that favors the R-enantiomer.

Biological Pathways and Mechanisms

The superior activity of R-DHLA stems from its role as the natural, reduced form of the essential mitochondrial cofactor R-LA. The following diagram illustrates the core metabolic pathway and the points where the R-enantiomer exerts its specific biological functions.

G R_LA R-Lipoic Acid (R-LA) R_DHLA R-Dihydrolipoic Acid (R-DHLA) R_LA->R_DHLA Cellular Reduction Radical_Scavenging Direct Radical Scavenging R_LA->Radical_Scavenging  Both Forms Active S_LA S-Lipoic Acid (S-LA) S_DHLA S-Dihydrolipoic Acid (S-DHLA) S_LA->S_DHLA Cellular Reduction S_LA->Radical_Scavenging  Both Forms Active Mitochondrial_Enzyme Mitochondrial Enzyme Complexes (PDH, α-KGDH) R_DHLA->Mitochondrial_Enzyme  Cofactor Role Antioxidant_Regen Antioxidant Regeneration (Vitamin C, Vitamin E, Glutathione) R_DHLA->Antioxidant_Regen  Potent Activity Metal_Chelation Metal Chelation (Cu²⁺, Fe²⁺, etc.) R_DHLA->Metal_Chelation  Effective R_DHLA->Radical_Scavenging  Both Forms Active S_DHLA->Antioxidant_Regen S_DHLA->Metal_Chelation S_DHLA->Radical_Scavenging  Both Forms Active

The biological activities of the LA/DHLA system can be summarized as follows:

  • Antioxidant Regeneration: DHLA is a powerful reducing agent that regenerates other key antioxidants like vitamin C, vitamin E, and glutathione, restoring their free-radical scavenging capacity [4] [1] [5].
  • Metal Chelation: Both LA and DHLA can chelate redox-active metal ions (e.g., Cu²⁺, Fe²⁺), preventing them from catalyzing reactions that generate harmful free radicals [6] [5].
  • Direct Radical Scavenging: Both the oxidized (LA) and reduced (DHLA) forms can directly quench a variety of reactive oxygen and nitrogen species [5] [7].
  • Enzyme Cofactor: Critically, only the R-LA is endogenously synthesized and covalently bound as an essential cofactor for key mitochondrial enzyme complexes like pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH), which are fundamental to energy metabolism [1].

Conclusion for Research and Development

For researchers and drug development professionals, the evidence indicates that R-DHLA is the physiologically relevant and more active form. The observed superior efficacy of R-LA in studies is attributed to its better bioavailability and its specific role as a cofactor, a function the S-form does not perform. When designing experiments or therapeutic agents, using the pure R-enantiomer is likely to yield more potent and biologically meaningful results compared to the racemic mixture or the S-form alone.

References

Comparison of Antioxidant Potency: ALA vs. DHLA

Author: Smolecule Technical Support Team. Date: February 2026

Aspect of Antioxidant Activity Alpha-Lipoic Acid (ALA) Dihydrolipoic Acid (DHLA) Key Supporting Experimental Data
General Radical Scavenging Moderate Stronger DHLA showed higher abilities to scavenge peroxynitrite, galvinoxyl radical, ABTS•+, and DPPH radicals than ALA [1].
Protection Against Lipid Peroxidation Moderate Stronger In the protection of methyl linoleate against AAPH-induced oxidation, DHLA was about 2.2-fold more effective than ALA [1]. DHLA can also retard the autoxidation of linoleic acid [1].
Radical Scavenging Capacity ~1.5 radicals ~2.0 radicals In systems of AAPH-induced oxidation of DNA and hemolysis of erythrocytes, DHLA could scavenge approximately 2.0 radicals, whereas ALA scavenged about 1.5 [1].
Recycling of Other Antioxidants Contributes More Effective DHLA plays a critical role in regenerating endogenous antioxidants such as ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) [2] [3].
Metal Chelating Ability Binds Cu²⁺, Zn²⁺, Pb²⁺, Mn²⁺ Binds Fe³⁺, Cd²⁺, Hg²⁺, and others Both can chelate redox-active metals, but their specific metal preferences differ. This activity can prevent metal-induced free radical damage [2] [3] [4].
Pro-oxidant Potential Context-dependent Context-dependent, but noted with Fe³⁺ reduction The ability of DHLA to reduce Fe³⁺ to Fe²⁺ can lead to the generation of harmful hydroxyl radicals, exhibiting pro-oxidant activity [5] [6]. DHLA can also accelerate Cu²⁺-mediated DNA degradation [1].
Enzyme Inhibition (sPLA2) Potent inhibitor Not effective In its oxidized state, ALA (but not DHLA) is a potent inhibitor of secretory Phospholipase A2 (sPLA2), a pro-inflammatory enzyme [7].

Key Experimental Models and Protocols

The data in the table above is derived from established experimental models. Here is a deeper look at some of the key methodologies:

  • Radical Scavenging Assays: The higher potency of DHLA was demonstrated in vitro using standard assays like DPPH and ABTS•+ scavenging. In these tests, the compounds' ability to donate an electron or hydrogen atom to stabilize these stable radicals is measured and compared [1].
  • Lipid Peroxidation Inhibition: The protection of methyl linoleate or linoleic acid is a classic model. A compound like AAPH generates peroxyl radicals at a constant rate, initiating a chain of lipid oxidation. The effectiveness of ALA and DHLA in slowing down this process is measured, often by monitoring oxygen consumption or the formation of oxidation products [1].
  • Metal Chelation Studies: The binding affinity of ALA and DHLA for various metal ions is typically determined in vitro using techniques like spectrophotometry or calorimetry, observing changes in absorbance or heat when the compounds are introduced to a solution containing the metal ion [2] [4].

Biological Pathways and Mechanisms

The antioxidant action of ALA and DHLA extends beyond direct scavenging to the modulation of key cellular signaling pathways. The following diagram illustrates the central role of the ALA/DHLA redox couple in the cellular antioxidant network.

G ALA Alpha-Lipoic Acid (ALA) DHLA Dihydrolipoic Acid (DHLA) ALA->DHLA Reduction (Cellular Enzymes) Nrf2 Nrf2 Pathway Activation ALA->Nrf2 Induces DHLA->ALA Oxidation (Scavenges ROS) VitC Reduced Vitamin C DHLA->VitC Regenerates GSH Glutathione (GSH) DHLA->GSH Supports Synthesis VitE Reduced Vitamin E VitC->VitE Regenerates ROS ROS & Free Radicals ROS->DHLA Scavenged/Neutralized Nrf2->GSH Upregulates

Diagram 1: The ALA/DHLA Redox Couple in Cellular Defense. This diagram shows how DHLA, generated from ALA reduction, directly neutralizes reactive oxygen species (ROS) and helps regenerate other crucial antioxidants like Vitamins C and E. ALA itself can also activate the Nrf2 pathway, boosting the cell's intrinsic antioxidant defenses, including glutathione (GSH) production [2] [3] [6].

Furthermore, one particularly well-studied mechanism involves DHLA's role in combating neuroinflammation, as visualized in the pathway below.

G DHLA DHLA Treatment ERK ERK Activation DHLA->ERK Nrf2 Nrf2 Activation ERK->Nrf2 HO1 HO-1 Expression ↑ Nrf2->HO1 ROS ROS Level ↓ HO1->ROS Reduces NLRP3 NLRP3 Inflammasome ROS->NLRP3 Inhibits Activation Neuroprot Neuroprotective Effect Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release ↓ Caspase1->IL1b

Diagram 2: DHLA's Anti-neuroinflammatory Pathway. This diagram summarizes the mechanism by which DHLA exerts protective effects in a model of LPS-induced neuroinflammation and sickness behavior in rats. DHLA activates the ERK signaling pathway, leading to the activation of the transcription factor Nrf2. This, in turn, upregulates the antioxidant enzyme HO-1, reducing cellular ROS levels. The decrease in ROS inhibits the activation of the NLRP3 inflammasome, ultimately reducing the cleavage and release of the pro-inflammatory cytokine IL-1β, leading to a neuroprotective outcome [8].

Key Considerations for Research and Development

When evaluating ALA and DHLA for application, it is critical to look beyond simple potency rankings.

  • The Redox Couple is Fundamental: The two forms work as a cooperative system. ALA is absorbed and often reduced to DHLA in cells, and DHLA is the primary actor in many antioxidant reactions before being recycled back to ALA [2] [3].
  • Context-Dependent Pro-Oxidant Activity: Under certain conditions, particularly in the presence of free transition metals like iron or copper, DHLA can act as a pro-oxidant. By reducing metals like Fe³⁺ to Fe²⁺, it can promote the generation of highly toxic hydroxyl radicals via the Fenton reaction [5] [6]. This dual nature is a crucial factor in experimental design and therapeutic application.
  • Unique Roles of Each Form: While DHLA is generally the more potent antioxidant, ALA has specific biological roles that DHLA lacks. A notable example is its potent inhibition of the pro-inflammatory enzyme secretory Phospholipase A2 (sPLA2), for which DHLA is ineffective [7].

References

R-DHLA compared to other thiol antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Thiol Antioxidants Comparison

Antioxidant Key Mechanisms & Properties Experimental Evidence & Performance

| R-DHLA (Reduced form of R-Lipoic Acid) | - Universal antioxidant (soluble in both lipids and water) [1] [2] [3].

  • Regenerates endogenous antioxidants like vitamins C and E, and glutathione (GSH) [1] [2] [3].
  • Metal chelation (binds Fe³⁺, Cu²⁺, Zn²⁺, etc.) [1] [3].
  • Anti-inflammatory (inhibits NF-κB, reduces TNF-α and IL-6) [1] [3].
  • Antifibrotic (reverses profibrotic phenotype in fibroblasts) [4] [5]. | - More effectively reduced oxidative stress and reversed profibrotic markers (collagen I, α-SMA) in scleroderma dermal fibroblasts than N-acetylcysteine (NAC) [4] [5].
  • Increased matrix metalloproteinase (MMP-1 & MMP-3) activity in scleroderma fibroblasts, suggesting enhanced tissue remodeling [4] [5].
  • More effective than its oxidized form (ALA) at scavenging peroxyl radicals and preventing lipid peroxidation [3]. | | α-Lipoic Acid (ALA) (Oxidized form) | - Serves as a precursor to DHLA [3].
  • Antioxidant, but generally less potent than DHLA in direct radical scavenging [3].
  • Can have pro-oxidant effects under specific conditions, such as modulating glucose uptake by transiently increasing peroxides [6] [7]. | - Stimulated glucose uptake in 3T3-L1 adipocytes at early time points; the oxidized form, not DHLA, was found to be active in this process [6].
  • Long-term incubation (24-48h) increased intracellular GSH levels [6]. | | N-Acetylcysteine (NAC) | - Primarily acts as a precursor for cysteine, boosting glutathione (GSH) synthesis [4].
  • An indirect antioxidant that replenishes the body's primary intracellular antioxidant (GSH). | - Showed beneficial antioxidant and antifibrotic effects in scleroderma fibroblasts, but was generally less efficacious than DHLA in most assays, including reducing collagen and α-SMA expression [4] [5]. | | Glutathione (GSH) | - The major endogenous intracellular thiol antioxidant [8].
  • Directly neutralizes ROS and is recycled by enzymes like glutathione reductase. | - Difficult to raise intracellular GSH levels through direct supplementation, as it is broken down in the gut [2].
  • ALA/DHLA can increase intracellular GSH levels by providing a substrate and inducing gene expression [1] [3]. |

Detailed Experimental Insights

The comparative data is supported by specific experimental studies that highlight R-DHLA's mechanisms and advantages.

  • Direct Comparison with NAC in a Disease Model: A key study investigating scleroderma (systemic sclerosis) provides a direct, head-to-head comparison between DHLA and NAC.

    • Experimental Protocol: Dermal fibroblasts were isolated from healthy subjects and patients with diffuse cutaneous scleroderma. Cells were treated with or without 500 µM DHLA or 20 mM NAC for 48-72 hours. Outcomes measured included cellular oxidative stress (using fluorescent probes like DHE and DCFH-DA), protein expression (Col I, α-SMA, phospho-PDGFR) by immunofluorescence and Western blot, and gene expression by qRT-PCR [4] [5].
    • Findings: While both antioxidants were beneficial, DHLA consistently showed better efficacy than NAC in lowering oxidative stress, decreasing the expression of profibrotic proteins (Collagen I, α-SMA), and inactivating the PDGFR signaling pathway [4] [5]. This suggests DHLA has a broader and more potent mechanism of action beyond just raising glutathione levels.
  • The Unique Redox Couple: ALA and DHLA: The powerful synergy between ALA and its reduced form, DHLA, is a key feature.

    • The Antioxidant Regeneration Cycle: DHLA is a potent direct radical scavenger. After neutralizing a free radical, it may become oxidized. However, the ALA/DHLA pair can also regenerate other oxidized antioxidants, such as vitamin C and vitamin E, restoring their protective capabilities. This places the ALA/DHLA system at a central node in the body's antioxidant network [2] [3].
    • Boosting Glutathione: Unlike NAC, which is a precursor, ALA/DHLA can help increase intracellular glutathione levels by modulating the expression of genes involved in GSH synthesis [1] [3]. The following diagram illustrates this central role.

    G start Oxidative Stress (Free Radicals) DHLA DHLA (Potent Direct Scavenger) start->DHLA  Neutralizes ALA Oxidized ALA DHLA->ALA  Becomes Oxidized VitC Vitamin C (Regenerated) DHLA->VitC  Regenerates VitE Vitamin E (Regenerated) DHLA->VitE  Regenerates ALA->DHLA  Reduced in Cell GSH Intracellular Glutathione (GSH) ALA->GSH  Boosts Synthesis

    Diagram: The Central Role of the ALA/DHLA Redox Couple in Antioxidant Defense.

Important Nuances for Consideration

While the data is promising, a complete objective guide must account for critical nuances.

  • Context-Dependent Pro-Oxidant Activity: Under specific conditions, particularly in the presence of certain metal ions, DHLA can exhibit pro-oxidant behavior, potentially promoting the formation of reactive oxygen species [7]. The overall effect (anti- vs. pro-oxidant) is highly dependent on the cellular environment, metal ion concentration, and the type of oxidant stress [7].
  • The R- vs. S- Enantiomer Issue: Most biological activity resides in the natural R- enantiomer of lipoic acid [1] [2]. Many early studies used a synthetic 50/50 mixture of R- and S- forms. Therefore, the superior performance of R-DHLA may not be fully reflected in data from experiments using the racemic mixture.
  • Bioavailability Challenges: A significant hurdle for R-DHLA as a therapeutic is its chemical instability; it is easily oxidized [1]. Therefore, a major focus of current research is on developing stable R-DHLA derivatives and advanced drug delivery systems to overcome this limitation [1].

References

dihydrolipoic acid vs glutathione antioxidant effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: DHLA vs. GSH

Feature Dihydrolipoic Acid (DHLA) Glutathione (GSH)
Chemical Nature Reduced, dithiol form of alpha-lipoic acid (ALA) [1] [2] Tripeptide (γ-Glu-Cys-Gly); major cellular low molecular mass thiol [3]
Solubility & Localization Amphiphilic (acts in membrane & aqueous phases) [1] Hydrophilic; predominant in cytoplasmic matrix [4] [3]
Primary Antioxidant Mechanisms Direct chain-breaking peroxyl radical scavenging; regenerates vitamins C and E; metal chelation [1] [5] Substrate for Glutathione Peroxidase (GPX) to reduce H2O2 & lipid peroxides; detoxification via GST; protein S-glutathionylation [4] [3]

| Key Experimental Evidence | • Peroxyl Radical Scavenging: Reduced peroxyl radicals from azo-initiators in aqueous phase & membranes [1]Vitamin Recycling: Reduced ascorbyl radical and dehydroascorbate, facilitating vitamin E recycling [1] | • Cytoprotection: Cysteine availability is rate-limiting for synthesis; GSH depletion is a hallmark of oxidative stress & ferroptosis [4] [3]Enzyme-Catalyzed Detoxification: GPX4 uses GSH to reduce lipid hydroperoxides, inhibiting ferroptosis [4] | | Cellular Effects & Interactions | Universal antioxidant; interacts with and regenerates other antioxidants (Vit C, Vit E) [1] [2] | Central redox buffer; maintains cellular thiol status; essential for conjugation and excretion of xenobiotics [4] [3] |

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are the methodologies from pivotal studies.

Protocol 1: Assessing Direct Peroxyl Radical Scavenging by DHLA

This protocol is based on the work detailed in Biochemical Pharmacology (1992) [1].

  • Objective: To demonstrate DHLA's efficacy as a direct scavenger of peroxyl radicals in both aqueous and lipid phases.
  • Materials:
    • Test Compounds: Dihydrolipoic acid (DHLA) and thioctic acid (lipoic acid, LA).
    • Radical Initiators: Water-soluble 2,2'-azobis(2-amidinopropane)-dihydrochloride (ABAP) for aqueous phase; lipid-soluble 2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) for membrane systems.
    • Model Systems: Liposomes or microsomal membranes for lipid-phase studies.
    • Detection Method: Measure the inhibition of lipid peroxidation, typically by quantifying thiobarbituric acid reactive substances (TBARS) or by oxygen consumption.
  • Methodology:
    • System Preparation: Prepare the oxidation system (aqueous buffer with ABAP or liposomes/microsomes with AMVN).
    • Co-incubation: Introduce DHLA or LA to the system simultaneously with the radical initiator.
    • Incubation: Incubate the mixture at 37°C to allow for thermal decomposition of the azo-initiator and generation of peroxyl radicals.
    • Analysis: Quantify the extent of lipid peroxidation in the presence and absence of the test compounds. A significant reduction in peroxidation products indicates direct radical scavenging activity.
  • Key Findings: DHLA, but not its oxidized form (LA), was an efficient direct scavenger of peroxyl radicals in both aqueous and membraneous phases [1].
Protocol 2: Investigating the Role of GSH in Ferroptosis

This protocol is based on the review in Cell Death & Disease (2023), which synthesizes current knowledge [4].

  • Objective: To investigate the critical role of GSH and GPX4 in preventing ferroptosis, an iron-dependent cell death pathway.
  • Materials:
    • Cell Line: Cardiomyocytes or other cell types susceptible to ferroptosis.
    • Inducers: Compounds like erastin (inhibits system Xc-, depleting cysteine and GSH) or RSL3 (directly inhibits GPX4).
    • Assays: Viability assay, GSH/GSSG assay kit, lipid peroxidation probe (e.g., C11-BODIPY581/591), Western blot for GPX4.
  • Methodology:
    • Induction: Treat cells with erastin or RSL3 to initiate ferroptosis.
    • Modulation: Co-treat with GSH precursors (e.g., N-acetylcysteine, NAC) or compounds known to enhance GSH synthesis.
    • Assessment:
      • Measure cell viability.
      • Quantify intracellular GSH and GSSG levels.
      • Measure accumulation of lipid peroxides.
      • Analyze GPX4 protein expression and activity.
  • Key Findings: Depletion of GSH or inhibition of GPX4 leads to the catastrophic accumulation of lipid peroxides, triggering ferroptosis. Enhancing the GSH system provides protection against this form of cell death [4].

Research Applications & Strategic Insights

For drug development professionals, understanding the strategic applications of these antioxidants is key.

  • DHLA is a strategic choice for interventions aimed at directly neutralizing existing free radicals and reinforcing the entire antioxidant network. Its ability to regenerate Vitamins C and E and its amphiphilic nature make it a powerful "rescue" agent in acute oxidative stress models, such as ischemia-reperfusion injury [1] [2] [5].
  • GSH enhancement is a foundational strategy for bolstering cellular resilience and preventing oxidative damage at its source. Targeting GSH synthesis is crucial in conditions characterized by chronic GSH depletion, such as in ferroptosis-driven pathologies (e.g., myocardial injury), liver diseases, or neurodegenerative disorders [4] [3]. Boosting GSH can be achieved via Nrf2 activators or cysteine prodrugs like NAC [3].

Antioxidant Synergy and Recycling Pathways

The power of these antioxidants is magnified through their interactions. The following diagram illustrates how DHLA and GSH function within a coordinated network to maintain cellular redox balance.

G FreeRadicals Free Radicals (e.g., Peroxyl, Ascorbyl) VitE Vitamin E (Oxidized) FreeRadicals->VitE Oxidizes VitE_red Vitamin E (Reduced) VitE->VitE_red Reduced by VitC Vitamin C (Oxidized) VitE_red->VitC Reduces VitC_red Vitamin C (Reduced) VitC->VitC_red Reduced by DHLA Dihydrolipoic Acid (DHLA) VitC_red->DHLA Reduces ALA ALA Lipoic Acid (ALA) DHLA->ALA  Oxidized GSH Glutathione (GSH) ALA->GSH  Reduced by GSSG Glutathione (GSSG) GSSG->GSH  Reduced by GR using NADPH GSH->GSSG  Oxidized by GPX activity NADPH NADPH NADPH->GSSG H2O2 H₂O₂ / Lipid Peroxides H2O H₂O / Lipid Alcohols H2O2->H2O  Reduced by GPX

This network highlights that DHLA and GSH are not merely competitors but collaborative partners in maintaining cellular redox homeostasis [1] [2].

References

Efficacy of DHLA-Based Formulations in Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental data for the primary DHLA-based formulation identified in the current literature, compared with other relevant therapies.

Disease Model Tested Formulation Key Comparative Efficacy Data Alternative / Benchmark Therapy

| Solid Tumors (Hepatoma, Melanoma) | AuNC@DHLA (Radiodynamic Therapy) [1] | • ROS Generation: Significant under hypoxia. • Tumor Growth Inhibition: Highly efficient with single dose + low-dose X-ray. • Immune Response: Induces enhanced anti-tumor immunity. • Toxicity: Negligible systemic toxicity. | Classical scintillator-mediated RDT (e.g., AuNC@GSH-RB) [1] | | B-cell Hematologic Malignancies | Purinostat Mesylate/HP-β-CD (Injectable) [2] | • Solubility: Increased 220-fold (to 2.02 mg/mL). • Anti-tumor Effect: Better than LBH189 and Hyper-CVAD/RTX regimens in vivo. • Toxicity: Lower toxicity profile in vivo. | LBH189; Hyper-CVAD/RTX chemotherapy regimen [2] | | CD22+ Lymphoid Neoplasms | HB22.7 Antibody (Anti-CD22) [3] | • In Vitro Cytotoxicity (IC50): 1.0 - 8.4 ng/mL across NHL cell lines. • In Vivo Efficacy: Significant inhibition of tumor growth and increased survival. | Free HB22.7 plus free saporin (non-conjugated) [3] |

Detailed Experimental Protocols and Data

To support the data in the table, here is a deeper dive into the experimental methodologies and findings for the most directly relevant DHLA study.

AuNC@DHLA for Radiodynamic Therapy (RDT) of Solid Tumors

This study presents a novel RDT system based solely on dihydrolipoic acid-coated gold nanoclusters (AuNC@DHLA) [1].

  • Preparation Method: AuNC@DHLA was synthesized by etching gold nanoparticles with DHLA. The process involved reacting HAuCl₄ with DHLA, reducing with NaBH₄, and a subsequent etching step with DHLA at 55°C. The final product was purified via centrifugation filtration [1].
  • Key Mechanism: Unlike traditional approaches, AuNC@DHLA absorbs X-ray energy directly and generates reactive oxygen species (ROS) via an electron-transfer mechanism, producing superoxide (O₂⁻•) and hydroxyl (HO•) radicals. This allows for potent ROS production even under the hypoxic conditions common in solid tumors [1].
  • In Vitro Efficacy:
    • ROS Detection: Intracellular ROS in Hepa 1-6 cells was confirmed using DCFH-DA fluorescence probe after incubation with AuNC@DHLA and X-ray irradiation [1].
    • Clonogenic Assay: Demonstrated significant inhibition of colony formation in Hepa 1-6 cells post AuNC@DHLA RDT treatment [1].
  • In Vivo Efficacy:
    • Models: Hepa 1-6 (hepatoma) and B16F10 (melanoma) tumor-bearing mice [1].
    • Protocol: A single administration of AuNC@DHLA followed by low-dose X-ray radiation [1].
    • Results: Achieved highly efficient tumor growth inhibition, an enhanced antitumor immune response, and rapid body clearance leading to negligible systemic toxicity [1].

The mechanism and workflow of this therapy can be visualized as follows:

G XRay Low-Dose X-ray AuNC AuNC@DHLA XRay->AuNC Excites Mech Electron-Transfer Mechanism AuNC->Mech Direct Absorption ROS ROS Generation (O₂⁻•, HO•) Effect Direct Tumor Cell Killing ROS->Effect Immune Enhanced Anti-tumor Immune Response ROS->Immune Mech->ROS Under Hypoxia Outcome Tumor Growth Inhibition Effect->Outcome Immune->Outcome

Other Relevant Experimental Models

For context, the search also revealed other innovative therapeutic strategies, though not directly involving DHLA.

  • Purinostat Mesylate/HP-β-CD Inclusion Complex: This study focused on improving the solubility of an HDAC inhibitor for injectable use against hematologic malignancies [2].
    • Preparation: The complex was prepared via a simple dissolution method, mixing PM with a 10% (w/v) HP-β-CD solution, followed by filtration and lyophilization [2].
    • Characterization: The inclusion complex was studied using FT-IR, 1H-NMR, and SEM, confirming PM is embedded into the HP-β-CD cavity [2].
  • HB22.7 Anti-CD22 Antibody-Drug Conjugate: This research highlights a targeted therapy for lymphoid cancers [3].
    • In Vitro Cytotoxicity: The IC₅₀ of the ADC (HB22.7-saporin) was tested on various Non-Hodgkin Lymphoma (NHL) and Acute Lymphoblastic Leukemia (ALL) cell lines, showing high potency in the low ng/mL range [3].

Interpretation of Current Evidence

  • Primary Application: The most robust experimental data currently available specifically for DHLA is in the field of oncology, particularly as a critical component of gold nanoclusters for enhancing radiodynamic therapy.
  • Key Advantage: The standout feature of AuNC@DHLA is its ability to exert potent anti-tumor efficacy under hypoxic conditions, a major challenge in solid tumor treatment, combined with a favorable safety profile due to its ultra-small size.
  • Research Gap: The available literature from this search does not provide direct head-to-head comparisons of DHLA's efficacy across a wide range of disease models (e.g., neurodegenerative, metabolic diseases). The evidence is currently centered on its application in cancer drug delivery and therapy.

References

Molecular Mechanisms and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Understanding how these antioxidants work and the data supporting their efficacy is crucial for research applications.

  • DHLA's "Universal Antioxidant" Profile: The powerful antioxidant capacity of the ALA/DHLA redox couple stems from its ability to function in both oxidized and reduced forms. DHLA is particularly effective at neutralizing a broad spectrum of reactive oxygen and nitrogen species, including hydroxyl radicals and peroxynitrite [1] [2]. A key function is its role in regenerating other critical antioxidants; DHLA can reduce the oxidized forms of vitamin C (dehydroascorbate) and vitamin E (tocopheroxyl radical), effectively recycling them within the cellular antioxidant network [2]. Furthermore, both ALA and DHLA can chelate pro-oxidant metals like copper and iron, preventing them from catalyzing damaging reactions such as lipid peroxidation [2].

  • NAC's Role in Glutathione Synthesis: The primary antioxidant mechanism of NAC is indirect, by serving as a precursor for L-cysteine, the rate-limiting amino acid in the synthesis of glutathione (GSH) [3] [4] [5]. By elevating intracellular GSH levels, NAC enhances the cell's capacity to mitigate oxidative stress. It also possesses direct free radical scavenging ability and can modulate inflammation by inhibiting the activation of the NF-κB pathway [1] [3]. This multifaceted action is demonstrated in various models: in animal studies, NAC treatment effectively lowered levels of hydrogen peroxide and markers of lipid damage (MDA) [1]; in cell cultures, it reduced H₂O₂-induced DNA damage and ROS [3]; and in a human trial, oral NAC supplementation significantly elevated plasma total antioxidant status and reduced markers of lipid and protein oxidation [6].

The following diagram illustrates the core antioxidant pathways of NAC and DHLA/ALA, highlighting their distinct and interconnected roles in combating oxidative stress.

antioxidant_pathways cluster_NAC N-Acetylcysteine (NAC) Pathway cluster_DHLA Alpha-Lipoic Acid / DHLA Pathway Oxidative_Stress Oxidative Stress NAC NAC Cysteine L-Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis GSH->Oxidative_Stress Neutralizes NFkB NF-κB Inhibition NFkB->Oxidative_Stress Reduces Inflammation Direct_Scavenging_NAC Direct Radical Scavenging Direct_Scavenging_NAC->Oxidative_Stress Scavenges ALA Alpha-Lipoic Acid (ALA) DHLA Dihydrolipoic Acid (DHLA) ALA->DHLA Reduction Direct_Scavenging_DHLA Scavenges ROS DHLA->Direct_Scavenging_DHLA Metal_Chelation Metal Chelation DHLA->Metal_Chelation Vitamin_Regen Regenerates Vitamins C & E DHLA->Vitamin_Regen Direct_Scavenging_DHLA->Oxidative_Stress Neutralizes Metal_Chelation->Oxidative_Stress Prevents Vitamin_Regen->Oxidative_Stress Replenishes Antioxidants

Key Experimental Methodologies

For researchers looking to evaluate or apply these antioxidants, here are summaries of key experimental protocols from the literature.

Assay/Model Key Protocol Details Measured Outcomes
In Vitro Antioxidant Capacity [7] Thiol antioxidants (NAC, GSH, DHLA) reacted with chromogenic probes (e.g., Cu²⁺-neocuproine in CUPRAC). Absorbance measured spectrophotometrically. TAC (Total Antioxidant Capacity) based on molar absorptivity; DHLA showed very high activity.
Animal Colitis Model [1] Rats given NAC or ALA (100 mg/kg/day) before & during colitis induction with DSS. Colon/liver tissues analyzed. NAC: Decreased H₂O₂, MDA (lipid peroxidation), myeloperoxidase. ALA: Increased liver MDA in some cases.
Cell-Based Oxidative Stress [3] HL-60 leukemia cells treated with H₂O₂ ± NAC. Measured via DCFH-DA fluorescence, MDA, and 8-OHdG (DNA damage) kits. NAC reduced ROS, lipid peroxidation, and oxidative DNA damage.
Clinical Trial in Humans [6] Physically active males given NAC (1200 mg/day) or ALA (600 mg/day) for 8 days. Plasma/serass analyzed. NAC: Increased TAS, GSH; decreased lipid/protein oxidation. ALA: Increased TAS; decreased lipid/protein oxidation.

Interpretation and Research Considerations

When deciding between these compounds for a research or development project, consider the following:

  • Mechanistic Choice: Select NAC if your goal is to enhance the endogenous glutathione system or counteract glutathione depletion. Choose DHLA/ALA for broad-spectrum, direct radical scavenging and metal chelation, or to regenerate other antioxidant networks.
  • Model-Dependent Effects: The biological context is critical. The same antioxidant can have different effects in different tissues (as seen in the colitis model where NAC was protective in the colon, while ALA showed potential pro-oxidant effects in the liver) or disease states [1].
  • NAC's Dual Activity: Be aware that NAC has been shown to directly bind and antagonize proteasome inhibitors, an activity independent of its ROS-scavenging function. This is crucial for correctly interpreting mechanistic studies in fields like cancer research [8].

References

Comprehensive Validation of Dihydrolipoic Acid-Mediated ERK-Nrf2 Activation: Comparative Analysis with Alternative Activators

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dihydrolipoic Acid and the Nrf2 Signaling Pathway

Dihydrolipoic acid (DHLA) is the reduced form of alpha-lipoic acid (LA), featuring two free sulfhydryl groups that confer potent antioxidant properties through direct radical quenching and regeneration of other antioxidants like vitamin C, vitamin E, and glutathione [1]. This dithiol compound serves as an essential cofactor for mitochondrial bioenergetic enzymes including the pyruvate dehydrogenase complex, positioning it at the intersection of cellular energy metabolism and antioxidant defense systems [1]. Unlike many antioxidants, DHLA exhibits amphiphilic properties, allowing it to function in both membrane and cytoplasmic compartments, significantly enhancing its therapeutic potential for addressing oxidative stress-related pathologies [1].

The Nrf2 signaling pathway represents a crucial cellular defense mechanism against oxidative stress and inflammation. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein Keap1, which targets it for proteasomal degradation. Upon oxidative stress or exposure to Nrf2-activating compounds, this Keap1-Nrf2 interaction is disrupted, allowing Nrf2 to translocate to the nucleus where it binds to Antioxidant Response Elements (ARE) in the promoter regions of genes encoding numerous antioxidant and cytoprotective enzymes [2]. The ERK signaling pathway has been identified as a key upstream regulator of Nrf2 activation, influencing its stabilization, nuclear translocation, and transcriptional activity. This ERK-Nrf2 axis has emerged as a promising therapeutic target for various diseases characterized by excessive oxidative stress and inflammation [3] [4] [5].

Experimental Evidence of DHLA-Mediated ERK-Nrf2 Activation

DHLA Efficacy in Neuroinflammatory and Cerebrovascular Disease Models
  • Depression and Neuroinflammation Models: A comprehensive study investigating DHLA in LPS-induced depression models demonstrated that DHLA treatment significantly prevented behavioral deficits and reduced neuroinflammation in rats. Through systematic experimental approaches including pharmacological inhibition and siRNA knockdown, the researchers established that DHLA activates the ERK/Nrf2/HO-1 signaling cascade, subsequently reducing ROS generation and suppressing NLRP3 inflammasome activation. The study specifically determined that DHLA at 30 mg/kg dosage exerted optimal effects, comparable to the conventional antidepressant fluoxetine [3].

  • Subarachnoid Hemorrhage Models: Recent research has revealed that DHLA treatment (30 mg/kg) enhances autophagy and alleviates neurological deficits following experimental subarachnoid hemorrhage. This neuroprotective effect was associated with increased expression of autophagy-related proteins and downregulation of apoptosis-related proteins. The study further identified that lysosome-associated membrane protein-1 (LAMP1) participates in this protective mechanism, as LAMP1 knockdown abolished DHLA's beneficial effects [6].

Molecular Mechanisms of DHLA Action

The molecular mechanisms through which DHLA activates the ERK-Nrf2 pathway have been systematically investigated using multiple experimental approaches:

  • ERK Phosphorylation Activation: DHLA treatment significantly increases phosphorylated ERK levels, indicating direct activation of this key signaling kinase [3].

  • Nrf2 Nuclear Translocation: Immunocytochemistry and Western blot analyses of nuclear fractions have confirmed that DHLA promotes the translocation of Nrf2 from cytoplasm to nucleus, where it can activate transcription of antioxidant genes [3].

  • Downstream Gene Induction: DHLA treatment upregulates expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme encoded by an Nrf2-responsive gene. This effect was abolished when ERK was inhibited with PD98059 or when Nrf2 was knocked down with siRNA, confirming the dependence on the ERK-Nrf2 pathway [3].

  • Oxidative Stress Suppression: DHLA administration significantly reduces ROS generation and decreases expression of inflammatory mediators including NLRP3, caspase-1, and IL-1β, demonstrating functional consequences of pathway activation [3].

Table 1: Key Experimental Findings Supporting DHLA-Mediated ERK-Nrf2 Activation

Experimental Model DHLA Dosage Observed Effects Molecular Mechanisms
LPS-induced depression (Rat) 15, 30, 60 mg/kg (i.p.) Prevented behavioral deficits; Reduced neuroinflammation ↑ERK phosphorylation; ↑Nrf2 nuclear translocation; ↑HO-1 expression; ↓ROS; ↓NLRP3 inflammasome [3]
Subarachnoid hemorrhage (Rat) 30 mg/kg (i.p.) Enhanced autophagy; Alleviated neurological deficits ↑Autophagy-related proteins; ↓Apoptosis-related proteins; LAMP1-dependent [6]
In vitro models 50 μM (approx.) Cytoprotection against oxidative stress Activation of ERK-Nrf2-HO-1 pathway [4]

Comparative Analysis of DHLA and Other Nrf2 Activators

Mechanism-Based Comparison of Nrf2-Activating Compounds

Various natural and synthetic compounds have been reported to activate the Nrf2 pathway through distinct molecular mechanisms. The following comparison highlights key similarities and differences between DHLA and other established Nrf2 activators:

  • Morin: This flavonoid compound (3,5,7,2',4'-pentahydroxyflavone) has been shown to activate the ERK-Nrf2 signaling cascade in human lens epithelial cells, leading to upregulation of HO-1 and cytoprotection against oxidative stress. Similar to DHLA, morin induced nuclear translocation of Nrf2 and required ERK activation for its effects, as demonstrated through inhibitor studies [4].

  • Simvastatin: Research in colon cancer cells (HT-29 and HCT 116) revealed that this statin drug induces Nrf2 expression and nuclear translocation through both ERK and PI3K/Akt pathways, subsequently upregulating various antioxidant enzymes including HO-1, NQO1, and GCLC. The dual pathway activation distinguishes simvastatin from the more ERK-focused mechanism of DHLA [7].

  • NAD+: Studies in PC12 cells demonstrated that NAD+ treatment enhances cellular antioxidant capacity by increasing GSH/GSSG ratios and upregulating γ-glutamylcysteine ligase (γ-GCL) through mechanisms dependent on SIRT2, ERK, and Nrf2. This represents a more complex regulatory network compared to DHLA, incorporating NAD+-dependent sirtuin activation [5].

  • Lipoic Acid Derivatives: Novel compounds like lipoicmethylenedioxyphenol (LMDP), which incorporate both lipoic acid and methylenedioxyphenol moieties, have demonstrated activation of Nrf2 signaling and reduction of experimental atherosclerosis [8].

Table 2: Comparative Analysis of Nrf2-Activating Compounds and Their Mechanisms

Compound Chemical Class Primary Signaling Pathways Key Downstream Effects Experimental Models
Dihydrolipoic Acid (DHLA) Organosulfur dithiol ERK → Nrf2 → HO-1 ↓ROS, ↓NLRP3 inflammasome, anti-inflammatory, neuroprotection Rat neuroinflammation, subarachnoid hemorrhage [3] [6]
Morin Flavonoid ERK → Nrf2 → HO-1 Cytoprotection against oxidative stress Human lens epithelial cells [4]
Simvastatin Statin drug ERK/PI3K-Akt → Nrf2 → HO-1, NQO1, GCLC Antioxidant enzyme induction Colon cancer cells [7]
NAD+ Nucleotide SIRT2/ERK → Nrf2 → γ-GCL ↑GSH/GSSG ratio, enhanced antioxidant capacity PC12 cells [5]
LMDP Hybrid compound Nrf2 (pathway details not fully elucidated) Anti-atherosclerotic effects Rabbit atherosclerosis model [8]
Experimental Protocols for Validating ERK-Nrf2 Activation

To systematically evaluate ERK-Nrf2 activation by DHLA and other compounds, the following key experimental approaches have been employed across multiple studies:

  • Western Blot Analysis: Protein expression and phosphorylation status of pathway components (ERK, Nrf2, HO-1, NLRP3, caspase-1, IL-1β) are quantified using specific antibodies. Nuclear and cytoplasmic fractionation is used to monitor Nrf2 translocation [3] [7].

  • Immunofluorescence Staining: Cellular localization of Nrf2 (cytoplasmic vs. nuclear) is visualized using fluorophore-conjugated antibodies, providing spatial information about pathway activation [3] [4].

  • siRNA Knockdown: Gene-specific silencing of Nrf2, ERK, or related factors (e.g., SIRT2, LAMP1) establishes necessity of these components for observed effects [3] [5] [6].

  • Pharmacological Inhibition: Small molecule inhibitors (PD98059 for ERK, LY294002 for PI3K/Akt, AGK2 for SIRT2) are used to dissect pathway contributions [3] [5] [7].

  • Behavioral and Functional Assessments: In vivo models incorporate functional readouts (e.g., forced swim test, open field test, neurological scoring) to correlate molecular effects with phenotypic outcomes [3] [6].

The diagram below illustrates the core signaling pathway through which DHLA activates ERK-Nrf2 signaling and its functional consequences:

G DHLA DHLA ERK ERK DHLA->ERK Activates KEAP1_Nrf2 KEAP1/Nrf2 Complex ERK->KEAP1_Nrf2 Phosphorylates Nrf2_nuc Nrf2 (Nuclear) KEAP1_Nrf2->Nrf2_nuc Releases ARE Antioxidant Response Element Nrf2_nuc->ARE Binds HO1 HO-1 Expression ARE->HO1 Induces ROS Reduced ROS HO1->ROS NLRP3 Suppressed NLRP3 Inflammasome HO1->NLRP3 Neuroprotection Neuroprotection ROS->Neuroprotection NLRP3->Neuroprotection

Diagram 1: DHLA-mediated activation of the ERK-Nrf2 signaling pathway. DHLA activates ERK phosphorylation, leading to disruption of the KEAP1-Nrf2 complex, nuclear translocation of Nrf2, binding to antioxidant response elements (ARE), and induction of cytoprotective genes including heme oxygenase-1 (HO-1). This results in reduced ROS, suppressed NLRP3 inflammasome activation, and ultimately neuroprotection.

Therapeutic Potential and Research Applications

The therapeutic implications of DHLA-mediated ERK-Nrf2 activation span multiple disease domains, particularly disorders characterized by oxidative stress and inflammation:

  • Neuropsychiatric Disorders: The established efficacy of DHLA in LPS-induced depression models suggests potential applications for treatment-resistant depression where neuroinflammation is a significant component [3]. The ability of DHLA to suppress NLRP3 inflammasome activation represents a mechanism distinct from conventional antidepressants, potentially offering novel therapeutic options.

  • Cerebrovascular Diseases: The demonstrated neuroprotective effects of DHLA in subarachnoid hemorrhage models indicate potential for managing secondary brain injury following hemorrhagic strokes [6]. The enhancement of autophagy pathways provides a mechanism for clearing damaged cellular components while reducing apoptotic cell death.

  • Metabolic and Cardiovascular Diseases: While direct evidence for DHLA in these conditions is more limited in the provided literature, the known involvement of oxidative stress in atherosclerosis, combined with the effects of related compounds like LMDP on experimental atherosclerosis, suggests potential cardiovascular applications [8].

  • Periodontal Disease: Although not directly studied with DHLA, the recognized importance of Nrf2 activation as a therapeutic strategy against periodontitis suggests another potential application area [2].

For researchers interested in exploring DHLA's mechanisms further, the following experimental workflow provides a systematic approach for validation:

G Cell_based In Vitro Studies (Dose-response, cytotoxicity) Pathway_analysis Pathway Analysis (Western blot, immunofluorescence) Cell_based->Pathway_analysis Inhibition_studies Inhibition/Knockdown Studies (Pharmacological inhibitors, siRNA) Pathway_analysis->Inhibition_studies In_vivo In Vivo Validation (Disease models, behavioral tests) Inhibition_studies->In_vivo Mech_elucidation Mechanism Elucidation (Pathway mapping, functional assays) In_vivo->Mech_elucidation

Diagram 2: Proposed experimental workflow for validating DHLA-mediated ERK-Nrf2 activation. This systematic approach begins with in vitro studies, progresses through detailed pathway analysis and necessity testing, and culminates with in vivo validation and comprehensive mechanism elucidation.

Conclusion and Future Directions

The accumulated evidence robustly supports that DHLA activates the ERK-Nrf2 signaling pathway through a defined mechanism involving ERK phosphorylation, Nrf2 nuclear translocation, and induction of cytoprotective genes including HO-1. The functional consequences of this pathway activation include reduced oxidative stress, suppressed inflammasome activation, and protection against neuroinflammation and neurological damage. When compared to other Nrf2 activators, DHLA demonstrates a favorable profile as a endogenous-derived compound with dual antioxidant and signaling modulation properties.

Several research gaps remain to be addressed in future studies:

  • Detailed investigation of DHLA's interactions with Keap1 cysteine residues
  • Tissue-specific distribution and metabolism of DHLA following administration
  • Potential synergistic effects with other Nrf2-activating compounds
  • Long-term safety and efficacy profiles in chronic disease models
  • Comparative bioavailability studies between DHLA and its oxidized form (lipoic acid)

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

208.05917210 Da

Monoisotopic Mass

208.05917210 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

00K1YL9Q69

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

462-20-4

Wikipedia

(R)-dihydrolipoic acid

Dates

Last modified: 04-14-2024
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